2-Bromo-5-iodo-4-nitro-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodo-5-nitro-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLQGWGWJXFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459612 | |
| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862895-48-5 | |
| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-5-iodo-4-nitro-1H-imidazole chemical properties"
An In-depth Technical Guide to 2-Bromo-5-iodo-4-nitro-1H-imidazole
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a nitro group and two different halogen atoms on an imidazole core, makes it a uniquely reactive and versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of nitroimidazole-based therapeutics. For researchers and drug development professionals, understanding the nuances of this molecule is critical for leveraging its potential in creating novel chemical entities.
Molecular Structure and Physicochemical Properties
The strategic placement of electron-withdrawing and sterically distinct substituents on the imidazole ring governs the molecule's physical and chemical behavior. The nitro group at the C4 position significantly lowers the pKa of the imidazole N-H proton and activates the ring for specific chemical transformations.
Caption: 2D Structure of this compound.
The key physicochemical properties of this compound are summarized below. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 862895-48-5 | [1][2][3][4] |
| Molecular Formula | C₃HBrIN₃O₂ | [1][2][4] |
| Molecular Weight | 317.87 g/mol | [1][3][4] |
| MDL Number | MFCD10687146 | [1][3] |
| Physical Form | Solid | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][5] |
Synthesis and Strategic Considerations
This compound is not typically the final target molecule but rather a crucial intermediate. Its synthesis is a key step in a multi-stage process aimed at producing other valuable building blocks, such as 2-bromo-4-nitro-1H-imidazole. A notable large-scale synthesis strategy involves the initial dibromination of the relatively inexpensive 4-nitroimidazole, followed by a selective halogen exchange.[6][7][8]
The causality behind this approach is rooted in controlling regioselectivity. Direct monobromination of 4-nitroimidazole can be difficult to control, leading to mixtures. The dibromination-dehalogenation sequence provides a more robust and scalable route.
Caption: Synthetic pathway from 4-nitroimidazole to 2-bromo-4-nitro-1H-imidazole via the target intermediate.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the strategy of nucleophilic substitution on the dibrominated precursor.[6]
-
Dissolution: Dissolve 2,5-Dibromo-4-nitro-1H-imidazole (1.0 equiv) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF), under an inert atmosphere (e.g., N₂).
-
Nucleophile Addition: Add sodium iodide (NaI) (2.1 equiv) to the suspension. The use of an excess of the iodide source drives the equilibrium towards the product.
-
Heating: Heat the reaction mixture with stirring. A temperature of around 120°C is often employed to facilitate the substitution reaction.[9]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove DMF and excess inorganic salts. The crude product can then be isolated by filtration and purified, typically by recrystallization, to yield this compound.
The subsequent reductive deiodination to form 2-bromo-4-nitroimidazole is often performed in situ or as a separate step using a reducing agent like sodium sulfite in acetic acid.[6]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its functional groups.
-
Electron-Deficient Ring: The potent electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic attack. Conversely, it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) .[10] The carbon atoms bonded to the halogens are highly electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[11][12] However, the stability of the leaving group is also crucial. Both bromide and iodide are excellent leaving groups. Generally, the C-I bond is weaker than the C-Br bond, making iodide the more labile leaving group. The substitution of bromine at the C5 position with iodine in the synthesis highlights the feasibility of SNAr at this position.[6] The relative reactivity of the C2-Br versus the C5-I bond towards various nucleophiles is a key consideration for subsequent synthetic transformations. Studies on related halonitroimidazoles show that hard nucleophiles may preferentially attack the C2 position, while softer nucleophiles can favor the C4/C5 position.[13][14]
Caption: Potential sites for Nucleophilic Aromatic Substitution (SNAr) on the imidazole core.
Applications in Drug Development: A Radiosensitizer Precursor
While primarily an intermediate, the structural motifs within this compound are highly relevant to drug development, particularly in oncology. Nitroimidazoles are a well-established class of hypoxic cell radiosensitizers.[15][16][17]
Mechanism of Action: Tumor hypoxia (low oxygen levels) is a major cause of resistance to radiotherapy.[18] Nitroimidazoles possess high electron affinity, allowing them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage in hypoxic cells, thereby increasing their sensitivity to treatment.[15][16]
The introduction of heavy atoms like iodine into the nitroimidazole structure is a strategy to further enhance this effect.[18] This dual-threat approach operates on two principles:
-
Enhanced Radiosensitization: The high atomic number of iodine increases the probability of photoelectric absorption of X-rays, leading to localized energy deposition and the generation of additional radical species that damage cellular components.
-
Cytotoxicity: Iodinated nitroimidazoles have been shown to exhibit increased cytotoxicity compared to their non-iodinated counterparts.[18]
This compound, therefore, represents a scaffold that combines the established radiosensitizing properties of the nitroimidazole core with the damage-amplifying potential of a heavy halogen. It serves as a precursor for developing next-generation radiosensitizers.[17][19]
Caption: Simplified mechanism of nitroimidazole-mediated radiosensitization in hypoxic cells.
Analytical Characterization
Full characterization is essential to confirm the identity and purity of this compound. While specific spectral data must be acquired experimentally, the expected features can be predicted based on the structure.[20][21][22]
| Technique | Expected Observations |
| ¹H NMR | A single, broad signal in the downfield region corresponding to the N-H proton. The exact chemical shift would be sensitive to the solvent and concentration. |
| ¹³C NMR | Three distinct signals for the carbon atoms of the imidazole ring. The carbons attached to the halogens (C2, C5) and the nitro group (C4) would be significantly deshielded. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹.- N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.- C=N/C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M+): A complex isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and stable iodine (¹²⁷I). This results in characteristic M+ and M+2 peaks. |
Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for verification.[1][3]
Safety and Handling
As with any specialized laboratory chemical, proper safety precautions are mandatory. The available Safety Data Sheet (SDS) information is limited, indicating that the toxicological properties have not been fully investigated.[2]
| Safety Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid dust inhalation. | [2][23][24] |
| First Aid (General) | Consult a physician. Show the SDS to the doctor in attendance. | [2] |
| - Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [2][23] |
| - Skin Contact | Wash off with soap and plenty of water. | [2][23] |
| - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. | [2][23] |
| - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [2] |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |
Conclusion
This compound is more than a mere catalog chemical; it is a sophisticated intermediate designed for purpose-driven synthesis. Its properties are a direct result of its highly functionalized structure, which imparts a unique reactivity profile, particularly for nucleophilic substitution. For drug development scientists, this compound serves as a critical precursor in the synthesis of advanced nitroimidazole drugs and as a scaffold for designing next-generation radiosensitizers that exploit the synergistic effects of electron-affinic sensitization and heavy-atom-induced radiation damage. A thorough understanding of its synthesis, reactivity, and handling is paramount for unlocking its full potential in the laboratory and beyond.
References
- 1. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. 862895-48-5 | this compound - Moldb [moldb.com]
- 4. scbt.com [scbt.com]
- 5. 2,5-Dibromo-4-nitro-1H-imidazole | 6154-30-9 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Semantic Scholar [semanticscholar.org]
- 8. gov.uk [gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gacariyalur.ac.in [gacariyalur.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 20. 2-Bromo-1H-imidazole(16681-56-4) 1H NMR spectrum [chemicalbook.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. fishersci.com [fishersci.com]
- 24. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to the Properties of 2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS 862895-48-5) and the Broader Nitroimidazole Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical and biological properties of the compound identified by CAS number 862895-48-5, 2-bromo-5-iodo-4-nitro-1H-imidazole. A comprehensive search of the scientific literature reveals a significant data gap for this specific molecule. Consequently, this guide provides a foundational understanding by extrapolating from the well-established knowledge of the broader class of nitroimidazole compounds. The ensuing sections will delve into the general synthesis, mechanism of action, potential therapeutic applications, pharmacokinetics, and pharmacodynamics characteristic of nitroimidazoles, offering a robust framework for researchers and drug development professionals. All discussions pertaining to the nitroimidazole class are supported by authoritative sources to ensure scientific integrity.
Introduction to this compound
This compound is a halogenated nitroimidazole derivative.[1][2] Basic chemical property data has been compiled for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 862895-48-5 | [2] |
| Molecular Formula | C₃HBrIN₃O₂ | [2] |
| Molecular Weight | 317.87 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Synonyms | This compound | [1] |
Despite its commercial availability for research purposes, there is a notable absence of published studies detailing its synthesis, biological activity, or therapeutic potential. To provide a valuable technical resource, the remainder of this guide will focus on the properties of the nitroimidazole class of compounds, to which this compound belongs.
The Nitroimidazole Class: A General Overview
Nitroimidazoles are a significant class of synthetic antibiotics and antiprotozoal agents.[3][] Their discovery and development, starting with metronidazole, have revolutionized the treatment of anaerobic bacterial and parasitic infections. The core structure consists of an imidazole ring substituted with at least one nitro group.[5] The position of the nitro group (e.g., 2-, 4-, or 5-nitro) is a key determinant of the compound's biological activity.[][5]
Synthesis of Nitroimidazole Derivatives
While a specific synthesis for this compound is not documented, a general understanding can be derived from the synthesis of related compounds. The synthesis of nitroimidazoles often starts with the imidazole ring, which then undergoes a series of reactions to introduce the desired substituents.
For instance, the synthesis of 2-bromo-4-nitro-1H-imidazole, a key building block for other nitroimidazole drugs, has been described.[6][7][8][9] An efficient, scalable method involves a two-step process starting from 4-nitroimidazole.[6][7][8] This process includes:
-
Dibromination: 4-nitroimidazole is treated with a brominating agent to yield a dibrominated intermediate.[6][7][8]
-
Selective Debromination: The dibrominated intermediate undergoes selective debromination to produce 2-bromo-4-nitro-1H-imidazole.[6][7][8]
Mechanism of Action: The Power of the Nitro Group
The biological activity of nitroimidazoles is intrinsically linked to the presence of the nitro group.[14] These compounds are prodrugs that require reductive activation within the target organism.[14]
Figure 1: Generalized mechanism of action for nitroimidazole antibiotics.
This activation process is highly specific to anaerobic or microaerophilic environments, as the low redox potential in these organisms facilitates the reduction of the nitro group by enzymes such as pyruvate-ferredoxin oxidoreductase.[] The reduction process generates short-lived, highly reactive cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[14] These reactive species can then interact with and damage critical cellular components, most notably DNA, leading to strand breakage and ultimately cell death.[][14] This targeted activation mechanism is a key reason for their selective toxicity against anaerobic organisms.
Potential Therapeutic Applications
Given its structure, this compound would be expected to exhibit antimicrobial properties similar to other nitroimidazoles. The primary therapeutic applications for this class of compounds include:
-
Antiprotozoal: Treatment of infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[][15]
-
Antibacterial: Effective against a wide range of anaerobic bacteria, including Bacteroides, Fusobacterium, and Clostridium species.[3][] This makes them crucial in treating intra-abdominal infections, gynecological infections, and pseudomembranous colitis.[14][16]
-
Antitubercular: More recent research has explored the potential of nitroimidazoles as antitubercular agents, with some compounds showing activity against Mycobacterium tuberculosis.[8]
-
Radiosensitizers: Certain nitroimidazoles have been investigated for their ability to sensitize hypoxic tumor cells to radiation therapy.
Pharmacokinetics of Nitroimidazoles: A General Profile
The pharmacokinetic properties of nitroimidazoles can vary between different derivatives, but a general profile can be described.[17][18][19]
Table 2: General Pharmacokinetic Parameters of Common Nitroimidazoles
| Parameter | Metronidazole | Tinidazole | Ornidazole | Source |
| Oral Bioavailability | >90% | ~90% | High | [19][20] |
| Serum Half-life (hours) | 6-10 | 9-14 | 14-15 | [17][20] |
| Plasma Protein Binding | <20% | Low | <20% | [17][19] |
| Metabolism | Extensive (hepatic) | Less extensive | Extensive | [17][19] |
| Excretion | Primarily renal | Renal | Renal and fecal | [19] |
Nitroimidazoles are generally well-absorbed after oral administration and distribute widely throughout the body, including into the cerebrospinal fluid.[17][19] Metabolism primarily occurs in the liver, and the metabolites, some of which may also possess biological activity, are excreted in the urine and feces.[19]
Figure 2: A simplified workflow of the general pharmacokinetics of orally administered nitroimidazoles.
Pharmacodynamics of Nitroimidazoles
The pharmacodynamics of nitroimidazoles are characterized by concentration-dependent bactericidal activity and a significant post-antibiotic effect (PAE).[19] The PAE refers to the persistent suppression of bacterial growth even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[19] This, combined with their long half-lives, supports less frequent dosing regimens for some nitroimidazole derivatives.[19]
Analytical Methods for Nitroimidazoles
The detection and quantification of nitroimidazoles in biological and environmental samples are crucial for both clinical monitoring and regulatory purposes.[21][22] A variety of analytical methods have been developed for this purpose.
Experimental Protocol: A General Approach for HPLC-MS/MS Analysis of Nitroimidazoles
This protocol provides a generalized workflow for the analysis of nitroimidazoles in a biological matrix, such as plasma or tissue.
-
Sample Preparation:
-
Homogenize the biological sample.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the nitroimidazole analytes from the matrix.[23] This step is critical for removing interfering substances.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[24][25]
-
Employ a suitable column, such as a C18 reversed-phase column.
-
Use a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[24] A gradient elution may be necessary to separate multiple analytes.
-
-
Detection and Quantification:
-
Couple the HPLC/UHPLC system to a tandem mass spectrometer (MS/MS).[23][25]
-
Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the specific analytes.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each nitroimidazole.
-
Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with known concentrations of analytical standards.
-
Safety and Toxicology
While generally well-tolerated, nitroimidazoles are associated with some adverse effects. Common side effects include gastrointestinal disturbances (nausea, metallic taste), headache, and dizziness.[17][18] More serious, but less common, adverse effects can include peripheral neuropathy and central nervous system effects such as seizures.[3][17] A notable interaction is a disulfiram-like reaction with alcohol, leading to flushing, nausea, and vomiting.[][14][18] Concerns have also been raised about the potential mutagenic and carcinogenic properties of some nitroimidazoles, which has led to restrictions on their use in food-producing animals.[21][22]
Conclusion and Future Directions
This compound (CAS 862895-48-5) is a chemical entity for which specific biological data is currently lacking in the public domain. However, by understanding its classification as a nitroimidazole, we can infer a likely mechanism of action and a spectrum of potential antimicrobial activities. This guide has provided a comprehensive overview of the synthesis, mechanism of action, therapeutic uses, pharmacokinetics, and pharmacodynamics of the nitroimidazole class, offering a solid foundation for any future research into this specific compound.
Future research should focus on the following areas for this compound:
-
Development of a robust and scalable synthesis protocol.
-
In vitro screening to determine its spectrum of activity against a panel of anaerobic bacteria and protozoa.
-
Cytotoxicity and mutagenicity assays to assess its preliminary safety profile.
-
Structure-activity relationship (SAR) studies to understand the contribution of the bromo and iodo substituents to its biological activity.
Such studies are essential to bridge the current knowledge gap and determine if this compound holds any promise as a novel therapeutic agent.
References
- 1. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 6. gov.uk [gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
- 10. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]
- 15. mdpi.com [mdpi.com]
- 16. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 17. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. login.medscape.com [login.medscape.com]
- 19. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. library2.smu.ca [library2.smu.ca]
- 24. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 25. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2-Bromo-5-iodo-4-nitro-1H-imidazole
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-bromo-5-iodo-4-nitro-1H-imidazole. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with advanced analytical techniques to present a complete characterization of this highly substituted imidazole derivative.
Introduction
The imidazole ring is a cornerstone of many biologically active molecules. The introduction of nitro and halogen substituents dramatically influences the electron density, reactivity, and pharmacological profile of the parent heterocycle. This compound (C₃HBrIN₃O₂) is a compound of significant interest due to its potential applications as a radiosensitizer and as a versatile building block in medicinal chemistry.[1][2] The precise arrangement of its substituents is critical to its function, necessitating a rigorous and multi-faceted approach to its structural confirmation. This guide outlines the logical workflow for its structure elucidation, from synthesis to definitive spectroscopic and crystallographic analysis.
Molecular Structure and Properties
The fundamental properties of the target molecule are summarized below.
| Property | Value | Source |
| CAS Number | 862895-48-5 | [3][4][5] |
| Molecular Formula | C₃HBrIN₃O₂ | [4] |
| Molecular Weight | 317.87 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
Synthesis Pathway Rationale
A key challenge in the synthesis of polysubstituted imidazoles is controlling the regioselectivity of the substitution reactions. The synthetic strategy must account for the directing effects of the existing substituents on the imidazole ring. An efficient synthesis of the related compound, 2-bromo-4-nitro-1H-imidazole, involves the dibromination of 4-nitroimidazole followed by selective debromination.[6][7][8] A similar strategy could likely be adapted for the synthesis of the title compound.
Caption: Postulated synthetic workflow for this compound.
Spectroscopic Analysis: A Multi-Technique Approach
The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the elemental composition and connectivity.
Expected Fragmentation Pattern:
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I). The fragmentation is likely to proceed through the loss of the nitro group (NO₂) and the halogen atoms. A study on the fragmentation of the protonated version of this molecule provides insight into its behavior in the mass spectrometer.[1][2]
| Ion | m/z (Predicted) | Comments |
| [M]⁺ | 317/319 | Molecular ion peak with characteristic bromine isotopic pattern. |
| [M-NO₂]⁺ | 271/273 | Loss of the nitro group. |
| [M-Br]⁺ | 238 | Loss of a bromine radical. |
| [M-I]⁺ | 190/192 | Loss of an iodine radical. |
| [M-Br-I]⁺ | 111 | Loss of both halogen radicals. |
digraph "Mass_Spec_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Sample_Introduction" [label="Sample Introduction"]; "Ionization" [label="Ionization (e.g., EI)"]; "Mass_Analyzer" [label="Mass Analyzer"]; "Detector" [label="Detector"]; "Mass_Spectrum" [label="Mass Spectrum Generation", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Sample_Introduction" -> "Ionization"; "Ionization" -> "Mass_Analyzer"; "Mass_Analyzer" -> "Detector"; "Detector" -> "Mass_Spectrum"; }
Caption: General experimental workflow for mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted):
The imidazole ring of this compound has only one proton attached to a nitrogen atom. This N-H proton is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
-
δ 13-15 ppm (broad s, 1H): This signal corresponds to the N-H proton of the imidazole ring. The significant downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and the aromatic nature of the ring.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will provide information about the carbon environment in the molecule. Due to the presence of the electronegative substituents, the carbon signals are expected to be shifted downfield. The carbon attached to the nitro group will likely be the most deshielded.
| Carbon Position | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C2 | ~120-130 | Attached to bromine, which has a moderate deshielding effect. |
| C4 | ~145-155 | Attached to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |
| C5 | ~90-100 | Attached to iodine, which has a shielding effect (heavy atom effect) relative to bromine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions:
-
~3100-3300 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.
-
~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are typically strong absorptions.
-
~1400-1500 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
-
Below 800 cm⁻¹: C-Br and C-I stretching vibrations.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the atomic connectivity and three-dimensional arrangement in the solid state.[9][10]
Hypothetical Crystallographic Data:
Although a specific crystal structure for this compound has not been found in publicly available databases, a hypothetical structure can be proposed. The imidazole ring is expected to be planar. The substituents will be arranged around this ring, and intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, are likely to play a significant role in the crystal packing.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.[9]
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[11]
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[11]
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While a definitive crystal structure remains to be published, the combined interpretation of mass spectrometry, NMR, and IR spectroscopy provides a robust and self-validating confirmation of the proposed structure. The predicted spectroscopic data, based on established principles and data from analogous compounds, aligns with the expected electronic and structural features of this highly functionalized imidazole. This guide serves as a blueprint for the rigorous characterization of novel, complex heterocyclic compounds in the field of drug discovery and development.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. 862895-48-5 | this compound - Moldb [moldb.com]
- 6. gov.uk [gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Bromo-5-iodo-4-nitro-1H-imidazole: A Technical Guide for Researchers
Foreword: Navigating the Spectroscopic Landscape of a Complex Heterocycle
To the researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic frontiers, this document serves as an in-depth technical guide to the spectroscopic characteristics of 2-Bromo-5-iodo-4-nitro-1H-imidazole. This highly functionalized nitroimidazole derivative, with its unique combination of halogen and nitro substituents, presents both a promising scaffold for novel therapeutics and a complex analytical challenge.
Due to the limited availability of direct, published experimental spectra for this specific molecule, this guide adopts a first-principles, experience-driven approach. By systematically dissecting the spectroscopic signatures of its structural precursors—4-nitroimidazole, 2-bromo-4-nitroimidazole, and related halogenated nitroimidazoles—we will construct a robust, predictive model of the expected spectroscopic data for this compound. This methodology not only provides a valuable reference for the characterization of this and similar molecules but also reinforces the fundamental principles of spectroscopic interpretation.
Molecular Structure and its Spectroscopic Implications
The structural complexity of this compound, with a molecular formula of C₃HBrIN₃O₂ and a molecular weight of 317.87 g/mol , dictates its spectroscopic behavior.[1] The imidazole core, an aromatic five-membered heterocycle, is heavily substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and a nitro group at the 4-position. Each of these substituents exerts a profound electronic and steric influence on the molecule, which will be reflected in its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicting the ¹H and ¹³C NMR spectra of this compound requires a comparative analysis of simpler, related structures. The electron-withdrawing nature of the nitro group and the halogens will significantly deshield the imidazole ring protons and carbons.
¹H NMR Spectroscopy
The imidazole ring of the target molecule has only one proton, attached to the nitrogen at position 1 (N1-H).
-
N1-H Proton: In 4-nitroimidazole, the N-H proton signal is observed around 13 ppm in DMSO-d₆. The presence of two additional electron-withdrawing halogens in our target molecule is expected to further deshield this proton, potentially shifting its resonance to an even lower field.
A summary of the ¹H NMR data for related compounds is presented below:
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 4-Nitroimidazole | DMSO-d₆ | 8.30, 7.85 | s, s | H2, H5 | [2] |
| 2-Bromo-4-nitroimidazole | - | ~8.5 | s | H5 | [3] |
Based on this data, the single imidazole proton in this compound is anticipated to be a singlet, significantly downfield due to the cumulative electron-withdrawing effects of the nitro, bromo, and iodo groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display three signals corresponding to the three carbon atoms of the imidazole ring (C2, C4, and C5).
-
C2 Carbon: This carbon is directly attached to a bromine atom. The "heavy atom effect" of bromine will likely cause a significant upfield shift for C2 compared to an unsubstituted imidazole.
-
C4 Carbon: Bonded to the strongly electron-withdrawing nitro group, the C4 signal is expected to be significantly downfield.
-
C5 Carbon: Attached to an iodine atom, the C5 carbon will also experience a heavy atom effect, leading to an upfield shift, though the magnitude may differ from that caused by bromine.
The following table summarizes the ¹³C NMR data for 4-nitroimidazole:
| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| 4-Nitroimidazole | DMSO-d₆ | 136.5 | 147.0 | 119.5 | [4] |
By extrapolating from this data, a predicted ¹³C NMR spectrum for the target molecule can be estimated, keeping in mind the anticipated shielding and deshielding effects of the substituents.
Mass Spectrometry (MS): Fragmentation Pathways
The mass spectrum of this compound is expected to be complex due to the presence of multiple isotopes for bromine and the lability of the nitro and iodo groups. A study on the photodissociation dynamics of this molecule (referred to as BrINim) provides valuable insight into its fragmentation.[5]
Expected Molecular Ion and Isotopic Pattern
The molecular ion peak [M]⁺ should appear at m/z 317, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation
Based on the principles of mass spectrometry and data from related nitroimidazoles, the following fragmentation pathways are likely:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a neutral loss of 46 Da).
-
Loss of Halogens: Successive loss of iodine and bromine radicals is also a probable fragmentation route.
-
Ring Cleavage: Fragmentation of the imidazole ring itself can lead to a variety of smaller charged species.
A study on the fragmentation of protonated 2-bromo-5-iodo-4-nitroimidazole provides evidence for these pathways.[5]
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy: Vibrational Analysis
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration of the imidazole ring.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
NO₂ Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-Br and C-I Stretches: Carbon-halogen stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
The IR spectrum of 2,5-dibromo-4-nitro-1H-imidazole shows characteristic absorption peaks at 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, and 667 cm⁻¹.[6] This provides a good reference for the expected vibrational modes in the target molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a highly conjugated, substituted imidazole system. The nitro group, being a strong chromophore, will significantly influence the electronic transitions. For 4-nitroimidazole, a strong absorption peak is observed around 300 nm.[7] The presence of halogens may cause a bathochromic (red) shift in the absorption maximum.
Experimental Protocols: A General Guideline
While specific instrument parameters will vary, the following provides a general workflow for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is often preferred for polar molecules.
-
Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements for formula determination.
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID).
Caption: General experimental workflow for the spectroscopic characterization of this compound.
Conclusion and Future Outlook
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, we have established a solid framework for the characterization of this and other complex halogenated nitroimidazoles. As this class of compounds continues to be explored for its therapeutic potential, the availability of robust analytical methodologies and a deep understanding of their spectroscopic properties will be paramount for accelerating drug discovery and development efforts. The acquisition and publication of definitive experimental data for the title compound would be a valuable contribution to the scientific community.
References
- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-nitroimidazole(65902-59-2) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 7. gov.uk [gov.uk]
Structural Elucidation of 2-Bromo-5-iodo-4-nitro-1H-imidazole: A Comprehensive Guide to NMR and Mass Spectrometry Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a detailed exploration of the analytical methodologies required for the structural characterization of 2-Bromo-5-iodo-4-nitro-1H-imidazole (BrINim). This highly functionalized imidazole derivative, with potential applications as a radiosensitizer, presents unique challenges and considerations for its structural confirmation.[1] We offer an in-depth analysis of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy techniques, moving beyond procedural steps to explain the underlying scientific rationale for experimental design. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the analysis of complex heterocyclic compounds. We provide field-proven insights, detailed experimental protocols, predicted spectral data, and a comprehensive set of references to authoritative sources.
Introduction: The Analytical Challenge of a Multifunctional Heterocycle
This compound (Molecular Formula: C₃HBrIN₃O₂, Molecular Weight: 317.87 g/mol ) is a small molecule of significant interest due to its dense collection of functional groups.[2][3] The presence of two different heavy halogens (bromine and iodine), a strongly electron-withdrawing nitro group, and an acidic N-H proton on an aromatic imidazole core dictates a nuanced approach to its structural elucidation. The molecule combines features of both heavy-element and nitroimidazole radiosensitizers, making a precise understanding of its structure and stability paramount.[1]
Standard analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose. However, the interpretation of the resulting data requires a foundational understanding of how each substituent influences the molecule's behavior under different analytical conditions. This guide provides a predictive and practical framework for achieving an unambiguous structural assignment.
Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, the choice of ionization method is critical to obtaining a clear molecular ion peak and interpretable fragmentation data.
Expertise in Action: Selecting the Optimal Ionization Method
Hard ionization techniques like Electron Ionization (EI) bombard molecules with high-energy electrons, often causing extensive fragmentation that can obliterate the molecular ion peak.[4] For a molecule containing a labile nitro group, this is a significant risk. Therefore, a "soft" ionization technique is strongly recommended to preserve the parent molecule's integrity.
-
Electrospray Ionization (ESI): ESI is the preferred method for this compound.[5] It is a soft technique that generates ions from a liquid solution, minimizing fragmentation and typically producing a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Given the acidic N-H proton, negative-ion mode ESI is expected to be particularly effective, yielding a prominent [M-H]⁻ ion.
-
Fast Atom Bombardment (FAB): While also a soft ionization technique, FAB is an older method that requires the sample to be mixed with a matrix like glycerol or m-nitrobenzyl alcohol.[6][7] It can be effective but may produce matrix-related ions that complicate the spectrum.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft technique, primarily suited for very large molecules like proteins and polymers, and is generally not the first choice for a small molecule of this nature.[4][8]
Predicting the Mass Spectrum
The most informative feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). This combination will produce a characteristic pattern for any bromine-containing ion.
Table 1: Predicted m/z Values and Isotopic Patterns for Key Ions of this compound in Negative-Ion ESI-MS.
| Ion | Proposed Structure / Origin | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Expected Observation |
| [M-H]⁻ | Deprotonated Molecular Ion | 315.8 | 317.8 | Primary diagnostic ion. A doublet of nearly 1:1 intensity, separated by 2 m/z units. |
| [M-H-NO₂]⁻ | Loss of nitro group (46 Da) | 269.8 | 271.8 | A significant fragment, also showing a 1:1 isotopic doublet. |
| [M-H-Br]⁻ | Loss of bromine radical | 236.9 | - | A monoisotopic peak corresponding to the loss of ⁷⁹Br or ⁸¹Br. |
| [M-H-I]⁻ | Loss of iodine radical | 188.9 | 190.9 | A 1:1 isotopic doublet corresponding to the remaining bromine. |
| [M-H-NO₂-Br]⁻ | Sequential loss of nitro and bromine | 190.9 | - | Monoisotopic peak. |
| [C₃IN₂O₂]⁻ | Fragment after loss of H and Br | 237.9 | - | Monoisotopic peak. |
Note: The fragmentation of nitroaromatic compounds can also proceed via loss of NO (30 Da) or O (16 Da), although loss of NO₂ is often dominant.[9][10][11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
-
Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is predicted to yield a stronger signal.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Negative Mode Example):
-
Capillary Voltage: -3.0 kV
-
Cone Voltage: -30 V (can be varied to induce fragmentation)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 315.8/317.8) to confirm fragmentation pathways.
Visualization of Fragmentation
The following diagram illustrates the predicted fragmentation cascade.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
NMR Spectroscopy: Assigning the Molecular Scaffold
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra will be deceptively simple but require careful interpretation.
Expertise in Action: Solvent Selection and Tautomerism
The choice of a deuterated solvent is the first critical step. The compound's polarity, due to the nitro group and N-H bond, suggests poor solubility in nonpolar solvents like chloroform-d (CDCl₃).
-
Recommended Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent choices. They are highly polar and will readily dissolve the compound. DMSO-d₆ is particularly useful as it often allows for the clear observation of exchangeable protons like N-H.[12]
-
Tautomerism: Imidazole derivatives can exhibit tautomerism, where the N-H proton can reside on either nitrogen atom. In this highly substituted case, the 4-nitro and 5-iodo substituents make the two nitrogen atoms electronically distinct. However, rapid proton exchange in solution could lead to peak broadening, especially in the ¹³C NMR spectrum.[13] Using a solvent like DMSO-d₆, which can form strong hydrogen bonds, may slow this exchange, leading to sharper signals.
Predicted ¹H NMR Spectrum
The structure of this compound contains only one proton—the one attached to the nitrogen atom (N-H).
-
N-H Proton: A single, broad signal is expected. Its chemical shift will be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, this peak is anticipated to appear far downfield, typically in the range of δ 12.0 - 15.0 ppm . This significant downfield shift is due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents. The signal will likely be broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.
Predicted ¹³C NMR Spectrum
The imidazole ring contains three carbon atoms. Predicting their chemical shifts requires considering the electronic contribution of each substituent.
-
C2 (Bromo-substituted): The bromine atom will have a moderate influence. Based on data for other substituted imidazoles, this carbon is expected in the range of δ 120 - 130 ppm .[14]
-
C4 (Nitro-substituted): The powerful electron-withdrawing nitro group will strongly deshield this carbon, shifting it significantly downfield. A chemical shift in the range of δ 145 - 155 ppm is predicted.[15][16]
-
C5 (Iodo-substituted): The "heavy atom effect" of iodine will cause significant shielding of the directly attached carbon.[17] This will shift the C5 signal substantially upfield, a key diagnostic feature. A chemical shift in the range of δ 85 - 100 ppm is anticipated.
Table 2: Predicted NMR Chemical Shifts for this compound in DMSO-d₆.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | |||
| N-H | 12.0 - 15.0 | broad singlet | Position is highly variable. Can be confirmed by D₂O exchange, where the peak will disappear. |
| ¹³C | |||
| C2 | 120 - 130 | singlet | Carbon bearing the bromine atom. |
| C4 | 145 - 155 | singlet | Deshielded carbon attached to the nitro group. |
| C5 | 85 - 100 | singlet | Shielded carbon attached to the iodine atom. This upfield shift is a key identifier. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[12]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover 0-16 ppm.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed, although only one peak is expected.
-
To confirm the N-H peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H peak should diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the absence of protons for NOE enhancement (except for the distant N-H).
-
Set the spectral width to cover 0-200 ppm.
-
Visualization of the NMR Workflow
This diagram outlines the logical steps for a comprehensive NMR analysis.
Caption: Logical workflow for the NMR analysis of this compound.
Conclusion
The structural elucidation of this compound is a task that relies on the strategic application of modern analytical techniques. By selecting a soft ionization method like ESI for mass spectrometry, a characteristic isotopic molecular ion doublet ([M-H]⁻ at m/z 315.8/317.8) should be readily observable, confirming the elemental composition. Subsequent MS/MS analysis will reveal fragmentation patterns dominated by the loss of the nitro group and halogens. For NMR, the use of a polar aprotic solvent like DMSO-d₆ is key. The ¹H NMR spectrum is expected to show only a single downfield N-H proton, while the ¹³C NMR spectrum will be defined by three signals whose chemical shifts are dictated by the powerful and distinct electronic effects of the bromo, nitro, and iodo substituents. Together, these complementary techniques provide a self-validating system for the unambiguous confirmation of this complex and scientifically valuable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. as.uky.edu [as.uky.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Biological Activity of Halogenated Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the multifaceted biological activities of halogenated nitroimidazoles. We will dissect their core mechanisms of action, navigate their applications as both potent antimicrobials and strategic anticancer agents, and address the critical challenges of resistance and toxicity. This document is designed to be a comprehensive resource, blending established principles with recent findings to empower researchers in their pursuit of novel therapeutics.
The Nitroimidazole Core and the Halogen's Influence: A Synergistic Partnership
Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group (-NO2).[][2][3] The position of this nitro group, typically at the 2, 4, or 5-position of the imidazole ring, profoundly influences the compound's redox potential and, consequently, its biological activity.[3][4] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the nitroimidazole scaffold further modulates these properties. Halogenation can impact:
-
Electron Affinity: Increasing the electron-withdrawing nature of the molecule, which can enhance its radiosensitizing properties.[5][6]
-
Lipophilicity: Affecting the compound's ability to cross biological membranes and its overall pharmacokinetic profile.
-
Antimicrobial Potency: In some cases, halogen substitution has been shown to enhance antimicrobial effects.[7]
This strategic combination of a bioreducible nitro group and modulating halogens has given rise to a versatile class of molecules with significant therapeutic potential.
The Central Paradigm: Bioreductive Activation
The biological activity of nitroimidazoles is not inherent to the parent molecule but is unlocked through a process of bioreductive activation . This is the cornerstone of their selective toxicity against certain microbes and cancer cells.[][8][9][10]
The process is initiated by the enzymatic one-electron reduction of the nitro group, a reaction that is highly favored in low-oxygen (hypoxic) environments.[11][12][13] This reduction is catalyzed by nitroreductases, enzymes prevalent in anaerobic bacteria, certain protozoa, and hypoxic tumor cells.[][9][14]
Experimental Protocol: In Vitro Nitroreductase Activity Assay
This protocol provides a method to assess the ability of a cell extract or purified enzyme to reduce a nitroimidazole compound.
Materials:
-
Test halogenated nitroimidazole compound
-
NADPH or NADH
-
Purified nitroreductase (e.g., from E. coli) or cell lysate
-
Anaerobic chamber or glove box
-
Spectrophotometer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Prepare a stock solution of the test nitroimidazole in a suitable solvent (e.g., DMSO).
-
In an anaerobic environment, prepare the reaction mixture in a cuvette containing the reaction buffer, NADPH/NADH, and the cell lysate or purified enzyme.
-
Initiate the reaction by adding the nitroimidazole stock solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH/NADH) over time using the spectrophotometer.
-
The rate of NADPH/NADH consumption is indicative of the nitroreductase activity.
-
Controls: Include a reaction mixture without the enzyme/lysate and another without the nitroimidazole to account for non-enzymatic reduction and background absorbance changes.
Causality: The decrease in absorbance at 340 nm directly correlates with the enzymatic reduction of the nitroimidazole, as NADPH is consumed in the process. This provides a quantitative measure of the compound's suitability as a substrate for nitroreductases.
The initial reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle" that consumes reducing equivalents but does not lead to significant toxicity.[8] This oxygen-dependent reversibility is the key to the selective action of nitroimidazoles in hypoxic environments.
Under hypoxic conditions, further reduction of the nitro radical anion occurs, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives.[12][15] These reactive intermediates can then covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and thiols, ultimately leading to cell death.[8][10][12]
Caption: Bioreductive activation of halogenated nitroimidazoles.
Antimicrobial Warfare: Targeting Anaerobes
The initial and most well-established application of nitroimidazoles is in combating anaerobic bacteria and certain protozoal infections.[2][3] The low redox potential within these organisms provides the ideal environment for the bioreductive activation of the nitro group.[][8]
Prominent examples of nitroimidazole antibiotics include metronidazole and tinidazole.[16] Halogenation has been explored as a strategy to enhance the antimicrobial spectrum and potency of these drugs. For instance, some studies have shown that certain chloro-substituted imidazole derivatives exhibit significant activity against pathogenic yeasts and Gram-positive bacteria.[7]
The mechanism of antimicrobial action primarily involves the generation of reactive intermediates that cause DNA strand breaks, thereby inhibiting nucleic acid synthesis and leading to cell death.[][8][10]
A Strategic Alliance in Oncology: Exploiting Tumor Hypoxia
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[17] This hypoxic environment is a major contributor to resistance to conventional cancer therapies like radiation and chemotherapy. Halogenated nitroimidazoles have emerged as promising agents to selectively target these resistant hypoxic cells through two primary mechanisms:
Hypoxia-Selective Cytotoxins
As previously described, the bioreductive activation of nitroimidazoles is significantly enhanced in hypoxic conditions. This allows these compounds to act as hypoxia-selective cytotoxins, preferentially killing cancer cells in low-oxygen environments while sparing well-oxygenated normal tissues.[17][18][19] The covalent binding of the activated drug to cellular macromolecules within hypoxic cells leads to their entrapment, further contributing to selective toxicity.[12][19]
Radiosensitizers: Enhancing the Power of Radiation
Hypoxic cells are notoriously resistant to radiation therapy because oxygen is required to "fix" the DNA damage caused by ionizing radiation. Halogenated nitroimidazoles can act as radiosensitizers by mimicking the role of oxygen.[11][15][20] Their high electron affinity allows them to react with the free radicals produced in DNA by radiation, making the damage permanent and leading to cell death.
Furthermore, the incorporation of heavy halogen atoms like bromine and iodine can enhance radiosensitization through a process known as the "Auger effect." When these heavy atoms absorb X-rays, they release a cascade of low-energy electrons that can cause localized, highly damaging effects to nearby DNA.[5][6]
Experimental Protocol: Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for determining the ability of a compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test halogenated nitroimidazole
-
Radiation source (e.g., X-ray irradiator)
-
Tissue culture plates
-
Crystal violet staining solution
Procedure:
-
Plate a known number of cells into multiple tissue culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a predetermined time (e.g., 2-4 hours) before irradiation.
-
Expose the plates to graded doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 7-14 days, allowing surviving cells to form colonies.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group and plot the data as a survival curve (log surviving fraction vs. radiation dose).
-
Analysis: The enhancement ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of survival (e.g., 10%) in the control group by the dose required for the same survival level in the drug-treated group. An SER greater than 1 indicates radiosensitization.
Self-Validation: The inclusion of a radiation-only control group is critical for establishing the baseline radiation sensitivity of the cells. A drug-only control ensures that the observed cell killing at the tested concentrations is not solely due to the compound's cytotoxicity.
The Challenge of Resistance: Evolving Defense Mechanisms
Despite their efficacy, the development of resistance to nitroimidazoles is a growing concern, particularly in the context of antimicrobial therapy.[14][21] The primary mechanisms of resistance often involve a decrease in the activity of the nitroreductase enzymes responsible for activating the drug.[14][21] This can occur through:
-
Downregulation of nitroreductase expression.
-
Mutations in the genes encoding these enzymes, leading to less efficient drug activation.
Additionally, some microorganisms have developed alternative metabolic pathways to bypass the steps that are inhibited by the activated drug.[22] In some bacteria, specific nim genes have been identified that confer resistance by converting the nitro group to a non-toxic amine derivative.[14][23]
Pharmacokinetics and Toxicity Profile
The clinical utility of halogenated nitroimidazoles is dictated by their pharmacokinetic properties and toxicity profile.
| Pharmacokinetic Parameter | Description | Relevance for Halogenated Nitroimidazoles |
| Absorption | The process by which the drug enters the bloodstream. Most nitroimidazoles are well-absorbed orally.[24][25] | Halogenation can alter lipophilicity, potentially affecting absorption rates. |
| Distribution | The dissemination of the drug throughout the body's fluids and tissues. Nitroimidazoles generally exhibit wide distribution.[24][26] | The ability to penetrate the central nervous system is a key factor in their potential for neurotoxicity. |
| Metabolism | The biotransformation of the drug, primarily in the liver.[26][27] | The extent of metabolism can vary between different nitroimidazole derivatives.[24] |
| Excretion | The elimination of the drug and its metabolites from the body, mainly through the urine.[26][27] | The elimination half-life determines the dosing frequency. Tinidazole, for instance, has a longer half-life than metronidazole.[24][25] |
The primary dose-limiting toxicity associated with some nitroimidazoles is neurotoxicity , which can manifest as peripheral neuropathy, dizziness, and ataxia.[24][28] The risk of neurotoxicity is generally associated with high doses and prolonged treatment.[24][28] Concerns about the mutagenic and carcinogenic potential of nitroimidazoles have also been raised, as the reactive intermediates can damage DNA.[10][29] However, extensive studies have suggested that at therapeutic doses, the risk in humans is low, as the conditions for significant nitroreduction are not typically present in healthy, well-oxygenated tissues.[28][30]
Future Directions and Concluding Remarks
Halogenated nitroimidazoles remain a fascinating and clinically relevant class of compounds. The future of research in this area will likely focus on:
-
Developing next-generation analogs with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms.
-
Designing novel drug delivery systems to specifically target hypoxic tumors, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
-
Exploring their use in combination therapies , for example, with other anticancer agents or as part of dual-action drugs.[31]
-
Further elucidating the complex interplay between the position and type of halogen, the position of the nitro group, and the resulting biological activity.
The journey of halogenated nitroimidazoles from their discovery as antimicrobials to their strategic application in oncology is a testament to the power of understanding fundamental chemical and biological principles. By continuing to unravel the intricacies of their mechanism of action, we can unlock their full therapeutic potential for the benefit of patients worldwide.
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. lecturio.com [lecturio.com]
- 10. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 11. openmedscience.com [openmedscience.com]
- 12. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents [ouci.dntb.gov.ua]
- 18. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 21. academic.oup.com [academic.oup.com]
- 22. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Safety of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Resurgence of 4-Nitroimidazoles: A Technical Guide to Their Synthesis, Diverse Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Nitroimidazole Scaffold
The nitroimidazole core is a privileged scaffold in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][2] While 2- and 5-nitroimidazole derivatives, such as metronidazole and benznidazole, are well-established clinical agents, the 4-nitroimidazole regioisomer has emerged from a relative niche to become a focal point of intensive research and development.[3] Initially explored for their radiosensitizing properties in cancer therapy, 4-nitroimidazole derivatives are now recognized for their potent antimicrobial and anticancer activities, heralding a new era for this versatile chemical class.[3][4][5]
This in-depth technical guide provides a comprehensive overview of 4-nitroimidazole derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the exploration and exploitation of this promising class of compounds.
The Chemical Foundation: Synthesis of 4-Nitroimidazole Derivatives
The synthetic accessibility of the 4-nitroimidazole core is a key driver of its exploration in drug discovery. A variety of synthetic strategies have been developed to construct the core and introduce diverse functionalities, enabling the systematic investigation of structure-activity relationships (SAR).
A common and straightforward method for the synthesis of the parent 4-nitroimidazole involves the nitration of imidazole using a mixture of concentrated sulfuric and nitric acids.[6] This foundational molecule serves as a versatile starting material for further elaboration.
Representative Synthetic Protocol: N-Alkylation of 4-Nitroimidazole
A prevalent strategy for creating diverse libraries of 4-nitroimidazole derivatives involves the N-alkylation of the imidazole ring. This approach allows for the introduction of various side chains that can modulate the compound's physicochemical properties and biological activity.
Objective: To synthesize an N-alkylated 4-nitroimidazole derivative.
Materials:
-
4-nitroimidazole
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Aprotic polar solvent (e.g., Acetone, Dimethylformamide (DMF))
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroimidazole (1 equivalent) in the chosen aprotic solvent.
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5-2 equivalents) to the solution. If using NaH, extreme caution is necessary due to its pyrophoric nature; it should be handled under an inert atmosphere.
-
Catalyst Addition (Optional): Add a catalytic amount of TBAI to facilitate the reaction.[7]
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired N-alkylated 4-nitroimidazole derivative.
This general protocol can be adapted for a wide range of alkylating agents, leading to a diverse array of derivatives for biological screening.[7] More complex multi-step syntheses often involve building the imidazole ring from acyclic precursors, allowing for greater control over substitution patterns.
A Spectrum of Biological Activity: From Microbes to Malignancies
The biological effects of 4-nitroimidazole derivatives are remarkably diverse, a testament to their unique chemical properties. The electron-deficient nature of the nitroimidazole ring is central to their mechanism of action, which often involves reductive activation under hypoxic conditions.[8][9]
Antimicrobial Powerhouse: Combating Bacteria and Protozoa
4-nitroimidazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including anaerobic bacteria and protozoa.[1] Their efficacy stems from the ability of the nitro group to be reduced within these organisms, leading to the formation of cytotoxic radical species that damage DNA and other vital cellular components.[]
Notably, research has focused on developing novel 4-nitroimidazole-based agents to overcome resistance to existing drugs like metronidazole.[11] Hybrid molecules, where the 4-nitroimidazole scaffold is linked to other bioactive heterocycles like thiadiazoles or oxadiazoles, have shown promising antibacterial and antitubercular activity.[5][12][13]
Table 1: Representative Antimicrobial Activity of 4-Nitroimidazole Derivatives
| Compound Class | Target Organism | Activity Metric (e.g., MIC, IC50) | Reference |
| Imidazolyl-thiadiazoles | Mycobacterium tuberculosis | Potent in vitro activity | [12] |
| Aryl piperazine derivatives | Staphylococcus aureus (including MRSA), Mycobacterium tuberculosis | Low micromolar IC50 values | [5] |
| 1,3,4-Oxadiazole hybrids | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | MIC values in the range of 1.56-6.25 µg/mL | [13] |
A New Frontier in Oncology: Anticancer Applications
The application of 4-nitroimidazole derivatives in cancer therapy has evolved significantly from their initial use as radiosensitizers. While their ability to enhance the efficacy of radiation in hypoxic tumors remains an area of active investigation, many derivatives have been shown to possess intrinsic anticancer activity.[4][5]
Solid tumors often contain regions of low oxygen (hypoxia), which contributes to resistance to both radiotherapy and chemotherapy.[14] 4-Nitroimidazoles are ideal candidates for hypoxia-selective drugs because their nitro group can be selectively reduced in the low-oxygen environment of tumors to form cytotoxic species.[15] This targeted activation minimizes damage to healthy, well-oxygenated tissues.
The initial interest in 4-nitroimidazoles for cancer treatment stemmed from their ability to act as radiosensitizers.[4][16] In hypoxic tumor cells, which are notoriously resistant to radiation, these compounds can mimic the effects of oxygen, "fixing" radiation-induced DNA damage and leading to cell death.[14] Studies have shown that 4-nitroimidazole derivatives can potentiate radiation-induced tumor growth inhibition.[4] The introduction of iodine atoms into the nitroimidazole ring has been explored as a strategy to further enhance radiosensitizing potency.[14][17]
Diagram 1: General Mechanism of Action of 4-Nitroimidazoles as Hypoxia-Activated Prodrugs
Caption: Reductive activation of 4-nitroimidazoles in hypoxic vs. normoxic environments.
Recent studies have synthesized and evaluated novel 4-nitroimidazole derivatives bearing aryl piperazine, tetrazole, and thiadiazole moieties, demonstrating potent anticancer activity against various human cancer cell lines with IC₅₀ values in the low micromolar range.[5][18][19][20]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of a 4-nitroimidazole derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-nitroimidazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-nitroimidazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationships (SAR): Designing the Next Generation
A critical aspect of advancing 4-nitroimidazole derivatives as therapeutic agents is understanding their structure-activity relationships. For antitubercular activity, key determinants for aerobic activity in 4-nitroimidazoles include a bicyclic oxazine ring, a lipophilic tail, and an oxygen atom at the 2-position.[3][21] Interestingly, aerobic and anaerobic activities are not always correlated, suggesting different structural requirements for efficacy under varying oxygen conditions.[3]
In the context of anticancer agents, the introduction of different substituents on the imidazole ring or the N-alkyl side chain can significantly impact cytotoxicity and hypoxia selectivity. For instance, incorporating piperazine moieties has yielded compounds with potent antiproliferative effects.[19][20]
Diagram 2: Key Structural Features Influencing Biological Activity of 4-Nitroimidazoles
Caption: Structure-activity relationship map for 4-nitroimidazole derivatives.
Pharmacokinetics and Future Outlook
The clinical success of any drug candidate is heavily dependent on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Nitroimidazoles are generally well-absorbed orally and widely distributed in the body.[22] However, the specific properties of 4-nitroimidazole derivatives can vary significantly based on their substitution patterns. For example, lipophilicity, a key factor in cell penetration and biological activity, needs to be carefully balanced with aqueous solubility to ensure favorable pharmacokinetics.[23]
The development of new 4-nitroimidazole derivatives is a vibrant and rapidly evolving field. Future research will likely focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of SAR to design novel derivatives with enhanced potency and selectivity.[5]
-
Combination Therapies: Exploring the synergistic effects of 4-nitroimidazole derivatives with other anticancer or antimicrobial agents.
-
Targeted Delivery: Developing prodrug strategies and novel formulations to improve the delivery of these compounds to their site of action, thereby increasing efficacy and reducing off-target toxicity.[24]
-
Expanding the Therapeutic Scope: Investigating the potential of 4-nitroimidazole derivatives in other therapeutic areas, such as antiviral and antifungal applications.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 9. openmedscience.com [openmedscience.com]
- 11. brieflands.com [brieflands.com]
- 12. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 13. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel nitroimidazole alkylsulfonamides as hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Emergence of a Niche Halogenated Nitroimidazole: A Technical Guide to 2-Bromo-5-iodo-4-nitro-1H-imidazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Potential of Mixed Halogenation
In the landscape of pharmaceutical intermediates, the nitroimidazole scaffold stands as a cornerstone, foundational to a class of therapeutics that have combated anaerobic bacterial and parasitic infections for decades.[1] While the history of nitroimidazoles dates back to the discovery of azomycin in the 1950s, the evolution of this versatile heterocycle is far from over. The strategic introduction of halogen atoms onto the imidazole ring has been a pivotal advancement, modulating the electronic properties and metabolic stability of these compounds, thereby enhancing their therapeutic potential. This guide delves into the specifics of a lesser-known, yet potentially significant, derivative: 2-Bromo-5-iodo-4-nitro-1H-imidazole . While its direct discovery and developmental history are not extensively documented, its existence as a research chemical and the synthetic pathways to its formation from well-established precursors suggest its role as a key building block for novel therapeutic agents. This document serves as a comprehensive technical resource, elucidating the synthetic route, underlying chemical principles, and potential applications of this unique mixed-halogenated nitroimidazole.
I. The Nitroimidazole Core: A Legacy of Therapeutic Innovation
The journey of nitroimidazoles in medicine began with the isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica.[1] This discovery paved the way for the synthesis of a plethora of analogues, leading to the development of blockbuster drugs such as metronidazole and tinidazole. The efficacy of these compounds hinges on the reductive activation of the nitro group under the hypoxic conditions characteristic of anaerobic organisms, leading to the generation of cytotoxic radical species that disrupt cellular macromolecules.
The therapeutic reach of nitroimidazoles has since expanded beyond antiprotozoal and antibacterial applications. They have been investigated as radiosensitizers in cancer therapy, leveraging the hypoxic environment of solid tumors for targeted activation. More recently, the development of drugs like pretomanid for the treatment of multidrug-resistant tuberculosis has breathed new life into the field, underscoring the enduring relevance of the nitroimidazole scaffold in addressing pressing global health challenges.
II. Strategic Halogenation: Fine-Tuning the Nitroimidazole Scaffold
The introduction of halogen atoms to the nitroimidazole ring is a critical strategy in medicinal chemistry for optimizing drug-like properties. Halogens can influence a molecule's:
-
Lipophilicity: Affecting cell membrane permeability and absorption.
-
Metabolic Stability: Blocking sites of metabolic oxidation.
-
Binding Affinity: Participating in halogen bonding and other non-covalent interactions with biological targets.
-
Electronic Properties: Modulating the reduction potential of the nitro group and the overall reactivity of the molecule.
The differential reactivity of various halogens (F, Cl, Br, I) allows for a nuanced approach to molecular design. In the context of this compound, the presence of two different halogens at electronically distinct positions (C2 and C5) offers a unique platform for selective functionalization, opening avenues for the creation of diverse chemical libraries.
III. Synthetic Pathway to this compound: A Step-by-Step Technical Protocol
The synthesis of this compound is not explicitly detailed in a dedicated publication. However, a logical and scientifically sound synthetic route can be constructed based on the well-documented chemistry of its precursors. The pathway commences with the readily available starting material, 4-nitroimidazole, and proceeds through a key di-halogenated intermediate, 2,5-dibromo-4-nitro-1H-imidazole.
A. Synthesis of the Precursor: 2,5-Dibromo-4-nitro-1H-imidazole
The initial step involves the exhaustive bromination of 4-nitroimidazole. The electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic substitution, yet the reaction can be driven to completion under appropriate conditions.
Experimental Protocol: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Charging: To the flask, add 4-nitroimidazole (1 equivalent), sodium bicarbonate (2.2 equivalents), and water.
-
Bromination: With vigorous stirring, slowly add bromine (2.3 equivalents) dropwise via the dropping funnel. An exotherm and gas evolution will be observed. Maintain the temperature below 30°C during the addition.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 50-55°C and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole as a pale-yellow solid.
Causality Behind Experimental Choices:
-
Sodium Bicarbonate: Acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the products.
-
Control of Temperature: The bromination of nitroimidazoles can be highly exothermic. Slow, controlled addition of bromine and external cooling are crucial for safety and to minimize the formation of byproducts.
-
Heating to Completion: The deactivated nature of the ring requires thermal energy to ensure the reaction proceeds to the di-brominated product in a reasonable timeframe.
B. Synthesis of this compound via Halogen Exchange
The key transformation to the target molecule involves a selective halogen exchange reaction at the C5 position of the di-bromo precursor. The C5 position is more susceptible to nucleophilic attack than the C2 position in this system.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromo-4-nitro-1H-imidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Nucleophilic Iodination: Add sodium iodide (1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound.
Trustworthiness of the Protocol:
This protocol is based on the established reactivity of 2,5-dihalo-4-nitroimidazoles. The selective reaction at the C5 position is a known phenomenon. The work-up and purification steps are standard procedures for the isolation of solid organic compounds. A study by Pedada et al. on the synthesis of 2-bromo-4-nitro-1H-imidazole describes a similar reaction of 2,5-dibromo-4-nitro-1H-imidazole with sodium iodide, although their goal was subsequent reductive dehalogenation.[2][3] This precedent validates the feasibility of the initial halogen exchange.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Nitroimidazole | C₃H₃N₃O₂ | 113.07 | 3034-38-6 |
| 2,5-Dibromo-4-nitro-1H-imidazole | C₃HBr₂N₃O₂ | 270.87 | 6154-30-9 |
| This compound | C₃HBrIN₃O₂ | 317.87 | 862895-48-5 |
IV. Visualization of the Synthetic Workflow
Caption: Synthetic pathway from 4-nitroimidazole to the target molecule.
V. Potential Applications and Future Directions
The unique structural features of this compound position it as a valuable intermediate for the synthesis of novel, highly functionalized nitroimidazole derivatives. The differential reactivity of the bromine and iodine atoms allows for selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This opens up the possibility of introducing a wide array of substituents at the C2 and C5 positions, enabling the exploration of a vast chemical space.
Potential Research Avenues:
-
Development of Novel Anti-tubercular Agents: Building upon the success of pretomanid, this scaffold could be used to synthesize new candidates with improved efficacy against drug-resistant strains of Mycobacterium tuberculosis.
-
Exploration of Anticancer Properties: The radiosensitizing potential of nitroimidazoles could be further enhanced by the introduction of specific functionalities that target tumor cells or modulate the tumor microenvironment.
-
Synthesis of Novel Antiprotozoal Drugs: The scaffold can be elaborated to generate new compounds with activity against parasites like Trypanosoma cruzi and Leishmania species.
VI. Conclusion
While the history of this compound may not be as storied as that of its more famous relatives, its potential as a versatile building block in modern drug discovery is undeniable. The synthetic pathway, logically derived from established chemical principles, is robust and scalable. The presence of two distinct halogen atoms provides a handle for selective and diverse functionalization, making it an attractive starting point for the synthesis of next-generation nitroimidazole-based therapeutics. As the challenges of drug resistance and the need for novel therapeutic agents continue to grow, the exploration of such niche, yet powerful, chemical entities will be paramount to the advancement of medicinal chemistry.
References
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-5-iodo-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodo-4-nitro-1H-imidazole, a halogenated nitroimidazole derivative, is a compound of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and radiation oncology. Its unique molecular architecture, featuring a nitro group and two different halogen atoms on the imidazole scaffold, imparts a distinct set of physicochemical properties that make it a valuable subject of study. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering insights into its synthesis, structure, and potential applications, particularly as a model radiosensitizer.
The strategic placement of electron-withdrawing groups and heavy atoms on the imidazole ring suggests a complex interplay of electronic and steric effects that govern its reactivity and biological activity. Understanding these properties is paramount for its potential application in drug design and development, where precise molecular attributes are required for therapeutic efficacy.
Molecular Structure and Identification
The fundamental identity of this compound is established by its molecular formula, weight, and unique identifiers.
| Property | Value | Source(s) |
| CAS Number | 862895-48-5 | [1][2] |
| Molecular Formula | C₃HBrIN₃O₂ | [1][2] |
| Molecular Weight | 317.87 g/mol | [1][2] |
| Common Abbreviation | BrINim | [3] |
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In this derivative, the ring is substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and a nitro group at the 4-position. The presence of both a bromine and a heavy iodine atom, along with the strongly electron-withdrawing nitro group, are key features that define its chemical behavior.
Synthesis and Purification
While a specific, detailed kilogram-scale synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for halogenating nitroimidazoles. A plausible synthetic pathway would likely involve the multi-step halogenation of a 4-nitroimidazole precursor. The synthesis of the related key building block, 2-bromo-4-nitroimidazole, often involves the dibromination of 4-nitroimidazole followed by a selective debromination.[4][5] A similar strategy involving sequential or selective halogenation with suitable brominating and iodinating agents could be employed for the synthesis of this compound.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Given the presence of multiple functional groups, purification of the final product would likely be achieved through chromatographic techniques such as column chromatography, followed by recrystallization to obtain a high-purity solid. The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and analytical methods. Commercial suppliers indicate that analytical data, including HPLC and LC-MS, are available for their products, suggesting that these are standard quality control measures.[1][6]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The imidazole ring has one proton. Its chemical shift would be influenced by the surrounding electron-withdrawing groups and would likely appear as a singlet in the downfield region of the spectrum.
-
¹³C NMR: Three distinct signals would be expected for the carbon atoms of the imidazole ring. The chemical shifts would be significantly affected by the attached bromo, iodo, and nitro substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the imidazole ring.
-
C=N and C=C stretching vibrations of the aromatic ring.
-
Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 317.87 g/mol . A characteristic isotopic pattern would be expected due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. A reverse-phase HPLC method would likely be employed, and the compound's retention time would be a key identifier under specific chromatographic conditions.[7]
Physical and Chemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application.
| Property | Value/Observation | Source(s) |
| Appearance | Likely a solid at room temperature. | Inferred |
| Boiling Point | 461.7°C at 760 mmHg (Predicted) | [8] |
| Flash Point | 233°C (Predicted) | [8] |
| Melting Point | Data not available. | |
| Solubility | Data not available. Likely to have low aqueous solubility but better solubility in polar organic solvents. | Inferred |
| pKa | Data not available. The presence of electron-withdrawing groups is expected to make the N-H proton more acidic compared to unsubstituted imidazole. | Inferred |
Experimental Protocol for Determining Melting Point using Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated using standard reference materials (e.g., indium). An empty sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
References
- 1. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gov.uk [gov.uk]
- 6. 862895-48-5 | this compound - Moldb [moldb.com]
- 7. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Bromo-5-iodo-4-nitro-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-Bromo-5-iodo-4-nitro-1H-imidazole, a versatile and highly functionalized heterocyclic building block. The strategic placement of three distinct functionalities—a bromine atom, an iodine atom, and a nitro group—on the imidazole core imparts a unique reactivity profile, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This document details a plausible synthetic route to this compound and explores its application in selective palladium-catalyzed cross-coupling reactions, providing detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings. The differential reactivity of the carbon-iodine and carbon-bromine bonds is discussed as a key principle for achieving selective, stepwise functionalization.
Introduction
The imidazole scaffold is a ubiquitous motif in a vast array of biologically active compounds and pharmaceuticals. The ability to selectively introduce molecular diversity at specific positions on the imidazole ring is therefore a cornerstone of modern drug discovery. This compound (C₃HBrIN₃O₂) is a halogenated nitroimidazole derivative that serves as a powerful intermediate for the construction of complex, substituted imidazoles.[1] The electron-withdrawing nitro group significantly influences the electronics of the imidazole ring, while the differentially reactive bromo and iodo substituents provide orthogonal handles for sequential functionalization through palladium-catalyzed cross-coupling reactions. This unique combination allows for the controlled and predictable introduction of various substituents, making it an ideal starting material for the generation of compound libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound
A potential synthetic approach could involve the initial dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole. This intermediate could then undergo a selective halogen exchange reaction, where one of the bromine atoms is replaced by iodine. Alternatively, a direct iodination of a monobrominated precursor could be explored.
Below is a proposed, hypothetical protocol for the synthesis of this compound, based on the principles of halogenation and selective dehalogenation/halogen exchange reactions common in imidazole chemistry.
Proposed Synthetic Protocol
Step 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole
This step is based on the established procedure for the dibromination of 4-nitroimidazole.[2]
-
Materials: 4-nitroimidazole, Bromine, Sodium Bicarbonate, Water.
-
Procedure:
-
In a well-ventilated fume hood, suspend 4-nitroimidazole (1.0 equiv.) in an aqueous solution of sodium bicarbonate.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (2.2 equiv.) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole.
-
Step 2: Selective Halogen Exchange to Yield this compound
This step is a hypothetical transformation based on the differential reactivity of the halogenated positions.
-
Materials: 2,5-Dibromo-4-nitro-1H-imidazole, Sodium Iodide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,5-dibromo-4-nitro-1H-imidazole (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium iodide (1.1 equiv.) to the solution.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Proposed synthetic route for this compound.
Reactivity and Selective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl.[3] This established trend allows for the selective functionalization of the more reactive carbon-iodine (C-I) bond at the C-5 position, while leaving the less reactive carbon-bromine (C-Br) bond at the C-2 position intact.
This chemoselectivity enables a stepwise approach to the synthesis of di-substituted imidazoles. The initial cross-coupling reaction can be performed under conditions that favor the reaction at the C-I bond. The resulting 2-bromo-5-substituted-4-nitro-1H-imidazole can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Br bond. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled manner.
Application in Cross-Coupling Reactions
The following sections provide detailed protocols for the selective functionalization of this compound at the C-5 position via Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4]
Protocol for Selective Suzuki-Miyaura Coupling at the C-5 Position:
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Anhydrous solvent (e.g., 1,4-dioxane, DME/H₂O mixture).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-aryl-4-nitro-1H-imidazole.
-
Table 1: Representative Arylboronic Acids for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Expected Product |
| 1 | Phenylboronic acid | 2-Bromo-5-phenyl-4-nitro-1H-imidazole |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-4-nitro-1H-imidazole |
| 3 | 3-Pyridinylboronic acid | 2-Bromo-5-(pyridin-3-yl)-4-nitro-1H-imidazole |
| 4 | 2-Thienylboronic acid | 2-Bromo-5-(thiophen-2-yl)-4-nitro-1H-imidazole |
digraph "Suzuki-Miyaura Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Start" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagent" [label="Ar-B(OH)2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Pd Catalyst, Base"]; "Product" [label="2-Bromo-5-aryl-4-nitro-1H-imidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; }
Caption: General scheme for the selective Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6]
Protocol for Selective Sonogashira Coupling at the C-5 Position:
-
Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., triethylamine, diisopropylamine), Anhydrous solvent (e.g., THF, DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-alkynyl-4-nitro-1H-imidazole.
-
Table 2: Representative Terminal Alkynes for Sonogashira Coupling
| Entry | Terminal Alkyne | Expected Product |
| 1 | Phenylacetylene | 2-Bromo-5-(phenylethynyl)-4-nitro-1H-imidazole |
| 2 | Ethynyltrimethylsilane | 2-Bromo-5-((trimethylsilyl)ethynyl)-4-nitro-1H-imidazole |
| 3 | Propargyl alcohol | 3-(2-Bromo-4-nitro-1H-imidazol-5-yl)prop-2-yn-1-ol |
| 4 | 1-Heptyne | 2-Bromo-5-(hept-1-yn-1-yl)-4-nitro-1H-imidazole |
digraph "Sonogashira Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Start" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagent" [label="R-C≡CH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Pd/Cu Catalyst, Base"]; "Product" [label="2-Bromo-5-alkynyl-4-nitro-1H-imidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; }
Caption: General scheme for the selective Sonogashira coupling.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[7]
Protocol for Selective Heck Coupling at the C-5 Position:
-
Materials: this compound, Alkene, Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., PPh₃, P(o-tol)₃), Base (e.g., Et₃N, K₂CO₃), Anhydrous solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Add the anhydrous solvent and the base.
-
Add the alkene (1.5-2.0 equiv.).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-alkenyl-4-nitro-1H-imidazole.
-
Table 3: Representative Alkenes for Heck Coupling
| Entry | Alkene | Expected Product |
| 1 | Styrene | 2-Bromo-4-nitro-5-styryl-1H-imidazole |
| 2 | Methyl acrylate | Methyl (E)-3-(2-bromo-4-nitro-1H-imidazol-5-yl)acrylate |
| 3 | N-Vinylpyrrolidinone | 5-((E)-2-(2-oxopyrrolidin-1-yl)vinyl)-2-bromo-4-nitro-1H-imidazole |
| 4 | 1-Octene | 2-Bromo-5-((E)-oct-1-en-1-yl)-4-nitro-1H-imidazole |
digraph "Heck Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Start" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagent" [label="Alkene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Pd Catalyst, Base"]; "Product" [label="2-Bromo-5-alkenyl-4-nitro-1H-imidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; }
Caption: General scheme for the selective Heck coupling.
Further Functionalization
The 2-bromo-5-substituted-4-nitro-1H-imidazole products obtained from the initial selective cross-coupling reactions are themselves valuable intermediates for further synthetic transformations. The remaining bromine atom at the C-2 position can be functionalized using a second cross-coupling reaction, typically under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This allows for the synthesis of a wide variety of di-substituted 4-nitroimidazoles with diverse functionalities at the C-2 and C-5 positions. Additionally, the nitro group can be reduced to an amino group, which can then be further derivatized, opening up even more avenues for the synthesis of complex imidazole-based molecules.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique arrangement of functional groups allows for selective and sequential functionalization of the imidazole core through well-established palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented in this document are intended to enable researchers, scientists, and drug development professionals to effectively utilize this powerful intermediate in the design and synthesis of novel and complex imidazole derivatives for a wide range of applications, particularly in the pursuit of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. gov.uk [gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-5-iodo-4-nitro-1H-imidazole
Introduction: Navigating the Regioselective Functionalization of a Dihalogenated Nitroimidazole
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its versatility in constructing carbon-carbon bonds.[1] This guide provides detailed protocols and scientific rationale for the selective functionalization of 2-Bromo-5-iodo-4-nitro-1H-imidazole , a highly functionalized and electron-deficient heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of two distinct halogen atoms (iodine and bromine) at the C5 and C2 positions, respectively, coupled with a potent electron-withdrawing nitro group at C4, presents a unique challenge and opportunity for regioselective synthesis.
This document will detail two distinct protocols for the selective Suzuki coupling at either the 5-iodo or the 2-bromo position. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds forms the basis for the first protocol, targeting the more labile C-I bond. The second protocol will delve into the more nuanced approach of catalyst-controlled regioselectivity to favor coupling at the less reactive C-Br position, a strategy of increasing importance in the synthesis of complex molecules.
The insights and methodologies presented herein are designed to empower researchers to confidently and predictably functionalize this versatile imidazole core, paving the way for the synthesis of novel compounds with potential applications in drug discovery and beyond.
Part 1: Foundational Principles of Regioselectivity
The ability to selectively functionalize one halogen over the other in a dihalogenated heterocycle is a powerful tool for molecular diversification. In the case of this compound, two primary factors govern the site of Suzuki coupling:
-
Inherent Reactivity of Carbon-Halogen Bonds: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the Suzuki-Miyaura catalytic cycle. The bond strength of C-X bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more readily cleaved, making the 5-iodo position the intrinsically more reactive site for oxidative addition. This inherent reactivity difference can be exploited to achieve selective coupling under carefully controlled conditions.
-
Catalyst and Ligand Effects: While the inherent reactivity of the C-X bond provides a degree of "substrate control," the choice of palladium catalyst and, more specifically, the ancillary ligand, can dramatically influence the regiochemical outcome of the reaction. This "catalyst control" can be used to override the intrinsic reactivity, enabling selective coupling at the less reactive C-Br position. This is often achieved by employing sterically bulky and electron-rich phosphine ligands that can modulate the steric and electronic environment of the palladium center, thereby altering its preference for oxidative addition at a particular site. Seminal work by Strotman and colleagues has demonstrated that by changing the palladium catalyst, the selectivity of Suzuki couplings can be switched for some dihaloazoles.[2][3][4]
The presence of the electron-withdrawing nitro group at the C4 position is expected to enhance the electrophilicity of both the C2 and C5 positions, potentially increasing the overall reactivity of the substrate towards oxidative addition. However, the fundamental reactivity difference between the C-I and C-Br bonds is anticipated to remain the dominant factor for regioselectivity under standard conditions.
Part 2: Protocol for Selective Suzuki Coupling at the 5-Iodo Position
This protocol leverages the inherent higher reactivity of the C-I bond to achieve selective arylation at the C5 position of this compound.
Experimental Workflow
Caption: Workflow for Selective C5-Iodo Suzuki Coupling.
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common choice. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid & Neutralizes HX | 2.0 - 3.0 | Cesium carbonate may be beneficial for challenging couplings. |
| Solvent System (e.g., Dioxane/H₂O) | Reaction Medium | - | A 4:1 to 5:1 ratio of dioxane to water is a good starting point. |
| Inert Gas (Nitrogen or Argon) | To prevent catalyst oxidation | - | Essential for maintaining a robust catalytic cycle. |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-bromo-4-nitro-1H-imidazole.
Part 3: Protocol for Selective Suzuki Coupling at the 2-Bromo Position
Achieving selective coupling at the less reactive C2-bromo position requires overcoming the inherent reactivity of the C5-iodo position. This is accomplished through "catalyst control," employing specific palladium catalysts and ligands that favor oxidative addition at the C-Br bond.
Experimental Workflow
Caption: Workflow for Catalyst-Controlled C2-Bromo Suzuki Coupling.
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.5 - 2.0 | A larger excess may be required to drive the reaction to completion. |
| Palladium Pre-catalyst (e.g., Pd(OAc)₂) | Palladium Source | 0.02 - 0.05 (2-5 mol%) | Palladium(II) acetate is a common pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Ligand (e.g., SPhos, XPhos) | To control regioselectivity | 0.04 - 0.10 (4-10 mol%) | The choice of a bulky, electron-rich phosphine ligand is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a good starting point.[4] |
| Base (e.g., K₃PO₄) | Activates Boronic Acid & Neutralizes HX | 2.0 - 3.0 | Potassium phosphate is often a good choice in conjunction with bulky phosphine ligands. |
| Solvent (e.g., t-Amyl Alcohol) | Reaction Medium | - | Anhydrous, polar aprotic solvents are typically used. |
| Inert Gas (Nitrogen or Argon) | To prevent catalyst oxidation | - | Essential for maintaining a robust catalytic cycle. |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.03 equiv.), the phosphine ligand (e.g., SPhos, 0.06 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., t-Amyl alcohol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours) compared to the C5-iodo coupling.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-iodo-4-nitro-1H-imidazole.
Part 4: Troubleshooting and Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or increasing the catalyst and ligand loading. For the C2-bromo coupling, screening different bulky phosphine ligands may be necessary.
-
Low Regioselectivity: For the C5-iodo coupling, if significant amounts of the C2-coupled product are observed, lowering the reaction temperature may improve selectivity. For the C2-bromo coupling, the choice of ligand is paramount for achieving high regioselectivity.
-
Decomposition: The nitroimidazole core can be sensitive to strongly basic conditions and high temperatures. If decomposition is observed, consider using a milder base or a lower reaction temperature.
-
NH-Acidity: The imidazole NH is acidic and can potentially interact with the palladium catalyst. While these protocols are for the NH-free imidazole, N-protection (e.g., with a Boc or SEM group) can sometimes improve yields and reproducibility, although it adds extra synthetic steps.
Conclusion
The protocols outlined in this application note provide a robust framework for the selective Suzuki-Miyaura coupling of this compound. By understanding the principles of inherent C-X bond reactivity and catalyst-controlled regioselectivity, researchers can effectively access either the 5-aryl or 2-aryl substituted nitroimidazole isomers. These methodologies open the door to the synthesis of a diverse library of complex heterocyclic compounds for evaluation in drug discovery and materials science programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations [scispace.com]
- 4. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-iodo-4-nitro-1H-imidazole as a Versatile Building Block for Pharmaceutical Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-4-nitro-1H-imidazole, a highly functionalized heterocyclic building block pivotal in modern medicinal chemistry. Its unique structural arrangement, featuring a potent electron-withdrawing nitro group and two different halogen atoms (bromine and iodine) at strategic positions, enables a remarkable degree of synthetic versatility. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for predictable, regioselective, and sequential functionalization. This document details the core principles of its reactivity, provides field-proven protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings, and illustrates its application in constructing complex molecular scaffolds relevant to drug discovery, particularly in the realm of nitroimidazole-based therapeutics.
Core Concepts: Physicochemical Properties and Reactivity Profile
This compound (CAS 862895-48-5) is a cornerstone intermediate for synthetic chemists aiming to construct polysubstituted imidazole scaffolds.[1][2] Its utility is not merely due to the presence of multiple functional groups, but rather the hierarchical reactivity they impart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 862895-48-5 | [1][2][3] |
| Molecular Formula | C₃HBrIN₃O₂ | [1] |
| Molecular Weight | 317.87 g/mol | [1] |
| Appearance | Light yellow powder | [4] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [3] |
The Principle of Differentiated Halogen Reactivity
The primary driver of this building block's synthetic value is the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-bromine (C-Br) bond.[5] This energy difference allows for highly selective reactions at the C5-position (iodo) under mild conditions, while leaving the C2-position (bromo) intact for subsequent, often more forcing, transformations.[5][6]
Electronic Activation by the Nitro Group
The 4-nitro group is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity.
-
Cross-Coupling: It enhances the electrophilicity of the imidazole ring carbons, making them more susceptible to the catalytic cycle of cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring towards nucleophilic attack, potentially allowing for the displacement of the halogen atoms by strong nucleophiles.[7][8] This pathway provides an alternative to cross-coupling for introducing specific heteroatomic functionalities.
-
Biological Activity: In the context of final drug molecules, the nitroimidazole core is a well-established pharmacophore.[9] Under the hypoxic conditions found in anaerobic bacteria or solid tumors, the nitro group can be enzymatically reduced to generate cytotoxic radical species, forming the basis of its therapeutic effect.[8][9]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 862895-48-5 [chemicalbook.com]
- 3. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Iodo-1H-Imidazoles in Modern Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of 4-iodo-1H-imidazole as a pivotal building block in medicinal chemistry. We will delve into its synthetic utility, key applications in the development of targeted therapeutics, and detailed protocols for its strategic deployment in drug discovery programs. The unique electronic properties conferred by the iodine substituent, coupled with the inherent biological relevance of the imidazole scaffold, make this an indispensable tool for the modern medicinal chemist.
Introduction: The Privileged Scaffold and the Versatile Handle
The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of biologically active compounds, including antifungal agents, antivirals, and a multitude of kinase inhibitors.[1] Its ability to act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets underpins its prevalence in drug design.[2] The introduction of an iodine atom at the C4 position transforms this scaffold into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a reactive "handle" for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[1][3]
The strategic placement of the iodine atom allows for regioselective functionalization, a critical aspect in the synthesis of complex molecules with precise pharmacological profiles.[2] Furthermore, the iodine substituent can engage in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can be exploited in rational drug design.
Synthetic Utility: A Gateway to Molecular Diversity
The primary application of 4-iodo-1H-imidazole in medicinal chemistry lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, providing access to a vast chemical space.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C-C bonds between the imidazole core and various aryl or heteroaryl boronic acids or esters. It is a fundamental method for constructing biaryl structures commonly found in kinase inhibitors.[4]
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between 4-iodo-1H-imidazole and terminal alkynes. The resulting alkynyl-imidazoles are valuable precursors for more complex heterocyclic systems and are found in a number of targeted therapeutics.[4]
-
Heck Coupling: The Heck reaction provides a means to form C-C bonds between 4-iodo-1H-imidazole and alkenes, leading to the synthesis of substituted vinyl-imidazoles.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, enabling the introduction of a wide array of primary and secondary amines at the C4 position of the imidazole ring. This is particularly valuable for synthesizing compounds that target the ATP-binding site of kinases.
The imidazole nitrogen often requires protection (e.g., with a trityl or Boc group) to prevent side reactions and improve solubility during these coupling reactions.[4]
Applications in Drug Discovery: Targeting Key Biological Pathways
The functionalized imidazoles synthesized from 4-iodo-1H-imidazole have shown significant promise in various therapeutic areas, most notably in oncology and inflammatory diseases.
Kinase Inhibitors: A Major Focus
The imidazole scaffold is a key feature in many kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the ATP-binding pocket. The ability to introduce diverse substituents at the C4 position via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity.
-
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a critical regulator of pro-inflammatory cytokine production, making it a validated target for inflammatory diseases like rheumatoid arthritis.[2] Substituted imidazoles are a well-established class of p38 MAPK inhibitors, and 4-iodo-1H-imidazole serves as an excellent starting material for their synthesis.[1][2]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors: TAK1 is a key signaling node in inflammatory and cancer pathways. Novel and potent TAK1 inhibitors have been developed based on a 2,4-disubstituted-1H-imidazole carboxamide scaffold, highlighting the versatility of the imidazole core in targeting different kinase families.[5]
-
Other Kinase Targets: The synthetic accessibility of diverse imidazole derivatives from 4-iodo-1H-imidazole has led to their exploration as inhibitors of a wide range of other kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).[6]
Antifungal and Antimicrobial Agents
The imidazole moiety is a cornerstone of many antifungal drugs. 4-Iodo-1H-imidazole can serve as a precursor for the synthesis of novel antifungal and antimicrobial agents, leveraging the established importance of this scaffold in targeting microbial pathways.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of 4-iodo-1H-imidazole.
Protocol 1: Synthesis of 4-Iodo-1H-imidazole
This protocol describes a common method for the direct iodination of imidazole.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol
-
n-Hexane
Procedure:
-
In a flask, dissolve sodium hydroxide in water and cool the solution to room temperature.
-
Add imidazole and stir until fully dissolved.
-
In a separate beaker, dissolve sodium iodide and iodine in water and cool to room temperature.
-
Cool the imidazole solution to 0 °C using an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the stirring imidazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for several hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 8.0-8.5.
-
Filter the precipitated solid and wash with cold water.
-
Recrystallize the crude product from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.[1]
Protocol 2: N-Protection of 4-Iodo-1H-imidazole with a Trityl Group
This protocol describes the protection of the imidazole nitrogen, a common prerequisite for subsequent cross-coupling reactions.
Materials:
-
4-Iodo-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.[4]
Protocol 3: Suzuki-Miyaura Coupling of N-Protected 4-Iodo-1H-imidazole
This protocol details the synthesis of a 4-aryl-1H-imidazole derivative.
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, the arylboronic acid, and potassium carbonate.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired 4-aryl-1-(trityl)-1H-imidazole.[4]
Protocol 4: Sonogashira Coupling of N-Protected 4-Iodo-1H-imidazole
This protocol describes the coupling of a terminal alkyne to the imidazole core.
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-iodo-1-(trityl)-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirring solution.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the desired 4-alkynyl-1-(trityl)-1H-imidazole.
Protocol 5: Heck Coupling of N-Protected 4-Iodo-1H-imidazole
This protocol details the coupling of an alkene to the imidazole scaffold.
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve 4-iodo-1-(trityl)-1H-imidazole in anhydrous acetonitrile.
-
Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-vinyl-1-(trityl)-1H-imidazole.[7]
Protocol 6: Buchwald-Hartwig Amination of a Related Halo-Heterocycle (Representative Protocol)
This protocol for the amination of 4-iodo-3-methyl-1H-indazole can be adapted for 4-iodo-1H-imidazole.
Materials:
-
4-Iodo-3-methyl-1H-indazole (as a representative substrate)
-
Amine (primary or secondary)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Biarylphosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the halo-heterocycle, palladium catalyst, phosphine ligand, and base to a Schlenk tube equipped with a stir bar.
-
Add the anhydrous solvent.
-
Add the amine.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Quantitative Data Summary
The following tables summarize representative yields for common cross-coupling reactions and inhibitory activities of imidazole-based compounds.
Table 1: Representative Yields for Cross-Coupling Reactions of N-Protected 4-Iodo-1H-imidazole
| Coupling Partner (Boronic Acid) | Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3-Pyridylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | DME/H₂O | 90 | 75-85 |
| 2-Thiopheneboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and substrates used.
Table 2: Inhibitory Activity of Imidazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(4'-fluorophenyl)imidazole derivative | p38α MAPK | 96 | [6] |
| 4-(4'-fluorophenyl)imidazole derivative | CK1δ | 89 | [6] |
| 4-(4'-fluorophenyl)imidazole derivative | JAK2 | 62 | [6] |
| 2,4-1H-imidazole carboxamide derivative | TAK1 | ~2 | [8] |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | p38 MAP Kinase | 403.57 | [9] |
Visualizing the Workflow and Biological Context
The following diagrams illustrate the central role of 4-iodo-1H-imidazole in drug discovery and its application in targeting key signaling pathways.
Caption: Synthetic workflow for the functionalization of 4-iodo-1H-imidazole.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Conclusion
4-Iodo-1H-imidazole is a high-value, versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in constructing kinase inhibitors and other targeted therapeutics through efficient and scalable cross-coupling reactions has been firmly established. The protocols and data presented in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. youtube.com [youtube.com]
- 9. Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors | Scilit [scilit.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Antimicrobial Agents from Nitroimidazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitroimidazoles, a class of synthetic antibiotics, have long been a mainstay for treating infections caused by anaerobic bacteria and protozoa.[] Their unique mechanism of action, which involves reductive activation within the pathogen, presents a promising scaffold for chemical modification to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This guide provides an in-depth exploration of synthetic strategies for creating novel nitroimidazole derivatives and detailed protocols for their subsequent antimicrobial evaluation. We move beyond simple procedural lists to explain the causal logic behind experimental choices, empowering researchers to not only replicate these methods but also to innovate upon them.
The Foundational Chemistry and Biology of Nitroimidazoles
Nitroimidazoles are prodrugs, meaning they are inactive until metabolized within the target microorganism.[2] Their selective toxicity against anaerobes stems from the low redox potential of these organisms. Anaerobic pathogens possess enzymes, such as pyruvate-ferredoxin oxidoreductase, which contain electron transfer proteins capable of reducing the C5-nitro group of the imidazole ring.[3] This reduction creates highly reactive nitroso and hydroxylamine intermediates and cytotoxic free radicals.[3][4] These reactive species then bind to and disrupt the helical structure of microbial DNA, leading to strand breakage, inhibition of protein synthesis, and ultimately, cell death.[2][5] This dependency on reductive activation is a critical consideration in the design of new derivatives.
Caption: Reductive activation pathway of nitroimidazole antibiotics.
While cornerstone drugs like metronidazole and tinidazole are effective, their utility is challenged by emerging resistance and a limited spectrum, which is largely confined to anaerobes.[][6] The primary goals for synthesizing new derivatives are:
-
Overcoming Resistance: Modifying the core structure can alter recognition by bacterial efflux pumps or bypass enzymatic inactivation mechanisms.
-
Expanding the Spectrum: Attaching other bioactive moieties can introduce new mechanisms of action, potentially conferring activity against aerobic bacteria, fungi, or multi-drug resistant (MDR) strains like Mycobacterium tuberculosis.[7][8]
-
Improving Pharmacokinetics: Altering lipophilicity and other physicochemical properties can enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles.[9]
Part I: Synthetic Strategies and Protocols
The hydroxyl group present on the side chain of widely available nitroimidazoles like metronidazole and secnidazole serves as a versatile chemical handle for derivatization.[10][11] The following protocols detail common and effective strategies for modification.
This approach leverages the terminal alcohol of metronidazole to introduce new functional groups, thereby tuning the molecule's lipophilicity and steric bulk.
This protocol describes a straightforward acylation to produce ester derivatives. The choice of acid chloride determines the final ester group. Pyridine acts as a base to neutralize the HCl byproduct, while a catalytic amount of DMAP (4-Dimethylaminopyridine) accelerates the reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add metronidazole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired ester derivative.[12]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Successful esterification is typically confirmed by the downfield shift of the CH₂ protons adjacent to the newly formed ester oxygen in the ¹H NMR spectrum.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for creating stable triazole linkages. This protocol first converts the metronidazole alcohol to an azide, which is then "clicked" with a terminal alkyne.
Caption: Workflow for synthesizing 1,2,3-triazole derivatives of metronidazole.
Step-by-Step Methodology:
-
Synthesis of Azido-Metronidazole:
-
Dissolve metronidazole (1.0 eq) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir at room temperature overnight.
-
Pour the mixture into ice water to precipitate the tosylated product. Filter, wash with water, and dry.
-
Dissolve the tosylated intermediate in dimethylformamide (DMF), add sodium azide (1.5 eq), and heat at 80 °C for 8-10 hours.
-
After cooling, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the crude azido-metronidazole, which can be used in the next step without further purification.
-
-
CuAAC "Click" Reaction:
-
In a flask, dissolve the azido-metronidazole (1.0 eq) and a selected terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours. The formation of a green-blue precipitate is common.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel) to obtain the pure 1,2,3-triazole derivative.[12]
-
Part II: Protocols for Antimicrobial Efficacy Evaluation
After synthesis and purification, the new compounds must be rigorously tested for antimicrobial activity. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15]
Materials:
-
96-well microtiter plates (sterile, U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).
-
Synthesized compounds and standard control antibiotics (e.g., Ciprofloxacin, Fluconazole).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Spectrophotometer or specialized plate reader.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this adjusted suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Plates:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
In the first column of a 96-well plate, add the appropriate broth.
-
In the second column, add a sufficient volume of the compound stock solution to the broth to achieve the highest desired test concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring half the volume from column 2 to column 3, mixing, then transferring from column 3 to 4, and so on, up to column 10. Discard the final transfer from column 10. This creates a concentration gradient.
-
Column 11 serves as the growth control (broth + inoculum, no compound).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial/fungal inoculum to each well from columns 1 through 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each well should be uniform (e.g., 100 µL).
-
Cover the plates and incubate at 35-37 °C for 18-24 hours under appropriate atmospheric conditions (aerobic for most bacteria, anaerobic for anaerobes).
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
-
Growth in the growth control well (column 11) must be evident, and the sterility control well (column 12) must remain clear.
-
Results can be read visually or by using a plate reader to measure optical density (OD).
-
Part III: Data Presentation and Interpretation
Systematic data collection is crucial for establishing structure-activity relationships.
| Compound ID | Molecular Formula | Structure (or Modification) | Yield (%) | M.p. (°C) |
| MTZ-Bz | C₁₃H₁₃N₃O₄ | Benzoyl Ester of Metronidazole | 89 | 145-147 |
| MTZ-Trz-Ph | C₁₄H₁₅N₅O₃ | Phenyl-triazole of Metronidazole | 75 | 162-164 |
| Example | Example | Example | Example | Example |
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. perfringens (Anaerobe) |
| Metronidazole | >128 | >128 | >128 | 4 |
| MTZ-Bz | 64 | 128 | >128 | 2 |
| MTZ-Trz-Ph | 32 | 64 | 128 | 1 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 16 |
Interpretation: The hypothetical data above illustrates how derivatization can impact antimicrobial activity. The parent drug, metronidazole, is inactive against aerobic bacteria. The benzoyl ester (MTZ-Bz ) shows modest activity against S. aureus, and the triazole derivative (MTZ-Trz-Ph ) shows even better activity, suggesting the triazole moiety may be beneficial. Both derivatives also show improved potency against the anaerobic target C. perfringens. This type of analysis guides future synthetic efforts.
References
- 2. lecturio.com [lecturio.com]
- 3. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 5. All About Nitroimidazole [unacademy.com]
- 6. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gbv.de [gbv.de]
- 14. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
Application Notes and Protocols for Reactions Involving 2-Bromo-5-iodo-4-nitro-1H-imidazole
Introduction: The Synthetic Versatility of a Dihalogenated Nitroimidazole Building Block
2-Bromo-5-iodo-4-nitro-1H-imidazole is a highly functionalized heterocyclic compound with significant potential in the synthesis of complex bioactive molecules. The presence of two distinct halogen atoms at positions 2 and 5, differentiated by their reactivity, alongside an electron-withdrawing nitro group, makes this molecule a versatile scaffold for sequential and regioselective cross-coupling reactions. Nitroimidazole derivatives are a cornerstone in medicinal chemistry, forming the basis of drugs used to treat bacterial and parasitic infections.[1][2] The ability to selectively introduce diverse substituents onto this core structure is of paramount importance for the development of new therapeutic agents.[3][4]
This guide provides detailed experimental protocols for leveraging the differential reactivity of the C-I and C-Br bonds in this compound, primarily focusing on palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. The protocols are designed for researchers and scientists in drug development and organic synthesis, offering a foundation for the construction of novel chemical entities.
Core Principle: Regioselective Cross-Coupling
The synthetic utility of this compound is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for organohalides in the rate-determining oxidative addition step is I > Br > Cl > F.[5] This principle allows for the selective functionalization of the more reactive C-I bond at the 5-position under milder conditions, while the C-Br bond at the 2-position remains intact for a subsequent, more forcing, coupling reaction. This stepwise approach enables the synthesis of disubstituted nitroimidazoles with precise control over the substitution pattern.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the 5-Position (C-I Bond)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[6][7] The following protocol is optimized for the selective reaction at the C-I bond.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 862895-48-5 | 317.87 | Starting Material |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst Precursor |
| SPhos | 657408-07-6 | 410.51 | Ligand |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent should be sufficiently degassed to prevent catalyst deactivation.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-80 °C. The milder temperature is chosen to favor the selective reaction at the more labile C-I bond.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-5-aryl-4-nitro-1H-imidazole derivative.[8]
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]
Workflow Diagram for Selective Suzuki-Miyaura Coupling:
Caption: General workflow for the selective Suzuki-Miyaura coupling at the 5-position.
Sonogashira Coupling at the 5-Position (C-I Bond)
The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 862895-48-5 | 317.87 | Starting Material |
| Terminal Alkyne | Varies | Varies | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 121-44-8 / 108-18-9 | 101.19 / 101.19 | Base and Solvent |
| Tetrahydrofuran (THF) (anhydrous) | 109-99-9 | 72.11 | Solvent (optional) |
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) in a mixture of anhydrous THF and triethylamine (e.g., 2:1 ratio).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: To the degassed solution, add Pd(PPh₃)₄ (0.03-0.05 equiv.) and CuI (0.05-0.10 equiv.) under a positive flow of inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows this reaction to proceed without heating.[5]
-
Monitoring: Monitor the reaction by TLC. The formation of a precipitate (triethylammonium iodide) is often observed.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts. Rinse the pad with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the 2-bromo-5-alkynyl-4-nitro-1H-imidazole product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR (for the alkyne C≡C stretch), and mass spectrometry.
Workflow Diagram for Selective Sonogashira Coupling:
Caption: General workflow for the selective Sonogashira coupling at the 5-position.
Sequential Coupling: Functionalization at the 2-Position (C-Br Bond)
The 2-bromo-5-aryl/alkynyl-4-nitro-1H-imidazole product from the initial coupling can undergo a second cross-coupling reaction at the less reactive C-Br bond. This typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system).
General Considerations for the Second Coupling:
-
Catalyst System: A more robust catalyst system, potentially involving electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, may be necessary to facilitate the oxidative addition to the C-Br bond.[10][11]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are generally required.
-
Base: A stronger base such as cesium carbonate (Cs₂CO₃) might be employed.
By applying either the Suzuki-Miyaura or Sonogashira protocol with these modified conditions, a wide array of 2,5-disubstituted-4-nitro-1H-imidazoles can be synthesized.
Troubleshooting and Key Considerations
-
Inert Conditions: The success of these palladium-catalyzed reactions is highly dependent on maintaining an inert atmosphere to prevent catalyst oxidation and decomposition.
-
Reagent Quality: Use high-purity, anhydrous solvents and fresh reagents. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Homocoupling: The formation of biaryl or diacetylene byproducts (homocoupling) can occur. This can often be minimized by carefully controlling the reaction temperature and reagent stoichiometry.
-
Debromination/Deiodination: Reductive dehalogenation can be a side reaction, particularly with extended reaction times or at high temperatures. Monitoring the reaction closely is crucial.
-
N-Alkylation: The imidazole N-H is acidic and can be deprotonated by the base, potentially leading to N-alkylation or other side reactions. While the protocols provided are for the unprotected imidazole, protection of the N-H group (e.g., with a BOC or SEM group) may be necessary for certain substrates or more complex syntheses.
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized nitroimidazole derivatives. The differential reactivity of the two halogen substituents allows for a regioselective, sequential cross-coupling strategy. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in the discovery of new chemical entities with potential therapeutic applications. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Large-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Bromo-4-nitro-1H-imidazole in Modern Drug Discovery
2-Bromo-4-nitro-1H-imidazole is a pivotal building block in the synthesis of a class of potent therapeutic agents known as nitroimidazoles. These compounds are of significant interest in pharmaceutical research and development due to their efficacy against anaerobic bacteria and certain parasites, with some derivatives showing promise as antitubercular agents. The unique electronic and structural features of the nitroimidazole core, modulated by the bromo-substituent, make 2-bromo-4-nitro-1H-imidazole a versatile precursor for the development of novel drug candidates. This document provides a comprehensive guide to a robust and scalable two-step synthesis of 2-bromo-4-nitro-1H-imidazole, designed for kilogram-scale production. The described protocol is based on an efficient method that prioritizes safety, yield, and purity, making it suitable for industrial applications.
Synthetic Strategy: A Tale of Two Steps
The large-scale synthesis of 2-bromo-4-nitro-1H-imidazole is efficiently achieved through a two-step process starting from the readily available 4-nitroimidazole. This strategy involves an initial dibromination reaction to yield 2,5-dibromo-4-nitro-1H-imidazole, followed by a selective debromination at the 5-position to afford the desired product. This approach is favored for its high yield, operational simplicity, and scalability.
Step 1: Exhaustive Bromination of 4-Nitroimidazole
The first step involves the dibromination of 4-nitroimidazole. This reaction is typically carried out using elemental bromine in an aqueous medium. The rationale behind this exhaustive bromination is to ensure the complete conversion of the starting material to the dibrominated intermediate, which is crucial for the efficiency of the subsequent selective debromination step.
Step 2: Selective Reductive Debromination
The key to this synthetic route lies in the selective removal of one of the bromine atoms. This is accomplished through an in situ reductive deiodination strategy. The 2,5-dibromo-4-nitro-1H-imidazole intermediate is treated with a reducing agent, which selectively removes the more reactive bromine atom at the 5-position, leaving the desired 2-bromo-4-nitro-1H-imidazole. This method is not only efficient but also avoids the use of harsh or hazardous reagents, contributing to a safer and more environmentally friendly process.
Visualizing the Synthesis: A Clear Workflow
The following diagram illustrates the overall synthetic workflow, providing a clear visual representation of the two-step process.
Caption: A streamlined workflow for the synthesis of 2-bromo-4-nitro-1H-imidazole.
Detailed Experimental Protocol
This protocol is designed for the kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Nitroimidazole | 113.08 | 1.0 kg | Starting material |
| Bromine | 159.81 | As required | Handle with extreme caution in a fume hood |
| Sodium Sulfite | 126.04 | As required | For quenching excess bromine |
| Sodium Hydroxide | 40.00 | As required | For pH adjustment |
| Reducing Agent (e.g., Sodium bisulfite) | 104.06 | As required | For selective debromination |
| Deionized Water | 18.02 | As required | Solvent |
| Organic Solvent (e.g., Ethyl acetate) | 88.11 | As required | For extraction |
| Brine Solution | - | As required | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As required | For drying |
Step-by-Step Procedure
Step 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-nitroimidazole (1.0 kg).
-
Dissolution: Add deionized water to the vessel and stir to form a slurry.
-
Bromination: Slowly add bromine to the slurry via the addition funnel at a controlled temperature (typically ambient temperature). The reaction is exothermic, and the addition rate should be adjusted to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by the slow addition of a saturated aqueous solution of sodium sulfite until the reddish-brown color of bromine disappears.
-
pH Adjustment: Adjust the pH of the reaction mixture to neutral or slightly basic with an aqueous solution of sodium hydroxide.
-
Isolation of Intermediate: The solid product, 2,5-dibromo-4-nitro-1H-imidazole, can be isolated by filtration. Wash the solid with cold deionized water and dry it under vacuum.
Step 2: Synthesis of 2-Bromo-4-nitro-1H-imidazole
-
Reaction Setup: In a separate reaction vessel, suspend the dried 2,5-dibromo-4-nitro-1H-imidazole in a suitable solvent system.
-
Reductive Debromination: Add the chosen reducing agent portion-wise to the suspension. The reaction progress should be carefully monitored.
-
Reaction Monitoring: Follow the disappearance of the dibrominated intermediate and the formation of the desired product by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is typically worked up by quenching any remaining reducing agent and adjusting the pH.
-
Extraction: The product is then extracted into a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be further purified by recrystallization from an appropriate solvent system to yield high-purity 2-bromo-4-nitro-1H-imidazole.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| Melting Point | 232.0 to 236.0 °C |
| ¹H NMR | A singlet peak around 8.42 ppm in DMSO-d₆ corresponding to the imidazole proton. |
| ¹³C NMR | Peaks consistent with the structure of 2-bromo-4-nitro-1H-imidazole. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 191.97 g/mol . |
| HPLC | A single major peak indicating high purity (>98%). |
Safety and Handling Considerations
Working with nitrated imidazoles and bromine requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of hazardous vapors.
-
Handling Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care, and an appropriate quenching agent (e.g., sodium thiosulfate solution) should be readily available in case of spills.
-
Handling Nitro Compounds: Nitroimidazoles can be thermally sensitive and may have explosive properties. Avoid excessive heating and mechanical shock.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and the critical transformations in the synthesis.
Caption: The chemical transformations from starting material to the final product.
Conclusion
The described kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole provides a reliable and efficient pathway to this crucial pharmaceutical intermediate. By following the detailed protocol and adhering to the safety guidelines, researchers and drug development professionals can confidently produce high-quality material for their downstream applications. The robustness of this two-step method, coupled with its scalability, makes it a valuable asset in the synthesis of novel nitroimidazole-based therapeutics.
"purification techniques for 2-Bromo-5-iodo-4-nitro-1H-imidazole"
An in-depth guide to the purification of 2-Bromo-5-iodo-4-nitro-1H-imidazole, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of purification methodologies, grounded in scientific principles and practical laboratory application.
Introduction: The Imperative for Purity
This compound (CAS No. 862895-48-5) is a halogenated nitroimidazole derivative with a molecular weight of 317.87 g/mol .[1][2] As a highly functionalized heterocyclic compound, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of bromo, iodo, and nitro groups on the imidazole scaffold offers multiple reaction sites for creating complex molecular architectures, similar to related nitroimidazole compounds used in antitubercular and antiprotozoal drug discovery.[3][4]
The efficacy, safety, and reproducibility of any downstream application hinge on the purity of this starting material. Process-related impurities, such as unreacted starting materials, isomers, or by-products, can lead to unpredictable reaction outcomes, introduce contaminants into final active pharmaceutical ingredients (APIs), and complicate biological assays. This guide provides a comprehensive overview of robust purification techniques tailored for this compound, explaining the causality behind each protocol to empower researchers to achieve the highest standards of chemical purity.
Anticipating the Challenge: Common Impurity Profile
Effective purification begins with an understanding of potential impurities, which are typically introduced during synthesis. While the exact synthesis of this compound is not widely published, we can infer a likely impurity profile based on common synthetic routes for analogous halo-nitroimidazoles, which often involve the multi-step halogenation of a 4-nitroimidazole precursor.[3][5][6]
| Impurity Class | Potential Species | Origin | Impact on Purification |
| Starting Materials | 4-Nitroimidazole, 2-Bromo-4-nitroimidazole, 2,5-Dibromo-4-nitro-1H-imidazole | Incomplete reaction during bromination or iodination steps.[3] | Can often be removed by recrystallization due to significant differences in polarity and solubility. |
| Reaction By-products | Isomeric products (e.g., 2-Iodo-5-bromo-4-nitro-1H-imidazole) | Non-regioselective halogenation. | May have very similar physical properties to the desired product, often requiring high-resolution chromatographic separation.[7] |
| Over/Under Halogenation | Tri-halogenated imidazoles, Mono-halogenated nitroimidazoles | Non-stoichiometric control of halogenating agents.[8] | Polarity differences may allow for separation by column chromatography. |
| Reagents & Salts | Sodium sulfite, Potassium iodide, Sodium bicarbonate | Used in workup or as reagents in dehalogenation steps.[3][6] | Typically inorganic and can be removed by aqueous washing or extraction prior to final purification. |
| Residual Solvents | Dimethylformamide (DMF), Acetic Acid, Ethanol | Solvents used during the reaction or initial workup.[5] | Must be removed to meet regulatory standards (e.g., ICH guidelines); often achieved through drying under vacuum or during recrystallization. |
Foundational Safety Protocols
Halogenated nitroimidazoles are potent chemical compounds that require careful handling. Before commencing any procedure, a thorough review of the Safety Data Sheet (SDS) is mandatory.[1][9]
-
Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE) :
-
Chemical Incompatibilities : Avoid contact with strong oxidizing agents.[10]
-
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.
Purification Methodologies: From Bulk to High Purity
The choice of purification method is dictated by the scale of the operation, the nature of the impurities, and the final purity required.
Method 1: Recrystallization for Bulk Purification
Recrystallization is the primary technique for purifying solid compounds on a large scale. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated hot solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solvent.
Causality of Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. It should not react with the compound and should dissolve impurities well at all temperatures or not at all. Given the polar nature of the nitroimidazole core, polar organic solvents are excellent candidates.
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol/Water | Variable | A versatile co-solvent system. Ethanol provides solvency, while water acts as an anti-solvent to induce crystallization upon cooling. The ratio is critical and must be determined empirically. |
| Isopropanol | 82.6 | A good starting point for single-solvent recrystallization. Less volatile than ethanol. |
| Acetone | 56 | High solvency may require cooling to sub-ambient temperatures to achieve good recovery. Volatility is a concern.[12] |
| Ethyl Acetate | 77.1 | A moderately polar solvent that can be effective for removing both more polar and less polar impurities. |
| Acetonitrile | 81.6 | Offers a different selectivity profile compared to alcohols and esters. |
Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution : In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional) : If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization : While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold ethanol/water (at the same ratio determined for crystallization) to remove any residual mother liquor containing impurities.
-
Drying : Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
-
Validation : Assess purity via High-Performance Liquid Chromatography (HPLC) and measure the melting point. A sharp melting point range indicates high purity.
Method 2: Silica Gel Column Chromatography for High-Purity Separation
For separating challenging impurities like isomers or by-products with similar polarities, column chromatography is the method of choice.[6][7] This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).
Causality of System Selection: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster, while polar compounds will adsorb more strongly and elute later. The eluent's polarity is adjusted to achieve optimal separation. For halo-nitroimidazoles, moderately polar eluent systems are typically effective.[7]
dot
Caption: Workflow for Purification via Column Chromatography.
Protocol: Gradient Elution Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).
-
Column Packing : Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading : Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution : Begin eluting with the low-polarity mobile phase. Collect the eluent in a series of fractions.
-
Gradient Development : Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). A shallow gradient is crucial for separating compounds with similar polarities.[7]
-
Fraction Analysis : Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it in an appropriate solvent system. Visualize the spots under UV light.
-
Isolation : Combine the fractions that contain only the pure desired product.
-
Solvent Removal : Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.
-
Validation : Confirm purity using HPLC analysis.
Decision-Making Framework for Purification Strategy
Choosing the right purification path is critical for efficiency. This logical flow helps guide the decision based on the initial assessment of the crude material and the project requirements.
dot
Caption: Selecting the Optimal Purification Method.
References
- 1. Page loading... [guidechem.com]
- 2. 862895-48-5 | this compound - Moldb [moldb.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 2-Bromo-5-iodo-4-nitro-1H-imidazole for Novel Kinase Inhibitor Development
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Nilotinib.[1][3][4] This guide provides a comprehensive overview of the strategic use of 2-Bromo-5-iodo-4-nitro-1H-imidazole, a highly functionalized and versatile starting material, for the rational design and synthesis of novel kinase inhibitor libraries. We present detailed protocols for the multi-step synthesis of a diverse compound library and for subsequent in vitro screening using a luminescence-based kinase assay, explaining the scientific rationale behind key experimental choices.
Introduction: The Strategic Value of a Versatile Scaffold
The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy. The primary goal is to design molecules that bind with high affinity and selectivity to the ATP-binding site of a specific kinase, thereby modulating its activity. The imidazole scaffold is particularly well-suited for this purpose due to its electronic properties and ability to participate in crucial hydrogen bonding interactions with the kinase hinge region.[4][5]
The subject of this guide, this compound, represents an ideal starting point for a discovery campaign. Its key advantages lie in its dense and tunable functionality:
-
Orthogonal Halogen Reactivity: The carbon-iodine bond is significantly more reactive towards metal-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity allows for sequential, site-selective introduction of different chemical moieties, enabling a structured exploration of chemical space.
-
Activated Nucleophilic Substitution: The potent electron-withdrawing effect of the nitro group at the C4 position activates the C2 and C5 positions, making the attached halogens excellent leaving groups for nucleophilic aromatic substitution and cross-coupling reactions.[6]
-
Multiple Diversification Points: With two distinct halogens, a nitro group (which can be chemically modified, e.g., reduced to an amine), and the imidazole nitrogen, this single small molecule offers at least four points for chemical diversification, facilitating the rapid construction of large and varied compound libraries.
This guide will walk through the entire workflow, from the initial synthetic design to the primary biological screening, providing both the "how" and the "why" for each critical step.
Physicochemical Properties & Handling
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 862895-48-5 | [7][8] |
| Molecular Formula | C₃HBrIN₃O₂ | [7][8] |
| Molecular Weight | 317.87 g/mol | [7][8] |
| Appearance | Typically a solid (e.g., yellow powder) | |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon) | |
| Safety | Handle with appropriate personal protective equipment (PPE). May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. | [7] |
Synthetic Strategy & Protocols for Library Generation
Our strategy involves a divergent, multi-step synthesis that leverages the differential reactivity of the C-I and C-Br bonds to build a library of kinase inhibitor candidates.
General Synthetic Workflow
The overall process is designed for efficiency and diversity. We begin by functionalizing the most reactive position (C5-I), followed by the C2-Br position, and finally, if desired, modifying the nitro group.
Caption: Divergent synthetic workflow for library generation.
Detailed Experimental Protocols
Protocol 1: Step-wise Synthesis of a Kinase Inhibitor Candidate
This protocol details the synthesis of a single representative compound. It is designed to be adapted for parallel synthesis to generate a library by varying the boronic acid (R¹-B(OH)₂) and amine (R²-NH₂) building blocks.
Step 1: Selective Suzuki Coupling at the C5 Position
-
Causality: The C-I bond has a lower dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to the Palladium(0) catalyst. This allows for highly selective functionalization at the C5 position while leaving the C2-bromo substituent intact for a subsequent reaction.
-
Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), your desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, such as sodium carbonate (Na₂CO₃, 3.0 eq), dissolved in water.
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the 2-bromo-5-aryl-4-nitro-1H-imidazole intermediate.
-
Step 2: Buchwald-Hartwig Amination at the C2 Position
-
Causality: With the C5 position functionalized, the remaining C-Br bond can be targeted. Buchwald-Hartwig amination is a robust method for forming C-N bonds, which are prevalent in kinase inhibitors and often participate in hydrogen bonding with the kinase hinge region.
-
Methodology:
-
To a dry Schlenk flask under Argon, add the product from Step 1 (1.0 eq), your desired primary or secondary amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.05 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Add a dry, aprotic solvent like toluene or 1,4-dioxane.
-
Seal the flask and heat the mixture to 90-110 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the final inhibitor candidate.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once a library of compounds is synthesized, the next critical step is to assess their biological activity. A high-throughput, luminescence-based assay that measures ATP consumption is an industry-standard method.[9]
Assay Principle & Workflow
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the enzyme's activity. An effective inhibitor will reduce the amount of ADP produced.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related halogenated nitroimidazoles. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions and explanations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route commences with the commercially available 4-nitro-1H-imidazole. The strategy involves a two-step halogenation process:
-
Dibromination: The first step is the exhaustive bromination of 4-nitro-1H-imidazole to yield 2,5-dibromo-4-nitro-1H-imidazole. This is typically achieved using elemental bromine in an aqueous medium.
-
Selective Halogen Exchange (Iodination/Debromination): The subsequent step involves a selective reaction where the bromine atom at the 5-position is replaced by iodine. This is often accomplished using a source of iodide, such as potassium iodide or sodium iodide, in a suitable solvent like DMF. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the iodide ion displaces the bromide. The selectivity for the 5-position is influenced by the electronic environment of the imidazole ring.
Q2: Why is the order of halogenation important? Can I iodinate first?
A2: While theoretically possible, direct iodination of 4-nitroimidazole followed by bromination is generally not the preferred route. Bromination is a more facile and often higher-yielding reaction for this heterocyclic system. Attempting to iodinate first may lead to a mixture of products that are difficult to separate and may not favor the desired regiochemistry for the subsequent bromination step. The established route of dibromination followed by selective iodo-debromination offers a more controlled and reproducible synthesis.
Q3: What are the primary safety concerns when working with the reagents in this synthesis?
A3: The synthesis of this compound involves several hazardous materials that require strict safety protocols:
-
Bromine (Br₂): A highly corrosive and toxic liquid that can cause severe burns upon contact and is toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂): An alternative in situ bromine generation method uses HBr and H₂O₂. Both are corrosive, and H₂O₂ is a strong oxidizer. Care must be taken to control the reaction temperature to prevent runaway reactions.
-
Dimethylformamide (DMF): A common solvent for the iodination step, DMF is a reproductive toxin and should be handled with care, avoiding inhalation and skin contact.
-
Nitroimidazoles: This class of compounds can be energetic and may decompose under high temperatures or mechanical shock. It is crucial to be aware of the thermal stability of the intermediates and the final product.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion during Dibromination
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (4-nitro-1H-imidazole) or mono-brominated intermediates.
-
The isolated yield of 2,5-dibromo-4-nitro-1H-imidazole is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Bromine | The stoichiometry of bromine to 4-nitro-1H-imidazole is critical. An insufficient amount will lead to incomplete reaction. | Ensure at least 2.0 equivalents of bromine are used. It may be beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. |
| Poor Bromine Dispersion | If bromine is not adequately dispersed in the reaction medium, localized reactions can occur, leading to incomplete conversion. | Ensure vigorous stirring throughout the addition of bromine and for the duration of the reaction. |
| Incorrect pH | The reaction is typically performed in the presence of a base like sodium bicarbonate to neutralize the HBr formed during the reaction. An incorrect pH can affect the reactivity of the imidazole ring. | Maintain a slightly basic to neutral pH during the reaction by monitoring with pH paper and adding base as needed. |
| Low Reaction Temperature | While the reaction is often performed at or slightly above room temperature, low temperatures can slow down the reaction rate, leading to incomplete conversion within a given timeframe. | If the reaction is sluggish, consider gently warming the reaction mixture to 30-40 °C, while carefully monitoring for any signs of an uncontrolled exotherm. |
Problem 2: Formation of Impurities during Dibromination
Symptoms:
-
TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the desired product and starting materials.
-
The final product is difficult to purify, and NMR analysis shows unexpected signals.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Over-bromination or Side Reactions | Although less common for this specific substrate, prolonged reaction times or excessive temperatures can sometimes lead to degradation or the formation of minor byproducts. | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. Avoid excessive heating. |
| Impure Starting Material | The purity of the initial 4-nitro-1H-imidazole is crucial. Impurities in the starting material can lead to the formation of corresponding brominated impurities. | Use high-purity 4-nitro-1H-imidazole. If necessary, recrystallize the starting material before use. |
Problem 3: Low Yield or No Reaction during Selective Iodination
Symptoms:
-
TLC or LC-MS analysis shows only the starting material (2,5-dibromo-4-nitro-1H-imidazole) even after prolonged reaction time.
-
A mixture of starting material and the desired product is observed, indicating incomplete conversion.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Temperature | The selective iodo-debromination step often requires heating to proceed at a reasonable rate. | The reaction is often conducted at elevated temperatures, for instance, by heating in DMF. A typical temperature range could be 80-120 °C.[1] Optimize the temperature based on small-scale trials. |
| Inadequate Iodide Source | The choice and amount of iodide source are critical. | Sodium iodide or potassium iodide are commonly used. Ensure at least 1.0 equivalent of the iodide salt is used. A slight excess (e.g., 1.1-1.2 equivalents) can be beneficial. |
| Poor Solvent Choice | The solvent plays a crucial role in dissolving the reagents and facilitating the reaction. | DMF is a common and effective solvent for this type of nucleophilic aromatic substitution. Other polar aprotic solvents like DMSO could also be considered. |
| Presence of Water | Traces of water in the reaction mixture can sometimes interfere with the reaction, especially if anhydrous conditions are required for optimal reactivity. | Use anhydrous DMF and ensure the starting material and iodide salt are dry. |
Problem 4: Formation of Di-iodo or Other Halogenated Impurities
Symptoms:
-
Mass spectrometry analysis indicates the presence of di-iodo-nitroimidazole or remaining di-bromo starting material in the final product.
-
Purification by crystallization or chromatography is challenging due to the presence of closely related halogenated species.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Lack of Selectivity | While the 5-position is generally more reactive towards nucleophilic substitution, high temperatures or prolonged reaction times could lead to the substitution of the bromine at the 2-position as well, or incomplete reaction. | Carefully control the reaction temperature and time. Monitor the reaction progress closely and stop the reaction once the optimal conversion to the mono-iodo product is achieved. |
| Inefficient Purification | The final product may be contaminated with unreacted starting material or byproducts if the purification is not effective. | Recrystallization is often a good method for purifying such compounds. A suitable solvent system needs to be identified. If recrystallization is insufficient, column chromatography on silica gel may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole
This procedure is adapted from established methods for the bromination of nitroimidazoles.[2]
-
To a stirred suspension of 4-nitro-1H-imidazole (1.0 eq) in water, add sodium bicarbonate (2.5 eq) in portions.
-
Cool the mixture in an ice bath.
-
Slowly add liquid bromine (2.1 eq) dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the resulting solid, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or isopropanol) to remove any unreacted bromine.
-
Dry the solid under vacuum to obtain 2,5-dibromo-4-nitro-1H-imidazole.
Protocol 2: Synthesis of this compound
This protocol is based on analogous halogen exchange reactions on similar substrates.[1]
-
Dissolve 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq) in DMF under a nitrogen atmosphere.
-
Add sodium iodide (1.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
The product will precipitate out of the solution. Filter the solid.
-
Wash the solid with water and then dry it under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: Synthetic workflow and troubleshooting for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Halogenated Nitroimidazoles
Welcome to the technical support center for the synthesis and optimization of halogenated nitroimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My halogenation reaction is resulting in a mixture of mono-, di-, and even tri-halogenated products. How can I improve the regioselectivity?
A1: Achieving regioselectivity in the halogenation of nitroimidazoles is a common challenge influenced by the interplay of the directing effects of the nitro group and the imidazole ring itself. The nitro group is a strong deactivating group, making direct halogenation challenging and often requiring harsh conditions that can lead to over-halogenation.
-
Controlling Stoichiometry: Carefully control the stoichiometry of your halogenating agent. Start with a 1:1 molar ratio of the nitroimidazole to the halogenating agent and incrementally increase it if mono-halogenation is insufficient.
-
Choice of Halogenating Agent: The reactivity of the halogenating agent is crucial.
-
For bromination, N-bromosuccinimide (NBS) is often a milder and more selective alternative to elemental bromine (Br₂), which can lead to perbromination.[1]
-
For iodination, reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., nitric acid or HIO₃) can provide the electrophilic iodine species ("I+") needed for the reaction, especially with deactivated rings.[2]
-
-
Protecting Groups: Consider using N-protecting groups, such as a trityl group. The steric bulk of the protecting group can direct the halogen to a specific position. For example, bromination of 1-tritylimidazole can yield 4-bromo-1-tritylimidazole, which can then be nitrated.[1]
-
Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like DMF or acetonitrile are commonly used.[1][3] Experiment with different solvents to find the optimal conditions for your specific substrate.
Q2: I'm observing low yields for my halogenation reaction. What are the key parameters to optimize?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. A systematic optimization of reaction conditions is essential.
-
Temperature: Temperature plays a significant role in reaction kinetics. While room temperature might be sufficient for some reactions, heating can often improve yields. For instance, in N-alkylation reactions of nitroimidazoles, increasing the temperature to 60°C has been shown to markedly improve product yields.[3] However, excessive heat can lead to decomposition, so a careful temperature screen is recommended.
-
Catalyst: For less reactive aromatic systems, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, FeBr₃) is often necessary to activate the halogen.[2] The catalyst forms a highly electrophilic complex with the halogen, facilitating the attack by the electron-rich imidazole ring.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.
Q3: My final product seems to be unstable and decomposes over time. How can I improve its stability?
A3: The stability of halogenated nitroimidazoles can be a concern, particularly for certain isomers or derivatives.[1]
-
pH Control: The stability of some nitroimidazole derivatives is pH-dependent. For example, 2-hydroxylaminoimidazoles, which can be intermediates in the reduction of 2-nitroimidazoles, are more stable in acidic solutions and decompose rapidly at neutral pH.[4] Ensure the pH of your workup and storage solutions is optimized for your specific compound.
-
Storage Conditions: Store purified compounds in a cool, dark, and dry environment. Some compounds are light-sensitive or hygroscopic. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.
-
Purification: Thorough purification to remove any residual acids, bases, or metal catalysts from the reaction is critical, as these impurities can promote decomposition.
Q4: What are the most effective methods for purifying halogenated nitroimidazoles?
A4: The choice of purification method depends on the physical properties of your compound (e.g., polarity, solubility, crystallinity).
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For non-crystalline products or for separating mixtures of isomers, column chromatography on silica gel is a standard technique.[5][6] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with different polarities.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Q5: What analytical techniques are best for characterizing my halogenated nitroimidazole products?
A5: A combination of analytical techniques is necessary for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of your compound, including the position of the halogen and nitro groups.[3]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) LC-MS/MS are powerful for confirming the molecular weight of your product and for identifying any impurities or byproducts.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of your final compound.[10]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficiently Activated Halogen | For Cl₂, Br₂, or I₂, add a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). For iodination, use an oxidizing agent (e.g., HNO₃, H₂O₂).[2][11] | The nitro group deactivates the imidazole ring towards electrophilic substitution. A catalyst or oxidizing agent is required to generate a more potent electrophile. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. | Many organic reactions have a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier.[3] |
| Incorrect Solvent | Screen different solvents. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good starting points.[3][12] | The solvent can influence the solubility of reactants and stabilize reaction intermediates, thereby affecting the reaction rate. |
| Inactivated Reagents | Use freshly opened or purified reagents. Ensure halogenating agents like NBS are stored properly to prevent decomposition. | Reagents can degrade over time, leading to a loss of reactivity. |
Problem 2: Formation of Multiple Products (Isomers, Over-halogenation)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Harsh Reaction Conditions | Use a milder halogenating agent (e.g., NBS instead of Br₂).[1] Lower the reaction temperature. | Milder conditions can improve the selectivity of the reaction, favoring the formation of the thermodynamically or kinetically preferred product. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the halogenating agent to the nitroimidazole. Start with a 1:1 ratio. | Using an excess of the halogenating agent can lead to multiple halogenations on the imidazole ring. |
| Lack of Regiocontrol | Employ a directing group, such as an N-protecting group (e.g., trityl), to block certain positions on the imidazole ring.[1] | Steric hindrance from a bulky protecting group can direct the incoming electrophile to a less hindered position. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is Highly Soluble in the Workup Solvent | During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. | The "salting out" effect reduces the solubility of organic compounds in the aqueous phase, improving extraction efficiency.[9] |
| Formation of Emulsions during Extraction | Add a small amount of brine or a different organic solvent. Allow the mixture to stand for an extended period. | Emulsions are stabilized by surfactants. Changing the ionic strength or the interfacial tension can help to break the emulsion. |
| Co-elution of Product and Impurities during Chromatography | Try a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). For very similar compounds, preparative HPLC may be necessary.[7] | The separation of compounds by chromatography depends on the differential partitioning between the stationary and mobile phases. Optimizing these can improve resolution. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Alkylation of a Nitroimidazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the nitroimidazole (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile).[3][13]
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, 1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.[3][5]
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to an optimized temperature (e.g., 60-100°C) and monitor the progress by TLC or LC-MS.[3][13]
-
Upon completion , cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Workflow: Troubleshooting Low Yield in Halogenation
Caption: A decision tree for troubleshooting low yields in halogenation reactions.
IV. References
-
Aleksandrova, E. V., & Kochergin, P. M. (2010). METHODS OF SYNTHESIS OF HALOGENONITROIMIDAZOLES (REVIEW). Pharmaceutical Chemistry Journal, 44(7), 381–386. 14
-
Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95–99. 1
-
Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. 8
-
Optimization of reaction conditions. ResearchGate. 12
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. 3
-
Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents. 9
-
Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. AGES. --INVALID-LINK--
-
Liu, Y., et al. (2014). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 41(10), 845-852. 13
-
A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. 15
-
Cruz-Vera, M., et al. (2011). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytical and Bioanalytical Chemistry, 399(3), 947-964. 16
-
Confirmation of Nitroimidazoles by ESI – LC/MS. USDA Food Safety and Inspection Service. --INVALID-LINK--
-
Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies. 10
-
Electrophilic halogenation. Wikipedia. 2
-
Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4457. 5
-
Josephy, P. D., Palcic, B., & Wiebe, L. I. (1981). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. British Journal of Cancer. Supplement, 4, 36–40. 4
-
Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. 17
-
Boechat, N., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(8), 661-667. 6
-
Optimization of the Reaction Conditions. ResearchGate. 11
-
Selected Optimization of Reaction Conditions. ResearchGate. 18
-
Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. 19
-
Knight, R. C., et al. (1981). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Antimicrobial Agents and Chemotherapy, 19(3), 437–443. 20
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health. 21
-
Adsorptive removal of nitroimidazole antibiotics from water using porous carbons derived from melamine-loaded MAF-6. PubMed. 22
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. 23
-
Halogenation Reactions. Mettler Toledo. 24
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. 25
-
Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. MDPI. 7
-
Halogenation of Alkenes. YouTube. 26
-
New frontiers in biological halogenation. ResearchGate. 27
-
The problem with halogenated compounds emissions and its solution. Tecam Group. 28
References
- 1. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adsorptive removal of nitroimidazole antibiotics from water using porous carbons derived from melamine-loaded MAF-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. mt.com [mt.com]
- 25. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
Technical Support Center: Synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Side Reactions
The synthesis of this compound, a crucial building block for various pharmacologically active compounds, can be a nuanced process. The presence of multiple reactive sites on the nitroimidazole core, coupled with the nature of halogenating agents, can lead to a variety of side reactions. This section addresses the most common challenges encountered during the synthesis, their underlying causes, and actionable solutions.
Issue 1: Formation of Di-iodinated or Di-brominated Impurities
Symptoms:
-
You observe multiple spots on your Thin Layer Chromatography (TLC) plate with similar retention factors (Rf) to the desired product.
-
Mass spectrometry analysis of the crude product shows peaks corresponding to di-iodinated or di-brominated species.
-
The final yield of the desired product is significantly lower than expected.
Root Cause Analysis: The imidazole ring, even when deactivated by a nitro group, remains susceptible to electrophilic substitution. The formation of di-halogenated impurities, such as 2,5-dibromo-4-nitro-1H-imidazole or 2-bromo-4,5-diiodo-1H-imidazole, arises from the over-halogenation of the starting material or the product itself. This is often a result of:
-
Excessive Halogenating Agent: Using a significant excess of the iodinating or brominating agent increases the probability of multiple substitutions on the imidazole ring.
-
Prolonged Reaction Time or Elevated Temperature: These conditions can provide the necessary energy to overcome the activation barrier for a second halogenation step.
-
Insufficient Deactivation: The electron-withdrawing effect of the nitro group at position 4 may not be sufficient to completely deactivate the C5 position towards further electrophilic attack, especially under harsh reaction conditions.
Strategic Solutions:
| Parameter | Recommended Adjustment | Scientific Rationale |
| Stoichiometry | Carefully control the molar equivalents of the iodinating agent (e.g., N-Iodosuccinimide (NIS), I2/oxidizing agent). A slight excess (1.05-1.2 equivalents) is often sufficient. | Minimizes the availability of the electrophile for a second substitution reaction, thereby favoring mono-iodination. |
| Reaction Temperature | Maintain a lower reaction temperature. For many electrophilic iodinations, starting at 0°C and slowly warming to room temperature is effective. | Reduces the reaction rate and provides better kinetic control, favoring the desired mono-halogenated product over thermodynamically more stable, but undesired, di-halogenated products. |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed. | Prevents the product from being subjected to the reaction conditions for an extended period, which could lead to further halogenation. |
| Choice of Iodinating Agent | Consider using a milder iodinating agent. For instance, iodine in the presence of a base can be less aggressive than systems that generate a highly electrophilic iodine species.[1] | Milder reagents have a lower tendency to overcome the deactivation of the ring for a second substitution. |
Workflow for Troubleshooting Over-Halogenation:
Caption: Troubleshooting workflow for over-halogenation.
Issue 2: Reductive Dehalogenation or Reduction of the Nitro Group
Symptoms:
-
Presence of 2-bromo-4-nitro-1H-imidazole or 5-iodo-4-nitro-1H-imidazole in the product mixture.
-
Formation of amino-imidazole derivatives, detectable by mass spectrometry.
-
A significant portion of the starting material remains unreacted, even with sufficient halogenating agent.
Root Cause Analysis: Certain reagents or conditions used in the synthesis can lead to unintended reductions.
-
Reductive Dehalogenation: This is particularly a concern when using iodide salts in subsequent steps or during workup. The iodide ion can act as a reducing agent, especially under acidic conditions, leading to the removal of a halogen substituent.[2][3][4][5]
-
Nitro Group Reduction: Strong reducing agents, if inadvertently introduced, can reduce the nitro group to a nitroso or amino group.[6][7] This is less common during the halogenation step itself but can occur during workup or purification if inappropriate reagents are used.
Strategic Solutions:
| Parameter | Recommended Adjustment | Scientific Rationale |
| Workup Procedure | Avoid using strong reducing agents like sodium bisulfite or thiosulfate in excess during the aqueous workup, unless specifically required to quench a reagent. Use a buffered aqueous solution to maintain a neutral to slightly basic pH. | Minimizes the potential for reductive dehalogenation or reduction of the nitro group. A neutral or slightly basic pH reduces the reducing potential of some species. |
| Purification | When performing column chromatography, use neutral silica gel and avoid highly protic or acidic eluents. | Acidic conditions on the silica gel surface can sometimes promote degradation or side reactions of sensitive nitro compounds. |
| Inert Atmosphere | While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might lead to degradation products. | Protects sensitive reagents and intermediates from atmospheric oxygen and moisture. |
Issue 3: N-Alkylation or N-Acylation Side Products
Symptoms:
-
The appearance of less polar byproducts on TLC.
-
NMR analysis shows signals corresponding to alkyl or acyl groups attached to the imidazole nitrogen.
Root Cause Analysis: The imidazole ring contains a nucleophilic nitrogen atom (N-1) that can react with electrophilic species present in the reaction mixture.
-
Reaction with Solvents: Solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) can decompose at elevated temperatures to generate electrophilic species that can alkylate the imidazole nitrogen.
-
Contaminants in Reagents: Impurities in the starting materials or reagents could be electrophilic and lead to N-alkylation or N-acylation.
Strategic Solutions:
| Parameter | Recommended Adjustment | Scientific Rationale |
| Solvent Choice | Use high-purity, dry solvents. If N-alkylation from the solvent is suspected, consider alternative aprotic solvents like acetonitrile or tetrahydrofuran. | Minimizes the introduction of electrophilic contaminants and avoids solvents that can decompose to form alkylating agents. |
| Temperature Control | Avoid unnecessarily high reaction temperatures, especially when using amide solvents. | Reduces the rate of solvent decomposition and subsequent side reactions. |
| Protection of N-H | For complex syntheses where N-alkylation is a persistent issue, temporary protection of the imidazole N-H with a suitable protecting group (e.g., a silyl group) might be considered. However, this adds extra steps to the synthesis. | Blocks the nucleophilic site on the imidazole ring, preventing unwanted side reactions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of this compound?
The most common and cost-effective starting material is 2-bromo-4-nitro-1H-imidazole.[8][9] This allows for a direct and regioselective iodination at the C-5 position. Synthesizing this precursor can be achieved from 4-nitroimidazole.[2][3][4]
Q2: Which iodinating agents are most effective for this synthesis?
Several iodinating systems can be employed. The choice often depends on the scale of the reaction and the desired reactivity.
N-Iodosuccinimide (NIS): A mild and easy-to-handle solid reagent that is highly effective for the iodination of electron-rich and moderately deactivated aromatic systems.[10]
Iodine (I₂) with an Oxidizing Agent: Combinations like I₂/HIO₃ in sulfuric acid or I₂ with nitric acid can generate a highly electrophilic iodine species ("I⁺"), which is effective for deactivating aromatic rings.[10][11]
Electrochemical Iodination: An emerging green chemistry approach involves the in-situ generation of an iodinating agent, which can offer high selectivity and avoid the use of harsh chemical oxidants.[12]
Q3: How does the nitro group influence the regioselectivity of the iodination?
The nitro group at the C-4 position is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic aromatic substitution. This deactivation is most pronounced at the positions ortho and para to the nitro group (C-5 and N-1/N-3). However, the C-5 position is generally more susceptible to electrophilic attack than the C-2 position, which already bears a bromine atom. This electronic effect directs the incoming electrophile (iodine) primarily to the C-5 position.
Mechanism of Electrophilic Iodination:
Caption: General mechanism of electrophilic iodination.
Q4: What are the recommended purification methods for the final product?
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining highly pure material.
Column Chromatography: For mixtures containing significant amounts of side products, silica gel column chromatography is the preferred method. A gradient elution with a mixture of non-polar (e.g., hexanes or dichloromethane) and polar (e.g., ethyl acetate or acetone) solvents is typically used.
Q5: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial:
Handling of Nitro Compounds: Nitroimidazoles can be thermally unstable and potentially explosive, especially in a dry state.[13] Avoid excessive heating and mechanical shock.
Halogenating Agents: Many halogenating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
Oxidizing Agents: When using strong oxidizing agents like nitric acid or hydrogen peroxide, be aware of their potential to react violently with organic materials. Perform such reactions with caution and appropriate temperature control.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromo-4-nitro-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-bromo-4-nitro-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the starting material has been consumed (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
References
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. gov.uk [gov.uk]
- 5. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-nitroimidazole | 65902-59-2 [sigmaaldrich.com]
- 9. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your product yield.
I. Overview & Synthetic Strategy
This compound is a highly functionalized imidazole derivative, valuable as a building block in the synthesis of novel therapeutic agents. Its preparation is challenging due to the competing reactivity of the C2 and C5 positions and the deactivating effect of the nitro group on the imidazole ring.
The most logical and established synthetic approach, based on syntheses of analogous compounds, is a sequential, two-step halogenation of 4-nitro-1H-imidazole.
Proposed Synthetic Pathway:
-
Step 1: Regioselective Bromination. Synthesis of the key intermediate, 2-bromo-4-nitro-1H-imidazole, from 4-nitro-1H-imidazole.
-
Step 2: Regioselective Iodination. Introduction of an iodine atom at the C5 position of 2-bromo-4-nitro-1H-imidazole to yield the final product.
This guide will address common issues and optimization strategies for each of these critical steps.
Caption: Proposed two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of this synthesis to ensure a high yield?
A1: Regioselectivity in both the bromination and iodination steps is paramount. The 4-nitroimidazole ring is electron-deficient, making electrophilic substitution challenging. The C5 position is generally more reactive than the C2 position. However, achieving mono-bromination at C2 without side products, and then selectively iodinating the remaining C5 position requires careful control of reagents and conditions.
Q2: Why is 2-bromo-4-nitro-1H-imidazole synthesized first, instead of iodinating first?
A2: Bromine is generally less reactive than iodine in electrophilic aromatic substitution. Attempting to mono-brominate a more reactive iodo-nitro-imidazole intermediate would be highly challenging and likely lead to a mixture of products. The established route for a related compound, 2-bromo-4-nitro-1H-imidazole, involves a dibromination followed by a selective debromination, highlighting the difficulty in controlling direct mono-halogenation.[1][2] The proposed stepwise approach of first brominating and then iodinating offers better control over the final substitution pattern.
Q3: What are the primary safety concerns with this synthesis?
A3: The primary concerns involve:
-
Halogenating Agents: N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Nitro Compounds: Nitroimidazoles can be thermally sensitive.[3] Avoid excessive heating and ensure reactions are conducted with proper temperature monitoring. The final product and intermediates are classified as irritants.[4]
-
Solvents: Acetonitrile is flammable and toxic. Ensure proper ventilation and avoid ignition sources.
Q4: What is a realistic overall yield for this two-step synthesis?
A4: Given the challenges, a realistic, unoptimized yield for this sequence might be in the range of 30-40%. With careful optimization of both steps, achieving yields above 50-60% should be possible. For comparison, efficient kilogram-scale syntheses of the 2-bromo-4-nitro-1H-imidazole intermediate report overall yields of around 57%.[2]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield in Step 1 (Bromination of 4-Nitro-1H-imidazole)
-
Potential Cause A: Insufficiently Activated Brominating Agent. The electron-withdrawing nitro group deactivates the imidazole ring, making it resistant to electrophilic attack.
-
Recommended Solution: While N-Bromosuccinimide (NBS) is a common choice, you may need to include an acid catalyst to increase the electrophilicity of the bromine. A catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can protonate NBS, making it a more potent brominating agent.
-
-
Potential Cause B: Formation of Dibrominated Byproduct. The primary byproduct is often 2,5-dibromo-4-nitro-1H-imidazole.[2][5]
-
Recommended Solution:
-
Stoichiometry: Carefully control the stoichiometry. Use no more than 1.0 equivalent of NBS relative to the 4-nitro-1H-imidazole.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. Higher temperatures can favor di-substitution.
-
Slow Addition: Add the NBS solution dropwise over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
-
-
-
Potential Cause C: Incorrect Solvent.
-
Recommended Solution: Acetonitrile or DMF are suitable polar aprotic solvents. Avoid protic solvents like alcohols, which can react with the brominating agent.
-
Problem 2: Low Yield or Incomplete Reaction in Step 2 (Iodination of 2-Bromo-4-nitro-1H-imidazole)
-
Potential Cause A: Deactivated Substrate. The substrate is now doubly deactivated by both a nitro group and a bromo group, making the C5 position even less nucleophilic.
-
Recommended Solution: A more powerful iodinating agent or activating conditions are necessary.
-
Reagent Choice: Use N-Iodosuccinimide (NIS), which is a standard and effective iodinating agent.[6]
-
Acid Catalysis: The use of a strong acid catalyst is highly recommended. Trifluoroacetic acid (TFA) or sulfuric acid can activate NIS, making it a much stronger electrophile capable of iodinating deactivated aromatic systems.[7][8]
-
-
-
Potential Cause B: Steric Hindrance. The bromine atom at the C2 position may sterically hinder the approach of the iodinating agent to the C5 position.
-
Recommended Solution:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS). If the reaction stalls, a modest increase in temperature (e.g., to 40-50 °C) may be required, but proceed with caution to avoid degradation.
-
-
Problem 3: Difficulty in Product Purification
-
Potential Cause A: Similar Polarity of Product and Byproducts. Halogenated isomers and starting materials can have very similar polarities, making separation by column chromatography difficult.
-
Recommended Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems (e.g., Hexane/Ethyl Acetate vs. Dichloromethane/Methanol).
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). This can be highly effective for removing minor impurities.
-
-
-
Potential Cause B: Product Instability. Halogenated nitroimidazoles can be sensitive to heat and light.[3]
-
Recommended Solution:
-
Minimize Heat: Concentrate reaction mixtures under reduced pressure at low temperatures (e.g., <40 °C).
-
Protect from Light: Wrap reaction flasks and chromatography columns in aluminum foil to prevent potential photodegradation.
-
-
Caption: Troubleshooting decision tree for low product yield.
IV. Experimental Protocols & Data
The following protocols are representative procedures based on established methodologies for the halogenation of deactivated imidazoles.[7][9] Optimization may be required.
Protocol 1: Synthesis of 2-Bromo-4-nitro-1H-imidazole (Intermediate)
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-nitro-1H-imidazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous acetonitrile. Add the NBS solution to the reaction mixture dropwise over 30-60 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 2-bromo-4-nitro-1H-imidazole.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-bromo-4-nitro-1H-imidazole (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq.) to the solution, followed by the dropwise addition of trifluoroacetic acid (TFA, 0.1-0.2 eq.) as a catalyst.
-
Reaction: Stir the mixture at room temperature for 18-36 hours. The reaction may require gentle heating (40 °C) to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After consumption of the starting material, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography or recrystallization to yield the final product.
Table 1: Optimization Parameters for Halogenation Steps
| Parameter | Step 1: Bromination | Step 2: Iodination | Rationale & Expected Outcome |
| Halogenating Agent | NBS (1.0 eq) | NIS (1.1 - 1.2 eq) | NBS is selective for initial bromination. NIS is required for the more difficult iodination. A slight excess of NIS ensures complete reaction. |
| Catalyst | None or catalytic TFA | Catalytic TFA or H₂SO₄ | An acid catalyst is crucial for activating NIS to iodinate the highly deactivated bromo-nitro-imidazole substrate.[8] |
| Temperature | 0 °C to Room Temp. | Room Temp. to 40 °C | Lower temperature in Step 1 maximizes selectivity against dibromination. Gentle heating in Step 2 may be needed to overcome the high activation energy. |
| Solvent | Acetonitrile, DMF | Acetonitrile, DMF | Polar aprotic solvents are required to dissolve the reagents and facilitate the ionic reaction mechanism. |
| Typical Yield | 60 - 75% | 55 - 70% | Yields are highly dependent on precise control of conditions and effective purification. |
V. References
-
Pedada, S.R., Satam, V.S., Tambade, P.J., Kandadai, S.A., Hindupur, R.M., & Pati, H.N. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1149-1155. --INVALID-LINK--[1][10]
-
BenchChem. (n.d.). 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9. Retrieved from --INVALID-LINK--[5]
-
Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. --INVALID-LINK--[2]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from --INVALID-LINK--[7]
-
Wikipedia. (2025). N-Iodosuccinimide. Retrieved from --INVALID-LINK--[6]
-
Zhdankin, V. V., & Gakh, A. A. (2005). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Russian Journal of Organic Chemistry, 41(9), 1281-1284. --INVALID-LINK--[8]
-
Serafin, K., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(1), 433. --INVALID-LINK--[3]
-
PubChem. (n.d.). 2-Bromo-4-nitroimidazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[4]
References
- 1. gov.uk [gov.uk]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. mdpi.com [mdpi.com]
- 4. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 10. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
Technical Support Center: 2-Bromo-5-iodo-4-nitro-1H-imidazole
Welcome to the dedicated support center for 2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS 862895-48-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges associated with this highly functionalized heterocyclic compound. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your material and the success of your experiments.
Section 1: Core Chemical Stability Profile
This compound is a valuable synthetic intermediate due to its array of reactive sites. However, the very features that make it useful—the electron-withdrawing nitro group and two different halogen atoms—also render it susceptible to specific degradation pathways. Understanding these liabilities is the first step toward effective mitigation.
The primary stability concerns are sensitivity to light (photodegradation), thermal stress, and certain nucleophilic or reductive conditions which can lead to dehalogenation.
| Parameter | Recommendation & Rationale |
| Storage Temperature | 2-8°C or colder. Lower temperatures slow the rate of potential solid-state decomposition reactions. |
| Storage Atmosphere | Inert atmosphere (Argon or Nitrogen). Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation pathways. |
| Light Exposure | Store in amber vials or in complete darkness. Nitroaromatic compounds are known to be photosensitive.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents. These can induce rapid and often exothermic decomposition.[3][4] |
| Appearance | Typically a light yellow to tan solid. Significant darkening to brown or black indicates probable degradation. |
| Hazardous Decomposition | Thermal decomposition may produce toxic fumes including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (HBr, HI).[3] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by users. The answers are framed to provide not just a solution, but a mechanistic understanding of the problem.
Question 1: My solid sample of this compound has darkened from yellow to brown upon storage. Is it still usable?
Answer: Significant color change is a primary indicator of degradation. The brown or black discoloration typically results from the formation of polymeric impurities or the liberation of elemental iodine (I₂), which is a dark-colored solid.
-
Causality: This is most often caused by either photodecomposition or slow thermal decomposition. The energy from light, particularly UV, can initiate the cleavage of the carbon-nitro bond, a known pathway for nitroimidazoles.[1] The Carbon-Iodine bond is the weakest of the C-X bonds on the ring (C-I bond dissociation energy is ~234 kJ/mol, compared to ~293 kJ/mol for C-Br) and can also be cleaved by light or heat, leading to radical intermediates that polymerize.[5]
-
Recommendation: Do not assume the material is viable. Its purity is compromised, which will affect reaction stoichiometry and introduce impurities into your subsequent steps. We strongly recommend you perform a purity analysis (e.g., HPLC, ¹H-NMR) against a reliable reference standard before use. For critical applications, using a fresh, properly stored lot is the safest course of action.
Question 2: When I dissolve the compound in my reaction solvent (e.g., DMF, MeCN), the solution quickly turns yellow or brown. What is happening?
Answer: This indicates instability in solution, which is a common issue for highly substituted nitroimidazoles.
-
Causality:
-
Photodegradation: Standard laboratory lighting is sufficient to initiate photodegradation in solution, often at a much faster rate than in the solid state.[6][7]
-
Solvent Interaction: Solvents like DMF, especially if not anhydrous or amine-free, can contain nucleophilic impurities (e.g., dimethylamine) that can displace the more labile halogen, typically the iodine at the C5 position.[8]
-
Trace Impurities: The presence of trace acid or base can catalyze decomposition pathways.
-
-
Recommendation:
-
Always prepare solutions immediately before use.
-
Conduct your reaction in amber glassware or vessels wrapped in aluminum foil to exclude light.
-
Use high-purity, anhydrous solvents that have been degassed to remove oxygen.
-
If a base is required for your reaction, add it last and at a controlled temperature.
-
Question 3: My reaction is giving a significant amount of a debrominated or deiodinated byproduct. How can I prevent this?
Answer: The formation of dehalogenated species points to an unintended reductive pathway or nucleophilic attack.
-
Causality:
-
Reductive Dehalogenation: The C-I bond is particularly susceptible to reduction.[5] Reagents that are even mildly reducing, certain catalysts (e.g., residual palladium from a previous step), or even some solvents at elevated temperatures can cause the selective loss of iodine.
-
Nucleophilic Substitution: As discussed, nucleophiles in the reaction mixture can displace the halogens. The electron-withdrawing nitro group activates the imidazole ring for such substitutions.[8]
-
-
Recommendation:
-
Scrutinize Reagents: Ensure all reagents are free from reductive impurities.
-
Control Temperature: Avoid excessive heating. Run reactions at the lowest effective temperature.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) to prevent radical chain reactions that can be initiated by oxygen.
-
Protecting Groups: In multi-step syntheses, it may be necessary to perform reactions involving the halogens before introducing other functionalities that create harsh conditions.
-
Section 3: Technical Guides & Protocols
Guide 1: Troubleshooting Workflow for Suspect Material
If you suspect your sample of this compound has degraded, follow this logical workflow to assess its quality.
References
- 1. mdpi.com [mdpi.com]
- 2. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation Pathways of 4-Nitroimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitroimidazole compounds. This guide is designed to provide practical, in-depth answers to common challenges encountered during the analysis of their degradation pathways. Drawing from established scientific literature and field expertise, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and analysis of 4-nitroimidazole compounds.
Q1: What are the primary degradation pathways for 4-nitroimidazole compounds?
A1: 4-Nitroimidazole compounds are susceptible to several degradation pathways due to the electron-withdrawing nature of the nitro group and the reactivity of the imidazole ring. The primary pathways include:
-
Reductive Degradation: The nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives. This pathway is fundamental to their biological activity but also a key degradation route under anaerobic or reducing conditions.[1][2] Short-lived cytotoxic agents are often formed as intermediates during this reduction process.[3]
-
Photodegradation: These compounds strongly absorb near-UV radiation (300-400 nm), making them susceptible to direct photolysis.[4][5] This can lead to the loss of the nitro group or other structural rearrangements.[4] The rate of photodegradation can be influenced by pH and the presence of natural organic matter in the medium.[6]
-
Hydrolytic Degradation: Stability is often pH-dependent. Many nitroimidazoles show significant degradation in alkaline (basic) conditions, while being relatively more stable under acidic or neutral conditions.[7][8]
-
Oxidative Degradation: The imidazole ring can be cleaved or modified by strong oxidizing agents, such as hydrogen peroxide or hydroxyl radicals.[7][9]
-
Thermal Degradation: At elevated temperatures, the degradation of 4-nitroimidazole often begins with the cleavage of the C-NO₂ bond, which can lead to the subsequent destruction of the imidazole ring.[10]
Q2: What are "forced degradation studies" and why are they essential for 4-nitroimidazoles?
A2: Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, strong oxidizing agents, and intense light.[11] According to ICH guidelines, these studies are crucial for several reasons:
-
Pathway Identification: They help identify the likely degradation products, which provides insight into the intrinsic stability of the molecule.[11]
-
Method Development: The generated degradants are used to develop and validate "stability-indicating" analytical methods—typically HPLC methods—that can separate and quantify the intact drug from its degradation products.[7]
-
Formulation & Packaging: Understanding how the molecule behaves under stress helps in developing stable formulations and selecting appropriate packaging.[11]
For 4-nitroimidazoles, forced degradation is critical to understanding their susceptibility to hydrolysis, oxidation, and photolysis, ensuring that the analytical methods used during formal stability studies are specific and reliable.[12]
Q3: What are the primary analytical techniques for monitoring the degradation of 4-nitroimidazoles?
A3: The combination of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with various detectors is the gold standard.
-
HPLC/UHPLC with UV Detection: This is the most common setup for quantifying the parent drug and its degradants. A C18 or C8 column is frequently used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a formic acid modifier to improve peak shape.[13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for the structural elucidation and sensitive quantification of degradation products.[13][15] Electrospray ionization (ESI) is a common ionization source for these analyses.[16][17]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides direct answers to specific problems you may encounter during your experiments.
HPLC & LC-MS Analysis Issues
Q: My 4-nitroimidazole peak is tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
| Potential Cause | Explanation & Solution |
| Secondary Silanol Interactions | The basic nitrogen atoms in the imidazole ring can interact with acidic residual silanols on the silica-based column packing. Solution: Add a competing base or an acidic modifier to the mobile phase (e.g., 0.1% formic acid or triethylamine) to protonate the silanols or the analyte, minimizing these interactions.[18] |
| Column Contamination/Wear | The column inlet frit may be partially blocked, or the stationary phase may be contaminated with strongly retained compounds from previous injections. Solution: First, try removing the guard column to see if the tailing resolves. If so, replace the guard column. If not, backflush the analytical column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[19] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Solution: Reduce the injection volume or dilute the sample.[18] |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[20] |
Q: I'm seeing significant drift in my retention times. How do I stabilize my method?
A: Retention time drift compromises data integrity. The cause is often related to the mobile phase, column temperature, or pump performance.
| Potential Cause | Explanation & Solution |
| Inadequate Column Equilibration | The column chemistry has not reached equilibrium with the mobile phase before injection. This is common in gradient methods. Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.[21] |
| Mobile Phase Composition Change | The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile) or improper mixing. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly by premixing the mobile phase manually and running a test. If the drift disappears, the pump's proportioning valve may need service.[22] |
| Temperature Fluctuations | The column temperature is not stable. A change of just 1°C can alter retention times by 1-2%. Solution: Use a thermostatted column oven to maintain a consistent temperature.[21] |
| Pump Leaks or Air Bubbles | A leak in the system or air bubbles in the pump head will cause the flow rate to be inconsistent. Solution: Check for loose fittings and signs of leaks. Degas the mobile phase thoroughly and purge the pump to remove any trapped air bubbles.[19][20] |
Q: My baseline is very noisy when analyzing degradation samples. What can I do?
A: A noisy baseline reduces sensitivity and makes integration difficult. The source is often the mobile phase, detector, or contaminated system components.
| Potential Cause | Explanation & Solution |
| Contaminated Mobile Phase | Impurities in the solvents, buffers, or modifiers can create a high or noisy baseline, especially in gradient elution. Air bubbles can also cause noise. Solution: Use high-purity HPLC-grade solvents. Filter all aqueous buffers through a 0.22 or 0.45 µm filter. Ensure the mobile phase is properly degassed.[18] |
| Detector Lamp Failing | The detector lamp (e.g., deuterium lamp in a UV detector) has a finite lifetime and its energy output may become unstable. Solution: Check the lamp energy. If it is low or fluctuating, replace the lamp.[21] |
| Contaminated Flow Cell | The detector's flow cell may be contaminated or have trapped air bubbles. Solution: Flush the flow cell with a strong solvent like isopropanol or methanol. If the noise persists, consult your instrument manual for specific cleaning procedures.[20] |
| Leaks | A leak in the system, particularly between the column and the detector, can cause pressure fluctuations that manifest as baseline noise. Solution: Carefully inspect all fittings for any signs of leakage and tighten as needed.[18] |
Degradation Experiment Issues
Q: I'm seeing too much degradation (>80%) in my oxidative stress study. How should I adjust my conditions?
A: The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure you can detect the primary degradants without them being further degraded into secondary products.[7] If degradation is too extensive:
-
Reduce Oxidant Concentration: Lower the concentration of the hydrogen peroxide solution (e.g., from 30% to 3%).
-
Shorten Exposure Time: Reduce the incubation time (e.g., from 24 hours to 2-4 hours).
-
Lower the Temperature: Perform the oxidation at room temperature instead of elevated temperatures.
Q: My photodegradation results are not reproducible. What factors should I control more carefully?
A: Photostability testing requires precise control of the experimental setup.
-
Light Source Consistency: Ensure the light source (e.g., solar simulator, UV lamp) provides consistent and uniform irradiation.[4] The distance from the lamp to the sample must be identical for all experiments.
-
Sample Container: Use quartz cuvettes or containers that are transparent to the relevant UV wavelength. Standard glass or plastic may block a significant portion of UV light.
-
Temperature Control: Light sources generate heat. Use a cooling system or water bath to maintain a constant temperature, preventing thermal degradation from confounding your results.[23]
-
Solution Matrix: The pH and presence of other components in the solution can significantly affect photodegradation rates.[6] Ensure the sample matrix is consistent across all experiments.
Part 3: Key Experimental Protocols
Protocol 1: Standardized Forced Degradation Study for a 4-Nitroimidazole Compound
This protocol is based on ICH Q1A(R2) guidelines and common industry practices.[7][11][24]
Objective: To generate potential degradation products of a 4-nitroimidazole drug substance for the development of a stability-indicating method.
Materials:
-
4-nitroimidazole compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, volumetric flasks, HPLC vials
-
Photostability chamber, oven, water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 4-nitroimidazole compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile).
-
Stress Conditions (Perform in parallel): For each condition, prepare a sample in a separate flask. Aim for a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH. Keep at room temperature for 4 hours. (Note: Nitroimidazoles are often very sensitive to base).[8]
-
Oxidative Degradation: Add stock solution to 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 70°C for 48 hours. Separately, store a solution of the drug substance at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization & Dilution:
-
After the stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
-
Control Samples:
-
Unstressed Control: A solution of the compound prepared and diluted in the same manner but not exposed to any stress condition.
-
Blank Controls: All stress media (acid, base, H₂O₂) without the drug, subjected to the same conditions to check for interfering peaks.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples to the unstressed control to identify degradation peaks.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating the 4-nitroimidazole parent compound from all process impurities and degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound, often around 300-320 nm).[7]
-
Injection Volume: 10 µL.
Method Development Workflow:
-
Inject Unstressed Control: Optimize the gradient to ensure the parent peak is sharp and elutes at a reasonable time (e.g., 5-10 minutes).
-
Inject Stressed Samples: Inject the prepared forced degradation samples.
-
Evaluate Peak Purity: Use the DAD to assess the peak purity of the parent compound in the presence of degradants. The spectra across the peak should be homogenous.
-
Optimize Resolution:
-
If co-elution occurs, adjust the gradient slope. A shallower gradient will increase separation.
-
If resolution is still poor, try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., a Phenyl-Hexyl or a C8 column).[25]
-
-
Method Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Data Interpretation & Pathway Visualization
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the common degradation pathways and a typical experimental workflow for their investigation.
Caption: Generalized degradation pathways for 4-nitroimidazole compounds.
Caption: Experimental workflow for a forced degradation study.
Summary of Typical Forced Degradation Conditions
The following table summarizes starting conditions for forced degradation studies as recommended by regulatory guidelines and found in literature.[7][12][24]
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 24 - 72 hours | Room Temp to 80°C |
| Base Hydrolysis | 0.01 M to 1 M NaOH | 2 - 48 hours | Room Temp to 80°C |
| Oxidation | 3% to 30% H₂O₂ | 24 - 48 hours | Room Temperature |
| Thermal | Dry Heat | 48 hours | 70°C |
| Photolysis | 1.2 million lux-hrs & 200 W-hr/m² | As required | Controlled Room Temp |
References
- 1. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprems.com [ijprems.com]
- 9. A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 13. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. rheniumgroup.co.il [rheniumgroup.co.il]
- 20. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. researchgate.net [researchgate.net]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5-iodo-4-nitro-1H-imidazole
Welcome to the technical support guide for 2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS No. 862895-48-5). As a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, its purity is paramount.[1] However, its poly-halogenated and electron-deficient nature presents unique purification challenges.
This guide is designed for researchers, chemists, and drug development professionals. We move beyond simple protocols to explain the causality behind our troubleshooting recommendations, empowering you to make informed decisions during your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: After my initial purification by silica gel chromatography, I still see a significant, closely-eluting impurity in my NMR/LC-MS. What is it and how can I remove it?
Answer: This is the most frequently encountered issue. The impurity is likely a structurally related compound from the synthesis, such as a di-halogenated precursor or a positional isomer. Given that synthetic routes to similar compounds often involve sequential halogenation, a common impurity is the dibromo analog, 2,5-dibromo-4-nitro-1H-imidazole .[2] These compounds often have very similar polarities, making separation difficult.
Probable Causes & Recommended Solutions:
-
Insufficient Chromatographic Resolution: Standard column conditions may not be adequate to separate compounds with such similar polarities.
-
Actionable Advice (Chromatography):
-
Decrease the Gradient Slope: Switch from a step gradient to a very shallow linear gradient. For example, if you used a 10-50% Ethyl Acetate/Hexane system, try a 15-30% gradient over a larger solvent volume. A shallow gradient increases the effective column length, improving separation.
-
Change the Eluent System: The selectivity of the separation can be altered by changing solvents. If a Hexane/Ethyl Acetate system is failing, consider a Dichloromethane/Methanol system.[3] This changes the nature of the interactions between the analytes, stationary phase, and mobile phase.
-
Use High-Performance Flash Chromatography: Employing smaller particle size silica (e.g., 25-40 µm) can significantly enhance resolution compared to standard flash-grade silica (40-63 µm).
-
-
-
Co-crystallization or Unfavorable Solubility Profile: The impurity may have a similar solubility profile to the desired product, making recrystallization ineffective with standard solvents.
-
Actionable Advice (Recrystallization):
-
Systematic Solvent Screening: Do not rely on a single solvent. Test solubility in a range of solvents with varying polarities (see table below). The ideal solvent will dissolve your product completely at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.
-
Employ a Solvent/Anti-solvent System: This technique can finely tune the point of crystallization. Dissolve the crude mixture in a minimal amount of a "good" solvent (e.g., Ethyl Acetate, Acetone). Then, slowly add a miscible "poor" solvent (e.g., Hexane, Heptane) at an elevated temperature until the solution becomes faintly turbid. Re-clarify with a drop of the good solvent and allow it to cool slowly. This method can often selectively precipitate the desired, less soluble compound.
-
-
Question 2: My recovery after silica gel chromatography is consistently low, even when the reaction appears clean by TLC. Where is my compound going?
Answer: Significant product loss on silica gel is often due to the acidic nature of the stationary phase interacting with the basic nitrogen atoms of the imidazole ring, combined with the electron-withdrawing nature of the substituents.
Probable Causes & Recommended Solutions:
-
Irreversible Adsorption: The lone pairs on the imidazole nitrogens can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to irreversible binding.
-
Actionable Advice:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the most acidic sites on the silica, preventing strong adsorption of your compound.
-
Use a Different Stationary Phase: Consider switching to neutral or basic alumina. Alumina has a different surface chemistry and can be less harsh for sensitive nitrogen-containing heterocycles. However, be aware that its separation characteristics differ from silica, so a new eluent screen is necessary.
-
-
-
On-Column Degradation: The acidic silica surface can catalyze the degradation of sensitive molecules, particularly those with nitro groups.[4]
-
Actionable Advice:
-
Minimize Residence Time: Do not let the compound sit on the column for extended periods. Run the chromatography efficiently and promptly.
-
Work at Lower Temperatures: If feasible, running the column in a cold room can sometimes reduce the rate of degradation.
-
-
Question 3: I am struggling to induce crystallization. My product either oils out or remains as an amorphous solid. How can I obtain high-quality crystals?
Answer: Failure to crystallize is typically a problem of supersaturation control or residual impurities inhibiting lattice formation.
Probable Causes & Recommended Solutions:
-
Incorrect Solvent Choice or Cooling Rate: The solution may be too supersaturated, or cooling too quickly, preventing orderly crystal growth.
-
Actionable Advice:
-
Slow Cooling & Reduced Volume: After dissolving your compound in a hot solvent, ensure the container is insulated (e.g., wrap with glass wool or place in a warm sand bath) to promote slow cooling. Allowing the solvent to evaporate slowly over several days from a loosely covered vial can also yield high-quality crystals.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal (a "seed crystal") to the cooled, saturated solution to initiate crystallization.
-
-
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Actionable Advice:
-
Pre-purification: Pass the crude material through a short plug of silica gel or activated carbon with a moderately polar solvent (e.g., 50% Ethyl Acetate/Hexane) to remove baseline impurities before attempting recrystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical techniques to assess the purity of my final product?
-
A: A combination of methods is essential for validation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic or phosphoric acid) is a good starting point.[6][7] Purity should be assessed by peak area percentage at a relevant UV wavelength (nitroaromatics typically absorb strongly between 254-330 nm).
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect impurities if they are present at >1-2 mol%.
-
LC-MS: Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
-
-
-
Q: What are the ideal storage conditions for this compound?
-
A: Due to the presence of nitro and iodo groups, the compound may be sensitive to light and heat. Store the solid material in an amber vial in a freezer (-20 °C), preferably under an inert atmosphere like argon or nitrogen to prevent long-term degradation.[8]
-
-
Q: Is the compound soluble in common organic solvents?
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Recommendation) | Rationale & Application |
| Normal Phase Chromatography | Hexane / Ethyl Acetate (Gradient) | Excellent starting point for separating compounds of moderate polarity.[3] |
| Dichloromethane / Methanol (Gradient) | Offers different selectivity; particularly useful if separation fails in Hexane/EtOAc. | |
| Reverse Phase HPLC | Acetonitrile / Water + 0.1% Formic Acid | Provides high-resolution separation for analytical purity checks and preparative purification of highly polar or difficult-to-separate mixtures.[6] |
| Recrystallization | Isopropanol or Ethanol | Good for single-solvent recrystallization of moderately polar compounds.[10] |
| Ethyl Acetate / Hexane | A solvent/anti-solvent pair that is effective for a wide range of polarities. | |
| Acetonitrile | Can be an effective single solvent for recrystallizing nitroimidazole derivatives.[10] |
Protocol 1: Optimized Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually and slowly increase the polarity (e.g., increase Ethyl Acetate by 2-5% every 2-3 column volumes).
-
Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS.
-
Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization by Solvent/Anti-Solvent Method
-
Dissolution: Place the crude solid in a flask and add a minimal volume of a "good" solvent (e.g., Ethyl Acetate) to dissolve it completely, warming gently if necessary.
-
Addition of Anti-Solvent: While the solution is warm, add a "poor" solvent (e.g., Hexane) dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Visual Workflow: Troubleshooting Purification
The following diagram outlines a logical workflow for addressing common purification challenges with this compound.
Caption: A decision-making workflow for purifying this compound.
References
- 1. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate [mdpi.com]
- 6. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijper.org [ijper.org]
- 8. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole
Welcome to the technical support guide for the synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with halogenated nitroimidazoles. These compounds are critical building blocks in the development of novel therapeutics, particularly for infectious diseases.[1][2] This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of this multi-step synthesis.
Our approach is built on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the most logical and scalable synthetic pathways, address common experimental hurdles, and provide authoritative references to ground our recommendations in established science.
Section 1: Overview of the Recommended Synthetic Strategy
The synthesis of this compound is most effectively approached through a sequential halogenation strategy starting from 4-nitro-1H-imidazole. Direct, one-pot synthesis is challenging due to difficulties in controlling regioselectivity. The accepted and most reliable pathway involves three key transformations:
-
Dibromination: Exhaustive bromination of the starting material, 4-nitro-1H-imidazole, to form the key intermediate, 2,5-dibromo-4-nitro-1H-imidazole.
-
Selective Monodebromination: Regioselective removal of the bromine atom at the C5 position to yield 2-bromo-4-nitro-1H-imidazole, another crucial intermediate for many nitroimidazole-based drugs.[3][4]
-
Iodination: Introduction of an iodine atom at the now-vacant and activated C5 position to yield the final target molecule.
This strategic sequence leverages the differential reactivity of the positions on the imidazole ring, which is heavily influenced by the electron-withdrawing nitro group.[5]
Caption: Recommended three-step synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why not perform direct monobromination on 4-nitro-1H-imidazole to get the 2-bromo intermediate?
A: The electron-withdrawing nitro group at C4 deactivates the imidazole ring but directs electrophilic substitution to the C2 and C5 positions.[5] These positions have similar reactivity, making it very difficult to stop the reaction selectively at the mono-brominated stage. Attempting to do so typically results in a mixture of unreacted starting material, 2-bromo, 5-bromo, and 2,5-dibromo products, which are challenging to separate. The dibromination followed by selective debromination route is a more robust and scalable strategy for producing the pure 2-bromo isomer in high yield.[3][6]
Q2: What is the role of Potassium Iodide (KI) in the debromination step? It seems counterintuitive.
A: This is an excellent question that highlights the nuance of this reaction. While KI can be an iodinating agent under different conditions, here it acts as a catalyst in a reductive debromination process. The reaction is an in situ reductive dehalogenation.[6] Sodium sulfite (Na₂SO₃) is the primary reductant. The iodide ion (I⁻) from KI likely displaces the more labile 5-bromo substituent to transiently form a 5-iodo intermediate, which is then more easily reduced by the sulfite, regenerating the iodide ion to continue the catalytic cycle. This pathway is kinetically favored over the direct reduction of the C-Br bond by sulfite alone.
Q3: Can I introduce the iodine first, then the bromine?
A: This is generally not recommended. The C-I bond is weaker and more reactive than the C-Br bond. If you were to form 2-iodo-4-nitro-1H-imidazole, subsequent bromination would likely be unselective and could potentially displace the iodine atom, leading to a complex product mixture. The recommended sequence (bromination -> debromination -> iodination) provides the best control over regiochemistry.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield or Incomplete Reaction during Dibromination (Step 1)
Question: My bromination of 4-nitroimidazole is sluggish, and I'm getting a mixture of products instead of a clean conversion to 2,5-dibromo-4-nitro-1H-imidazole. What should I check?
Answer: This is a common issue often related to reaction conditions and reagent stoichiometry.
-
Causality: The bromination of the deactivated 4-nitroimidazole ring requires forcing conditions. Insufficient brominating agent or improper pH control can lead to incomplete reaction or side products.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of elemental bromine (Br₂). Typically, 2.5 to 3.0 molar equivalents are required for the reaction to go to completion.
-
Base and pH Control: The reaction generates hydrobromic acid (HBr), which protonates the imidazole ring and further deactivates it. A base like sodium bicarbonate (NaHCO₃) is crucial to neutralize the HBr as it forms.[7] Maintain a slightly basic or neutral pH throughout the addition of bromine.
-
Temperature and Reaction Time: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes be required to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC until the starting material is fully consumed.
-
Mixing: This is a heterogeneous reaction. Vigorous stirring is essential to ensure proper mixing between the aqueous and organic phases and the solid starting material.
-
Issue 2: Poor Selectivity in the Debromination Step (Step 2)
Question: My selective debromination is removing both bromine atoms or not working at all, resulting in a low yield of 2-bromo-4-nitro-1H-imidazole. How can I fix this?
Answer: Achieving high selectivity in this step is critical and depends entirely on controlling the reaction parameters. The C5-Br bond is kinetically favored for cleavage over the C2-Br bond due to electronic factors.
-
Causality: Over-reduction or non-optimal reaction conditions can lead to the loss of the desired C2-bromine or failure to initiate the reaction. The choice of solvent and temperature is paramount.
-
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. The reaction requires high temperatures, typically between 120-125 °C, when using glacial acetic acid as a solvent.[8] Insufficient heat will result in a stalled reaction, while excessive heat can lead to over-reduction and decomposition.
-
Reagent Quality: Ensure your sodium sulfite (Na₂SO₃) and potassium iodide (KI) are dry and of good quality. Anhydrous conditions are important for consistency.
-
Solvent Choice: Glacial acetic acid is a common and effective solvent.[8] Dimethylformamide (DMF) has also been reported but may require different temperature profiles.[7]
-
Monitoring: Monitor the reaction closely by HPLC. The goal is to see the disappearance of the 2,5-dibromo starting material and the appearance of the 2-bromo product. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reduction of the desired product.
-
Caption: Decision workflow for troubleshooting the selective debromination step.
Issue 3: Difficulty with the Final Iodination Step (Step 3)
Question: I am trying to iodinate 2-bromo-4-nitro-1H-imidazole at the C5 position, but the reaction is messy and purification is difficult. What are the best practices?
Answer: The final iodination step requires care as the product can be less stable, and the starting material is already deactivated.
-
Causality: The electron-deficient ring requires a potent electrophilic iodine source. Harsh conditions can lead to decomposition.
-
Troubleshooting & Optimization:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is an excellent choice as it is a mild and effective source of electrophilic iodine (I⁺). It often provides cleaner reactions than using I₂ with an oxidizing agent.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically suitable. Ensure the solvent is anhydrous.
-
Temperature: This reaction should generally be run at room temperature or with gentle heating (e.g., 40-60 °C). Avoid high temperatures which can promote decomposition.
-
Purification: The product, this compound, is a solid. Purification can often be achieved by precipitation upon adding the reaction mixture to ice water, followed by filtration. If needed, recrystallization from a suitable solvent or column chromatography on silica gel can be employed.[9] For chromatography, a gradient of ethyl acetate in hexanes is a good starting point.
-
| Parameter | Recommendation for Iodination | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides a mild, controllable source of electrophilic iodine, minimizing side reactions. |
| Solvent | Anhydrous Acetonitrile | Aprotic and polar enough to dissolve reactants without interfering with the reaction. |
| Temperature | 25 - 50 °C | Balances reaction rate with product stability. Higher temperatures risk decomposition. |
| Work-up | Quench with Na₂S₂O₃ (aq.), precipitate in ice water | Removes unreacted iodine and facilitates product isolation as a solid. |
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole
Adapted from Pedada, S.R. et al. (2013), Organic Process Research & Development.[6]
-
To a stirred suspension of 4-nitro-1H-imidazole (1.0 eq) in water (10 vol), add sodium bicarbonate (NaHCO₃, 3.0 eq) in portions.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add liquid bromine (Br₂, 2.5 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the resulting solid precipitate and wash thoroughly with cold water to remove salts.
-
Dry the pale-yellow solid under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of 2-Bromo-4-nitro-1H-imidazole
Adapted from Sharma, S. et al. (2020), RSC Advances.[8]
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq) in glacial acetic acid (12 vol).
-
Add potassium iodide (KI, 1.5 eq) and sodium sulfite (Na₂SO₃, 1.5 eq) to the suspension.
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for 16 hours. The mixture should turn a dark brown/black color due to the formation of iodine.
-
Monitor the reaction by HPLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water (approx. 20 vol). A precipitate will form.
-
Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.
-
Filter the resulting solid, wash extensively with water, and dry under vacuum to afford 2-bromo-4-nitro-1H-imidazole as a solid.
Protocol 3: Proposed Synthesis of this compound
-
Dissolve 2-bromo-4-nitro-1H-imidazole (1.0 eq) in anhydrous acetonitrile (15-20 vol).
-
Add N-Iodosuccinimide (NIS, 1.1-1.2 eq) to the solution in one portion.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, gently heat to 40-50 °C.
-
Monitor the reaction by TLC/HPLC for the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine and succinimide byproducts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude solid can be purified by recrystallization or flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
- 5. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 6. gov.uk [gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01662D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in 2-Bromo-5-iodo-4-nitro-1H-imidazole Reactions
Welcome to the technical support center for 2-Bromo-5-iodo-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized heterocyclic building block. Given its unique substitution pattern, reactions involving this intermediate require careful control to manage the formation of impurities. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the chemical reasoning behind our recommendations.
Part 1: Proactive Impurity Management & FAQs
Preventing impurity formation is always more efficient than removing it post-synthesis. This section addresses common questions about setting up reactions for success from the outset.
Q1: What are the primary sources of impurities when synthesizing or using this compound?
The impurity profile of this compound is primarily dictated by the multi-step halogenation of its 4-nitroimidazole precursor. The electron-withdrawing nitro group deactivates the imidazole ring, but electrophilic substitution is directed to the C2 and C5 positions[1].
Primary Impurity Sources:
-
Unreacted Starting Materials: Incomplete halogenation can leave residual 4-nitroimidazole or mono-halogenated intermediates (e.g., 2-bromo-4-nitroimidazole).
-
Over-Halogenation: The most common byproduct is often the di-brominated species, 2,5-dibromo-4-nitro-1H-imidazole, which arises if the brominating agent is not stoichiometrically controlled[1].
-
Isomeric Impurities: While the 4-nitro group provides strong regiochemical direction, minor isomers can form under certain conditions, complicating downstream purification.
-
Degradation Products: Nitroimidazoles can be sensitive to strong reducing agents or high temperatures, leading to decomposition or reduction of the nitro group. The compound should be stored in a dark place and sealed in a dry environment at room temperature[2].
The diagram below illustrates the synthetic landscape and the origin points of these common impurities.
Caption: Synthetic pathway and common impurity formation points.
Q2: How can I minimize the formation of the 2,5-dibromo-4-nitro-1H-imidazole byproduct?
Formation of the di-bromo impurity is a classic stoichiometry problem. The imidazole ring, once mono-brominated, is further deactivated, but the second bromination can still occur, particularly if local excesses of the brominating agent exist.
Control Strategies:
-
Stoichiometric Precision: Use no more than 1.0 equivalent of your brominating agent (e.g., N-Bromosuccinimide). Accurate weighing and accounting for the purity of the reagent are critical.
-
Controlled Reagent Addition: Add the brominating agent slowly, portion-wise, or as a solution via a syringe pump. This maintains a low instantaneous concentration, favoring mono-substitution.
-
Temperature Management: Run the bromination at the lowest effective temperature. While this may slow the reaction rate, it often improves selectivity by disfavoring the higher activation energy pathway of the second bromination.
-
In-Process Monitoring: Use TLC or HPLC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the product from converting into the di-bromo byproduct.
Q3: My subsequent reaction (e.g., a Suzuki coupling) is failing. Could impurities in my this compound be the cause?
Absolutely. The purity of this intermediate is paramount for its use in cross-coupling or nucleophilic substitution reactions.
-
Catalyst Poisoning: Unreacted starting materials or certain byproducts can coordinate to the metal center of your catalyst (e.g., Palladium), effectively poisoning it and shutting down the catalytic cycle.
-
Competitive Reactions: The 2,5-dibromo impurity can participate in the coupling reaction, leading to a mixture of products that are often difficult to separate.
-
Stoichiometric Imbalance: If your material contains a significant percentage of non-reactive impurities, the stoichiometry of your subsequent reaction will be incorrect, leading to low conversion rates.
Recommendation: Always verify the purity of your this compound lot by NMR or HPLC before committing it to a multi-step synthesis. A purity level of >97% is recommended for most applications[2].
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and solving problems when they occur during or after a reaction.
Q1: My post-reaction analysis (TLC/HPLC) shows multiple unexpected spots. How do I identify them?
A crowded analytical trace is a common issue. A systematic approach is key to diagnosis.
| Observed Issue | Potential Cause | Diagnostic & Corrective Action |
| Spot with Rf/retention time matching the starting material | Incomplete reaction. | Diagnosis: Co-spot on TLC or co-inject on HPLC with an authentic sample of the starting material. Action: Extend reaction time, increase temperature slightly, or add a small additional charge of the reagent. |
| A new, major spot appears as the product spot diminishes over time | Product degradation or formation of a byproduct from the product. | Diagnosis: This suggests the product is unstable under the reaction conditions. Action: Re-run the reaction at a lower temperature and for a shorter duration, monitoring closely. |
| Multiple new spots with similar polarity to the product | Formation of isomers or related halogenated species (e.g., di-bromo). | Diagnosis: Use LC-MS to get molecular weights for the unknown peaks. The di-bromo impurity (C₃HBr₂N₃O₂) will have a distinct isotopic pattern and mass (approx. 271 g/mol )[1]. Action: Revisit the reaction setup to improve selectivity (see Proactive Management Q2). |
The following workflow provides a decision tree for troubleshooting unexpected analytical results.
Caption: Troubleshooting workflow for unexpected analytical results.
Q2: I've successfully synthesized the compound, but it's difficult to purify. What strategies do you recommend?
Purification can be challenging due to the similar polarities of the target compound and its related halogenated impurities.
Strategy 1: Recrystallization (Preferred for >90% crude purity)
-
Rationale: This is the most scalable and cost-effective method if the impurity profile is simple.
-
Solvent Screening: Test solvents like isopropanol, ethanol/water mixtures, or ethyl acetate/heptane systems. The ideal solvent will dissolve the compound and impurities when hot but allow only the pure product to crystallize upon cooling.
-
Seeding: If crystallization is slow, adding a seed crystal of a previously purified batch can initiate the process.
Strategy 2: Column Chromatography
-
Rationale: Necessary for complex mixtures or when high purity (>99%) is required for sensitive downstream applications.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution is often required. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity. The di-bromo impurity is less polar and should elute first.
-
Sample Loading: For best separation, dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column ("dry loading"). This prevents solvent effects from ruining the separation.
Part 3: Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Purity Analysis
This reverse-phase HPLC method is suitable for analyzing 2-Bromo-4-nitro-1H-imidazole and can be adapted for this compound[3].
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for separation of small organic molecules based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid is a mass spectrometry compatible modifier that improves peak shape by protonating silanols[3]. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient is necessary to elute compounds with a wide range of polarities, from 4-nitroimidazole to di-halogenated species. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 310 nm | The nitroaromatic system provides a strong chromophore for UV detection. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
Expected Elution Order: 4-Nitroimidazole (most polar, first) -> 2-Bromo-4-nitro-1H-imidazole -> This compound -> 2,5-Dibromo-4-nitro-1H-imidazole (least polar, last).
References
Technical Support Center: Optimizing Catalyst and Base Conditions for Cross-Coupling Reactions
Welcome to the Technical Support Center for cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic systems and troubleshoot common issues encountered during these powerful synthetic transformations. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst and base selection, helping you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and problems faced during the setup and execution of cross-coupling reactions.
Q1: My cross-coupling reaction shows low or no conversion. What are the first things I should check?
A1: When a cross-coupling reaction fails to proceed, a systematic check of the fundamental components and conditions is the best approach.
-
Catalyst Activation and Integrity: The active catalyst in most palladium-catalyzed cross-couplings is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to generate the active Pd(0) catalyst.[2] Inadequate reduction can lead to a stalled reaction. Conversely, the Pd(0) catalyst can be sensitive to air, leading to oxidation and deactivation. The formation of black precipitate ("palladium black") is a common indicator of catalyst decomposition.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and can also promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[4][5] It is crucial to ensure that your reaction vessel and solvents are thoroughly degassed.[5]
-
Reagent Quality: The purity of your reagents is paramount. Impurities in amines, for instance, can poison the catalyst.[5] Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[4] Similarly, Grignard reagents are highly sensitive to moisture and air.[6]
-
Base and Solvent Compatibility: The chosen base must be sufficiently strong to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong that it causes degradation of your starting materials or products.[7] The solubility of the base in the reaction solvent is also a critical factor; an insoluble base can lead to a sluggish or incomplete reaction.[4][8]
Q2: I'm observing significant homocoupling of my nucleophile (e.g., boronic acid). What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction where two molecules of the nucleophile couple with each other. In Suzuki-Miyaura reactions, this results in a biaryl derived from the boronic acid.
The primary cause of homocoupling is the presence of oxygen in the reaction mixture.[4] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[5]
-
Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas to prevent atmospheric oxygen from entering the reaction vessel.[4]
-
Use High-Purity Reagents: Ensure that your reagents and solvents are free from peroxides or other oxidizing impurities.
Q3: My reaction has stalled, and I see a black precipitate. What is it, and is my reaction salvageable?
A3: The black precipitate is likely palladium black, which is finely divided, agglomerated palladium metal.[3] Its formation indicates that the active, soluble Pd(0) catalyst has decomposed and precipitated out of the solution. Once this happens, the catalytic cycle effectively stops, and your reaction will stall.
Causes of Catalyst Decomposition:
-
High Temperatures: Excessive heat can lead to the degradation of the catalyst.[4]
-
Ligand Dissociation: If the supporting ligand dissociates from the palladium center, the resulting "ligandless" palladium species are prone to aggregation.
-
Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough may not adequately stabilize the palladium catalyst throughout the catalytic cycle.[9]
Unfortunately, once a significant amount of palladium black has formed, the reaction is often not salvageable. The focus should be on preventing its formation in future experiments by optimizing the reaction conditions. Consider using a lower temperature, screening different ligands that offer better stabilization, or using a more robust precatalyst system.[10][11]
Q4: How do I choose the right base for my cross-coupling reaction?
A4: The base plays a crucial role in the catalytic cycle, often facilitating the transmetalation step.[12][13] The choice of base depends on the specific type of cross-coupling reaction and the functional group tolerance of your substrates.
| Base Type | Common Examples | Strength | Typical Applications & Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃ | Weak to Moderate | Often used in Suzuki and Heck reactions. Generally well-tolerated by many functional groups. Cesium carbonate is more soluble and basic than potassium carbonate.[4] |
| Phosphates | K₃PO₄ | Moderate | A good choice for Suzuki reactions, particularly when dealing with sensitive functional groups.[4] |
| Alkoxides | NaOtBu, KOtBu | Strong | Commonly used in Buchwald-Hartwig amination and for less reactive aryl chlorides in Suzuki couplings.[7] Can be incompatible with base-sensitive functional groups like esters and ketones. |
| Fluorides | CsF, TBAF | Moderate | Can be effective in Suzuki couplings, particularly with organotrifluoroborates. |
| Organic Amines | Et₃N, DIPEA | Weak | Often used in Heck and Sonogashira reactions, where they can also act as a solvent.[14][15] |
Key Considerations for Base Selection:
-
Basicity: The base must be strong enough to promote the desired reaction but not so strong as to cause unwanted side reactions.[7]
-
Solubility: The solubility of the base in the reaction solvent can significantly impact the reaction rate.[8]
-
Functional Group Compatibility: Be mindful of any base-sensitive functional groups on your substrates.[5]
Troubleshooting Guides
This section provides more in-depth guidance on resolving complex issues and optimizing your reaction conditions.
Guide 1: Optimizing the Catalyst System (Palladium Source and Ligand)
The combination of the palladium source and the supporting ligand is at the heart of a successful cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition.[9][16]
Understanding the Role of the Ligand
Phosphine ligands are widely used in cross-coupling reactions. Their properties can be tuned to optimize the catalytic cycle:[9]
-
Electron-rich ligands (e.g., trialkylphosphines) promote the oxidative addition step, which is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[9][17]
-
Bulky ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) facilitate the reductive elimination step, which forms the desired product and regenerates the active catalyst.[1][17]
N-heterocyclic carbenes (NHCs) are another important class of ligands that are typically strong σ-donors and can be sterically tuned.[10]
Experimental Protocol: Ligand Screening
If your reaction is sluggish or gives a low yield, screening a set of ligands with varying steric and electronic properties is a powerful optimization strategy.
Step-by-Step Protocol:
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, set up your standard reaction with your substrates, base, and solvent.
-
Catalyst and Ligand Addition: To each vial, add your chosen palladium source (e.g., Pd₂(dba)₃) and a different phosphine ligand. It is common to use a 1:2 Pd:ligand ratio for monodentate ligands and a 1:1 ratio for bidentate ligands.
-
Control Reactions: Include a control reaction with your original ligand and a negative control with no ligand.
-
Execution and Monitoring: Run all reactions under the same conditions (temperature, time, stirring). Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Compare the yields and side product profiles for each ligand to identify the optimal choice for your specific transformation.
Guide 2: Troubleshooting Base-Related Issues
The choice and handling of the base are critical for the success of many cross-coupling reactions. Problems can arise from using a base of inappropriate strength, poor solubility, or the presence of impurities.
Common Base-Related Problems and Solutions
-
Problem: Low Yield with Weakly Basic Conditions (e.g., K₂CO₃)
-
Cause: The base may not be strong enough to facilitate the transmetalation step, especially with electron-rich aryl halides or sterically hindered substrates.
-
Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. For particularly challenging substrates, a strong alkoxide base like NaOtBu may be necessary, provided your substrates are tolerant.[4][7]
-
-
Problem: Substrate or Product Degradation
-
Cause: A strong base (e.g., NaOtBu) can react with sensitive functional groups like esters (saponification) or enolizable ketones.
-
Solution: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[5] If a strong base is required, consider protecting the sensitive functional group or running the reaction at a lower temperature to minimize side reactions.
-
-
Problem: Reaction is Sluggish in Aprotic, Nonpolar Solvents (e.g., Toluene, Dioxane)
-
Cause: Inorganic bases like K₃PO₄ and K₂CO₃ have very low solubility in these solvents, limiting their availability to participate in the catalytic cycle.[8]
-
Solution:
-
Add a co-solvent: A small amount of water or a polar aprotic solvent can sometimes improve the solubility of the base.[1][8] However, be cautious as water can promote protodeboronation of boronic acids.[4]
-
Use a more soluble base: Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents than its potassium counterpart.
-
Grind the base: Finely grinding the inorganic base before use increases its surface area and can improve reaction rates.[5]
-
-
Logical Flow for Base Optimization
By systematically addressing these common issues related to catalyst and base selection, researchers can significantly improve the success rate and efficiency of their cross-coupling reactions. Remember that each reaction is unique, and a thoughtful, evidence-based approach to optimization is key to achieving your synthetic goals.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 2-Bromo-5-iodo-4-nitro-1H-imidazole: A Guide to Strategic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated nitroimidazoles are foundational scaffolds in medicinal chemistry, renowned for their roles in antimicrobial and anticancer agents.[1][2][3][4] This guide provides an in-depth comparative analysis of 2-Bromo-5-iodo-4-nitro-1H-imidazole, a uniquely functionalized reagent, against other halogenated imidazoles. We explore its synthesis, physicochemical properties, and distinct reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. By presenting supporting experimental data and explaining the mechanistic rationale behind its selective reactivity, this guide serves as a technical resource for chemists aiming to leverage this versatile building block for the strategic and efficient synthesis of complex molecular architectures.
Introduction: The Strategic Value of Polysubstituted Imidazoles
The imidazole ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][4] Its value is significantly enhanced through substitution, where the introduction of nitro groups and halogen atoms can modulate electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning biological activity.[1][5] Specifically, nitroimidazoles are crucial precursors for drugs targeting anaerobic bacteria and hypoxic tumor cells, such as Delamanid and Pretomanid.[6][7]
The challenge and opportunity in this field lie in the regioselective functionalization of the imidazole core. Reagents bearing multiple, differentially reactive halogens offer a powerful solution. This compound is an exemplary scaffold, featuring a nitro group for biological activity and two different halogens—bromide and iodide—that can be selectively addressed in sequential reactions. This inherent "orthogonal" reactivity allows for a stepwise and controlled construction of complex derivatives, a highly desirable feature in modern synthetic chemistry.
Physicochemical Properties: A Comparative Overview
The identity of the halogen substituent directly impacts a molecule's physical and chemical properties. The larger size and greater polarizability of iodine compared to bromine lead to distinct characteristics that influence both reactivity and biological interactions.[8]
| Property | This compound | 2,5-Dibromo-4-nitro-1H-imidazole | 2-Bromo-4-nitro-1H-imidazole |
| CAS Number | 862895-48-5[9][10][11] | 6154-30-9[6] | 65902-59-2[2][12] |
| Molecular Formula | C₃HBrIN₃O₂[11] | C₃HBr₂N₃O₂[6] | C₃H₂BrN₃O₂[2][12] |
| Molecular Weight | 317.87 g/mol [11] | 270.87 g/mol [6] | 191.97 g/mol [2][12] |
| Density | 2.861 g/cm³[13] | Not specified | ~2.156 g/cm³ (predicted)[2] |
| Appearance | Not specified | Off-white to light yellow solid | Light yellow powder[2] |
| Melting Point | Not specified | Not specified | 232.0 to 236.0 °C[2] |
Synthesis of Halogenated Nitroimidazoles
The synthesis of polysubstituted imidazoles requires careful strategic planning to control regioselectivity. Common routes involve either the halogenation of a pre-formed nitroimidazole or the nitration of a halogenated imidazole precursor.
General Synthetic Approach
A plausible and efficient route to this compound and its analogs begins with a readily available starting material like 4-nitroimidazole. The electron-withdrawing nitro group deactivates the imidazole ring towards electrophilic attack but directs substitution to the C2 and C5 positions.[6] A typical sequence involves dihalogenation followed by selective mono-functionalization or, in more advanced strategies, sequential and distinct halogenations.
The diagram below illustrates a generalized workflow for producing various halogenated nitroimidazole building blocks, starting from 4-nitroimidazole.
Caption: Generalized synthetic pathways to key halogenated nitroimidazoles.
Experimental Protocol: Synthesis of 2-Bromo-4-nitro-1H-imidazole
This protocol, adapted from kilogram-scale synthesis procedures, demonstrates a common industrial method for preparing a key precursor.[7][14] It involves a dibromination followed by a selective reductive debromination.
Step 1: Dibromination of 4-Nitroimidazole
-
Dissolve 4-nitroimidazole (1.0 eq) in water.
-
Add sodium bicarbonate (NaHCO₃, ~2.5 eq) to the solution.
-
Slowly add bromine (Br₂, ~2.2 eq) while maintaining the temperature below 30°C.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Filter the resulting precipitate, wash with water, and dry to yield 2,5-dibromo-4-nitro-1H-imidazole.
Step 2: Selective Debromination
-
Suspend 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq) in a suitable solvent such as DMF.
-
Add sodium iodide (NaI, ~2.1 eq) to the suspension.
-
Heat the mixture to approximately 120°C. The NaI facilitates a Finkelstein-like reaction and an in situ reduction.
-
After reaction completion (monitored by TLC/HPLC), cool the mixture and perform an aqueous workup.
-
Isolate the product, 2-bromo-4-nitro-1H-imidazole, via filtration or extraction and purify as needed.
Causality Note: The selective debromination step is critical. Using a reagent like NaI under heating conditions preferentially removes one of the bromine atoms, leveraging subtle differences in reactivity and reaction equilibria to favor the mono-bromo product.[7]
Comparative Reactivity in Cross-Coupling Reactions
The primary synthetic advantage of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for organohalides in the rate-determining oxidative addition step is C-I > C-OTf > C-Br >> C-Cl.[8][15][16] This principle allows for the selective functionalization at the C5-iodo position while leaving the C2-bromo position intact for a subsequent, more forcing reaction.
Suzuki-Miyaura Coupling: A Comparative Study
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[17][18] We will compare the reactivity of this compound with its dibromo analog to demonstrate this selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new types of halogenated and alkylated imidazolidineiminothiones and a comparative study of their antitumor, antibacterial, and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 862895-48-5 [chemicalbook.com]
- 10. 862895-48-5|this compound|BLD Pharm [bldpharm.com]
- 11. scbt.com [scbt.com]
- 12. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. gov.uk [gov.uk]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Bromo-5-iodo-4-nitro-1H-imidazole and Congeners
For researchers and drug development professionals navigating the landscape of antimicrobial and antiparasitic agents, the nitroimidazole scaffold remains a cornerstone of therapeutic innovation.[1] This guide provides an in-depth technical comparison of 2-Bromo-5-iodo-4-nitro-1H-imidazole against similar halogenated nitroimidazole compounds. While direct comparative efficacy data for this specific di-halogenated compound is not extensively published, this guide synthesizes established principles of nitroimidazole chemistry, structure-activity relationships (SAR), and standardized evaluation methodologies to provide a predictive and practical framework for researchers.
The Nitroimidazole Core: A Legacy of Potent Activity
Nitroimidazoles are a class of synthetic antibiotics and antiprotozoal agents characterized by an imidazole ring bearing a nitro group.[1] Their mechanism of action is contingent on the reductive activation of the nitro group within anaerobic or hypoxic environments, a hallmark of many pathogenic bacteria and protozoa.[2] This process generates reactive nitroso and hydroxylamine intermediates that induce cytotoxic effects, primarily through DNA damage and inhibition of nucleic acid synthesis. Prominent members of this class include metronidazole, used for treating anaerobic bacterial infections, and benznidazole, a therapeutic for Chagas disease.
Synthesis of Halogenated Nitroimidazoles: A Strategic Approach
An efficient and scalable two-step synthesis for 2-Bromo-4-nitro-1H-imidazole has been developed, which involves the dibromination of 4-nitroimidazole followed by a selective debromination.[3][4][5]
Conceptual Synthesis of this compound:
A potential synthetic pathway for this compound could involve a multi-step halogenation strategy starting from 4-nitro-1H-imidazole. This would likely involve an initial bromination, followed by iodination. The regioselectivity of these reactions would be a critical factor to control.
Below is a DOT script visualizing a generalized synthetic workflow for producing halogenated nitroimidazoles.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gov.uk [gov.uk]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-5-iodo-4-nitro-1H-imidazole Isomers
For researchers, scientists, and professionals in drug development, the precise structural characterization of heterocyclic compounds is paramount. Nitroimidazoles, a class of compounds with significant therapeutic potential, often present as various isomers during synthesis. The ability to unequivocally differentiate these isomers is critical for ensuring efficacy, safety, and reproducibility in research and manufacturing. This guide provides an in-depth spectroscopic comparison of 2-bromo-5-iodo-4-nitro-1H-imidazole and its constitutional isomers, offering a framework for their unambiguous identification using common analytical techniques.
The imidazole ring, with its two nitrogen atoms, allows for a variety of substitution patterns. When substituted with a bromine atom, an iodine atom, and a nitro group, several constitutional isomers are possible. The exact position of these substituents dramatically influences the electronic environment of the imidazole ring and, consequently, its spectroscopic signature. This guide will focus on the most probable isomers based on common synthetic routes for nitroimidazoles.
The Isomers of Interest
The primary isomers of bromo-iodo-nitro-1H-imidazole that are likely to be encountered are:
-
Isomer A: this compound
-
Isomer B: 4-Bromo-5-iodo-2-nitro-1H-imidazole
-
Isomer C: 2-Bromo-4-iodo-5-nitro-1H-imidazole
-
Isomer D: 4-Bromo-2-iodo-5-nitro-1H-imidazole
Each of these isomers possesses the same molecular formula (C₃HBrIN₃O₂) and molecular weight, making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. The key to their distinction lies in the subtle yet significant differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Visualizing the Isomers
Figure 1. Molecular structures of the bromo-iodo-nitro-1H-imidazole isomers.
Spectroscopic Comparison: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the definitive identification of these isomers. The following sections detail the expected spectral characteristics for each isomer, supported by established principles of spectroscopy and data from related compounds.
¹H NMR Spectroscopy: The Unambiguous Fingerprint
The single proton on the imidazole ring provides a crucial diagnostic handle in ¹H NMR spectroscopy. Its chemical shift is highly sensitive to the nature and position of the adjacent substituents.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Isomer | Structure | Predicted ¹H Chemical Shift (ppm) | Rationale |
| A | This compound | ~ 8.0 - 8.5 | The proton is at the C5 position, flanked by the electron-withdrawing nitro group and the deshielding iodine atom. |
| B | 4-Bromo-5-iodo-2-nitro-1H-imidazole | ~ 7.7 - 8.2 | The proton is at the C5 position, deshielded by the adjacent iodine and bromine atoms. |
| C | 2-Bromo-4-iodo-5-nitro-1H-imidazole | ~ 7.9 - 8.4 | The proton is at the C4 position, deshielded by the adjacent iodine and the electron-withdrawing nitro group. |
| D | 4-Bromo-2-iodo-5-nitro-1H-imidazole | ~ 7.8 - 8.3 | The proton is at the C4 position, flanked by the bromine and iodine atoms. |
Note: These are predicted values based on substituent effects on the imidazole ring. Actual values may vary slightly.
The electron-withdrawing nature of the nitro group and the halogens will generally deshield the imidazole proton, shifting its resonance downfield. The precise chemical shift will be a composite of the inductive and resonance effects of all three substituents.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by probing the electronic environment of the carbon atoms in the imidazole ring. The chemical shifts of the three carbons will be distinct for each isomer.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Isomer | C2 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Rationale |
| A | ~120-125 | ~145-150 | ~90-95 | C2 is attached to bromine. C4 is attached to the strongly electron-withdrawing nitro group. C5 is attached to iodine, which has a significant heavy-atom effect, shifting the resonance upfield. |
| B | ~150-155 | ~125-130 | ~95-100 | C2 is attached to the nitro group, resulting in a downfield shift. C4 is attached to bromine. C5 is attached to iodine. |
| C | ~120-125 | ~100-105 | ~148-153 | C2 is attached to bromine. C4 is attached to iodine. C5 is attached to the nitro group. |
| D | ~105-110 | ~125-130 | ~148-153 | C2 is attached to iodine. C4 is attached to bromine. C5 is attached to the nitro group. |
Note: These are predicted values. The heavy-atom effect of iodine can cause significant upfield shifts for the carbon to which it is attached.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is particularly useful for identifying the presence of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group give rise to two strong absorption bands.
Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | N-O Asymmetric Stretch | N-O Symmetric Stretch | C-H Stretch | Rationale |
| A, C | ~1520-1560 | ~1340-1380 | ~3100-3150 | The position of the nitro group at C4 or C5 will subtly influence the exact frequency of the N-O stretches due to electronic effects from the adjacent substituents. |
| B, D | ~1500-1540 | ~1320-1360 | ~3100-3150 | A nitro group at the C2 position may experience a different electronic environment compared to the C4 or C5 positions, potentially leading to a slight shift in the N-O stretching frequencies. |
The C-H stretching vibration of the lone proton on the imidazole ring is also a useful diagnostic peak, typically appearing above 3100 cm⁻¹.
Mass Spectrometry: Deciphering Fragmentation Patterns
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers. However, the key to differentiation lies in the fragmentation patterns observed in the mass spectrum. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ¹²⁷I being monoisotopic), will be evident in the molecular ion peak and fragment ions.
Predicted Fragmentation Pathways
The most likely initial fragmentation steps for these isomers involve the loss of the nitro group (NO₂) or the halogen atoms.
-
Loss of NO₂: [M - NO₂]⁺
-
Loss of Br: [M - Br]⁺
-
Loss of I: [M - I]⁺
The relative abundance of these fragment ions will depend on the stability of the resulting carbocation, which is influenced by the position of the remaining substituents. For instance, the loss of a halogen from a position adjacent to a nitrogen atom might be favored.
UV-Vis Spectroscopy: Electronic Transitions
Nitroaromatic compounds typically exhibit strong absorption in the UV-Vis region due to π → π* and n → π* electronic transitions. The position of the absorption maximum (λmax) will be influenced by the substitution pattern on the imidazole ring.
Predicted UV-Vis Absorption Maxima (in Methanol)
| Isomer | Predicted λmax (nm) | Rationale |
| A, C | ~300-320 | The nitro group at C4 or C5 is in conjugation with the imidazole ring. The electronic effects of the halogens will modulate the energy of the electronic transition. |
| B, D | ~280-300 | A nitro group at the C2 position may have a slightly different conjugation with the ring system, potentially leading to a shift in the λmax to a shorter wavelength. |
Experimental Protocols
To obtain reliable and comparable spectroscopic data, standardized experimental protocols are essential.
General Sample Preparation
-
Ensure the isomeric sample is pure, as impurities can complicate spectral interpretation.
-
For NMR and UV-Vis spectroscopy, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or spectroscopic grade solvent (e.g., methanol for UV-Vis) at an appropriate concentration.
-
For IR spectroscopy, the sample can be analyzed as a KBr pellet or a thin film.
-
For mass spectrometry, dissolve the sample in a suitable volatile solvent for introduction into the instrument.
Spectroscopic Analysis Workflow
Figure 2. A typical workflow for the spectroscopic identification of isomers.
Conclusion
The unambiguous identification of this compound isomers requires a multi-pronged spectroscopic approach. While mass spectrometry can confirm the molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra, complemented by IR and UV-Vis data, that allows for the definitive assignment of the substitution pattern on the imidazole ring. By understanding the predictable effects of the bromo, iodo, and nitro substituents on the spectroscopic properties of the imidazole core, researchers can confidently characterize these important pharmaceutical building blocks. This guide provides a foundational framework for this analytical challenge, emphasizing the importance of a systematic and comparative approach to spectroscopic data interpretation.
"cross-reactivity studies of 2-Bromo-5-iodo-4-nitro-1H-imidazole"
An Objective Guide to the Comparative Cross-Reactivity of 2-Bromo-5-iodo-4-nitro-1H-imidazole in Hypoxia-Targeted Drug Development
Authored by a Senior Application Scientist
This guide provides a comparative analysis of this compound, a halogenated nitroimidazole derivative, within the context of hypoxia-activated radiosensitizers and cytotoxins. We will explore the rationale for its design, its anticipated reactivity profile compared to analogous compounds, and a detailed framework for experimental validation. The focus is on elucidating the concept of "cross-reactivity" not in an immunological sense, but as it pertains to chemical reactivity with on-target and off-target biological molecules, which is a critical determinant of therapeutic efficacy and toxicity.
Introduction: The Rationale for Halogenated Nitroimidazoles in Oncology
Nitroimidazoles are a class of compounds extensively investigated for their ability to selectively target hypoxic cells, a common feature of solid tumors that contributes to resistance to radiotherapy and chemotherapy. The core mechanism relies on the nitro group (R-NO₂) of the imidazole ring. Under the low-oxygen (hypoxic) conditions prevalent in tumors, the nitro group can be enzymatically reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These species can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and enhancing the cell-killing effects of radiation.
The strategic placement of halogen atoms on the imidazole ring is a key element of medicinal chemistry design aimed at fine-tuning this activity. Halogens, acting as leaving groups, can influence the electron-withdrawing nature of the ring and provide sites for nucleophilic substitution, potentially enhancing the compound's reactivity and binding affinity once activated.
This compound is a synthetically derived intermediate designed to leverage these properties. The presence of two different halogens—a bromine and an iodine atom—offers a unique electronic and steric profile. The central hypothesis is that the differential lability of the C-Br and C-I bonds could modulate the compound's activation and subsequent adduction to cellular targets.
This guide establishes a framework for evaluating its cross-reactivity profile against two key comparators:
-
2,4-Dibromo-5-nitroimidazole: A di-halogenated analogue with two bromine atoms.
-
Misonidazole: A first-generation, well-characterized nitroimidazole radiosensitizer, which serves as a benchmark.
The primary objective is to determine if the unique halogenation pattern of this compound offers a superior therapeutic window—that is, enhanced reactivity under hypoxic conditions (on-target) with minimal reactivity under normal oxygen (normoxic) conditions (off-target).
The Concept of "Chemical Cross-Reactivity" in This Context
For a hypoxia-activated prodrug, selectivity is paramount. The ideal compound should be chemically inert in healthy, oxygenated tissues but become highly reactive upon reduction in a hypoxic environment. "Cross-reactivity" here refers to undesirable reactions that can compromise this selectivity.
Key questions to address are:
-
Reactivity with Off-Target Nucleophiles: Does the compound react with abundant cellular nucleophiles, such as glutathione (GSH), under normoxic conditions, leading to premature detoxification and potential side effects?
-
Selectivity of Adduct Formation: Once activated under hypoxia, does the compound preferentially form adducts with critical therapeutic targets (e.g., DNA, specific protein thiols) over non-consequential molecules?
The workflow for assessing these parameters is outlined below.
A Comparative Guide to the Synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole: An Essential Building Block for Drug Discovery
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-Bromo-5-iodo-4-nitro-1H-imidazole stands out as a versatile intermediate, its densely packed reactive sites offering a plethora of opportunities for molecular elaboration. This guide provides an in-depth analysis of the established synthetic route to this valuable compound, benchmarking it against other potential, albeit less documented, methodologies. We will delve into the mechanistic rationale behind the preferred synthesis, present detailed experimental protocols, and offer a comparative summary of key performance indicators.
Introduction: The Significance of Polysubstituted Nitroimidazoles
Nitroimidazoles are a critical class of compounds in pharmaceutical research, renowned for their broad spectrum of biological activities, including antibacterial, antiprotozoal, and antitubercular properties. The introduction of multiple halogen substituents onto the nitroimidazole scaffold further enhances their utility as synthetic intermediates. The title compound, this compound, is a prime example, possessing three distinct reactive centers: a nitro group, a bromine atom, and an iodine atom, each amenable to a range of chemical transformations. This unique substitution pattern makes it a coveted precursor for the synthesis of complex drug candidates.
Benchmarking Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached from several theoretical standpoints. However, a thorough review of the scientific literature reveals a predominantly favored and well-documented pathway. Here, we compare this established method with other plausible, yet less characterized, synthetic routes.
| Synthetic Strategy | Starting Material(s) | Key Transformation(s) | Feasibility & Reported Success |
| Method 1 (Established): Sequential Halogenation and Nucleophilic Substitution | 4-Nitro-1H-imidazole | 1. Dibromination2. Nucleophilic Iodination (SNAr) | High - Documented as an intermediate step in a scalable synthesis. |
| Method 2 (Hypothetical): Iodination of 2-Bromo-4-nitro-1H-imidazole | 2-Bromo-4-nitro-1H-imidazole | Electrophilic Iodination | Low - No specific protocols found; potential for low regioselectivity. |
| Method 3 (Hypothetical): Bromination of 5-Iodo-4-nitro-1H-imidazole | 5-Iodo-4-nitro-1H-imidazole | Electrophilic Bromination | Low - No specific protocols found; potential for competing side reactions. |
Expert Analysis of Synthetic Feasibility:
The established route, Method 1 , is the most scientifically sound and pragmatically viable approach. It leverages the predictable regioselectivity of the dibromination of 4-nitroimidazole and the subsequent selective nucleophilic aromatic substitution (SNAr) at the C5 position. The electron-withdrawing nitro group at C4 strongly activates the imidazole ring for nucleophilic attack, and the bromine at C5 is a better leaving group in this context than the one at C2.
Methods 2 and 3 , while theoretically possible, are not well-documented in the literature for the synthesis of the target compound. Direct electrophilic halogenation of an already substituted nitroimidazole ring can be challenging to control, often leading to a mixture of products and lower yields. The electronic and steric environment of the monosubstituted precursors would likely not favor the desired regioselective halogenation.
Experimental Protocols: The Established Synthesis of this compound
The following protocols are based on the synthetic strategy described in the literature, specifically as an intermediate step in the kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole.[1][2]
Step 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole
This initial step involves the direct dibromination of commercially available 4-nitroimidazole.
Reaction Scheme:
Caption: Dibromination of 4-nitro-1H-imidazole.
Detailed Protocol:
-
To a stirred solution of 4-nitro-1H-imidazole (1 equivalent) in water, add sodium bicarbonate (2.5 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add bromine (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole as a solid.
Causality of Experimental Choices:
-
Sodium bicarbonate: Acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the products.
-
Water as solvent: Provides a safe and economical medium for the reaction.
-
Low temperature control: Bromination is an exothermic reaction. Maintaining a low temperature minimizes the formation of byproducts.
Step 2: Synthesis of this compound
This step involves a selective nucleophilic aromatic substitution of the 5-bromo substituent with iodide.
Reaction Scheme:
Caption: Nucleophilic substitution to form the target compound.
Detailed Protocol:
-
In a round-bottom flask, dissolve 2,5-dibromo-4-nitro-1H-imidazole (1 equivalent) in dimethylformamide (DMF).
-
Add sodium iodide (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Causality of Experimental Choices:
-
Sodium iodide: Serves as the source of the iodide nucleophile.
-
DMF as solvent: A polar aprotic solvent that is excellent for SNAr reactions, as it solvates the cation (Na+) while leaving the nucleophile (I-) relatively free to attack the electrophilic ring.
-
Elevated temperature: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. The C-Br bond at the 5-position is more susceptible to nucleophilic attack due to the electronic influence of the adjacent nitro group and the nitrogen atom at position 1.
Data Summary and Visualization
The following table summarizes the key parameters for the established two-step synthesis of this compound.
| Parameter | Step 1: Dibromination | Step 2: Iodination |
| Starting Material | 4-Nitro-1H-imidazole | 2,5-Dibromo-4-nitro-1H-imidazole |
| Key Reagents | Bromine, Sodium Bicarbonate | Sodium Iodide |
| Solvent | Water | Dimethylformamide (DMF) |
| Temperature | 0-10 °C then Room Temp. | 120 °C |
| Typical Yield | > 90% | ~80-90% (estimated) |
| Product Purity | High | Generally high after precipitation |
Overall Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence starting from 4-nitroimidazole. This method, involving a high-yielding dibromination followed by a regioselective nucleophilic iodination, represents a robust and scalable approach for producing this valuable synthetic intermediate. While alternative synthetic pathways can be conceptualized, the lack of documented success in the scientific literature suggests that the established method is superior in terms of yield, purity, and predictability. For researchers and drug development professionals, adherence to this well-characterized synthetic route is recommended for obtaining this compound for further chemical exploration.
References
A Comparative Guide to 4-Nitroimidazole Derivatives: Synthesis, Characterization, and Biological Activity
This guide offers an in-depth characterization and comparison of 4-nitroimidazole derivatives, a class of compounds of significant interest in medicinal chemistry. We will explore their synthesis, physicochemical properties, and diverse biological activities, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these potent molecules.
Introduction: The Significance of the 4-Nitroimidazole Scaffold
The nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents.[] While 5-nitroimidazoles, such as the widely-used metronidazole, are well-established, 4-nitroimidazole derivatives have emerged as a promising class with a distinct activity profile, particularly against a range of pathogens and even in oncology.[2][3] The position of the nitro group on the imidazole ring profoundly influences the compound's redox potential and, consequently, its mechanism of action and spectrum of activity.[2][4] This guide will dissect the key attributes of 4-nitroimidazole derivatives, providing a comparative analysis to inform future research and development.
Synthesis of 4-Nitroimidazole Derivatives
The synthesis of 4-nitroimidazole derivatives typically begins with the nitration of an imidazole precursor. A common method involves the use of a mixed acid nitrating agent, such as a combination of concentrated sulfuric acid and nitric acid.[5][6] Subsequent modifications to the scaffold can be achieved through various classical organic synthesis methods, including N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling, which allows for the introduction of aryl groups.[7][8]
Generalized Synthetic Scheme
The following diagram illustrates a generalized synthetic pathway for creating a library of 4-nitroimidazole derivatives.
Caption: Generalized synthetic route for 4-nitroimidazole derivatives.
Physicochemical Properties and Characterization
The physicochemical properties of 4-nitroimidazole derivatives, such as solubility, lipophilicity (logP), and acid dissociation constant (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties can be experimentally determined using a variety of techniques.
Common Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[7]
-
X-Ray Powder Diffraction (XRPD): For the analysis of solid-state properties such as crystallinity and polymorphism.[9]
-
Differential Scanning Calorimetry (DSC): To determine melting points and phase transitions.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to estimate lipophilicity.[10]
-
Capillary Electrophoresis (CE): A versatile technique for determining pKa values.[11]
A comprehensive understanding of these properties is essential for optimizing drug-like characteristics during the lead optimization phase of drug discovery.[12]
Comparative Biological Activities
4-Nitroimidazole derivatives have demonstrated a broad spectrum of biological activities. The following sections provide a comparative analysis of their efficacy in different therapeutic areas.
Antiparasitic Activity
Several studies have highlighted the potent antiparasitic activity of 4-nitroimidazole derivatives against various protozoan parasites, often exhibiting greater potency than the 5-nitroimidazole analogue, metronidazole.
Table 1: Comparative in vitro Antiparasitic Activity of 4-Nitroimidazole Derivatives
| Compound | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5f (5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole) | Entamoeba histolytica | 1.47 | Metronidazole | ~4.0 | [3] |
| Giardia intestinalis | 1.47 | Metronidazole | ~4.0 | [3] | |
| Bicyclic Nitroimidazopyrazinone 17a | Giardia lamblia | 0.1 - 2.5 | Metronidazole | 6.1 - 18 | [13] |
| Entamoeba histolytica | 1.7 - 5.1 | Metronidazole | 5.0 | [13] |
The data clearly indicates that specific structural modifications on the 4-nitroimidazole scaffold can lead to a significant enhancement in antiparasitic potency.[3][13]
Antibacterial Activity
The antibacterial potential of 4-nitroimidazoles extends to both anaerobic and, in some cases, aerobic bacteria. Their mechanism of action, which involves the reduction of the nitro group to generate cytotoxic radicals, is particularly effective in the low-oxygen environment of anaerobic bacteria.[][4]
Table 2: Comparative in vitro Antibacterial Activity of 4-Nitroimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Nitroimidazopyrazinone Derivatives | Clostridium difficile | 0.5 - 2 | Metronidazole | 0.5 | [13] |
| Hybrid Imidazolyl-Thiadiazoles | Mycobacterium tuberculosis | Potentially Active | - | - | [7] |
The development of hybrid molecules incorporating the 4-nitroimidazole core with other heterocyclic systems, such as thiadiazole, is a promising strategy for discovering new antitubercular agents.[7]
Structure-Activity Relationships (SAR)
The biological activity of 4-nitroimidazole derivatives is intrinsically linked to their chemical structure. Key structural features that influence their potency and spectrum of activity include:
-
The Nitro Group: The presence of the nitro group is essential for the biological activity of these compounds. Its reduction is the initial step in their mechanism of action.[2]
-
Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly impact the compound's lipophilicity, electronic properties, and interaction with biological targets. For instance, the introduction of a lipophilic side chain is a key determinant of aerobic activity in some 4-nitroimidazoles.[2][3]
-
Bicyclic Ring Systems: The fusion of the 4-nitroimidazole ring with other heterocyclic systems, such as in PA-824, can enhance activity against specific pathogens like Mycobacterium tuberculosis.[2]
The following diagram illustrates the key relationships between structural modifications and biological activity.
Caption: Structure-Activity Relationship logic for 4-nitroimidazoles.
Mechanism of Action
The primary mechanism of action of nitroimidazoles involves the reductive activation of the nitro group within the target pathogen.[][4] This process is favored in the anaerobic or microaerophilic environments of many pathogenic bacteria and protozoa.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for nitroimidazole derivatives.
Once inside the cell, the nitro group undergoes a one-electron reduction, often catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), to form a highly reactive nitro radical anion.[4] This radical can then interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and ultimately cell death.[4][14]
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential.
In Vitro Antiparasitic Activity Assay (General Protocol)
This protocol is a generalized procedure for assessing the in vitro activity of compounds against protozoan parasites like Giardia intestinalis or Trichomonas vaginalis.
-
Parasite Culture: Culture trophozoites of the target parasite in the appropriate medium (e.g., TYI-S-33 for G. intestinalis) at 37°C.[15]
-
Compound Preparation: Prepare stock solutions of the 4-nitroimidazole derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: Seed a 96-well microtiter plate with a defined number of trophozoites per well. Add the diluted compounds to the wells. Include appropriate controls (no drug, solvent control, and a reference drug like metronidazole).
-
Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 hours).
-
Viability Assessment: Assess parasite viability using a suitable method, such as a resazurin-based assay or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Broth Microdilution Antibacterial Assay (CLSI Guidelines)
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]
-
Inoculum Preparation: From a fresh bacterial culture, prepare a standardized inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[16]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[16]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16]
Experimental Workflow Visualization
Caption: A typical workflow for the evaluation of new 4-nitroimidazole derivatives.
Conclusion
4-Nitroimidazole derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their broad spectrum of activity, coupled with the potential to overcome resistance to existing drugs, makes them a compelling area for further research. A thorough understanding of their synthesis, physicochemical properties, and structure-activity relationships, guided by robust experimental protocols, is crucial for the successful development of new and effective therapeutic agents based on this remarkable scaffold.
References
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 7. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 8. researchgate.net [researchgate.net]
- 9. skpharmteco.com [skpharmteco.com]
- 10. Determination of physicochemical properties of small molecules by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]
- 12. pacelabs.com [pacelabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Iodo-Substituted Nitroimidazoles
This guide provides an in-depth comparative analysis of iodo-substituted nitroimidazoles, focusing on their structure-activity relationships (SAR) in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate how the strategic placement of iodine atoms on the nitroimidazole scaffold modulates biological activity, offering insights for the rational design of next-generation therapeutic agents.
Introduction: The Nitroimidazole Scaffold and the Rationale for Iodination
Nitroimidazoles are a cornerstone class of antimicrobial and anticancer agents, with benchmark drugs like metronidazole and tinidazole used extensively in the clinic.[1][2] Their efficacy is rooted in a unique mechanism of action: the nitro group (—NO₂) is a pro-drug feature that requires bioreduction to exert its cytotoxic effects.[3][] This reduction occurs preferentially in the low-oxygen (hypoxic) environments characteristic of anaerobic bacteria, certain parasites, and solid tumors, lending the scaffold a valuable degree of selectivity.[5][6]
The introduction of iodine, a heavy halogen, onto the nitroimidazole ring is a strategic medicinal chemistry approach aimed at enhancing and diversifying its therapeutic potential. The rationale is threefold:
-
Enhanced Electron Affinity: Iodine's electron-withdrawing nature can increase the electron affinity of the nitro group, potentially facilitating its reduction and enhancing the rate of formation of cytotoxic radical species.[7]
-
Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach intracellular targets.
-
Potentiation of Radiation Effects: As a heavy atom, iodine has a higher probability of interacting with ionizing radiation (photoelectric absorption), leading to the emission of Auger electrons that can cause localized DNA damage. This property makes iodo-substituted compounds compelling candidates for radiosensitizers in cancer therapy.[7][8]
This guide will compare iodo-substituted nitroimidazoles against their non-iodinated counterparts, focusing on their performance as radiosensitizers and antimicrobial agents, supported by experimental data.
The Core Mechanism: Reductive Activation of Nitroimidazoles
The biological activity of all nitroimidazoles, including iodinated derivatives, is contingent upon the enzymatic reduction of the nitro group. This process is most efficient under hypoxic or anaerobic conditions where low-redox-potential enzymes, such as nitroreductases, transfer electrons to the nitro group.[] The resulting product is a short-lived but highly reactive nitro radical anion.[5] This radical can undergo further reduction cycles or directly interact with cellular macromolecules, most notably DNA, causing strand breaks and leading to cell death.[9] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle," which both quenches its toxicity and consumes oxygen, thus explaining the selective toxicity of these drugs in hypoxic environments.[6][10]
Caption: Reductive activation pathway of nitroimidazoles.
Comparative Analysis I: Iodo-Nitroimidazoles as Radiosensitizers
One of the most promising applications for iodo-substituted nitroimidazoles is in oncology as radiosensitizers—agents that increase the sensitivity of tumor cells to radiation therapy.[11] Hypoxic tumor cells are notoriously resistant to radiation, and compounds that can selectively sensitize these cells are of high clinical value.[7]
A study published in Anticancer Research directly compared nitroimidazole derivatives with and without iodine atoms for their radiosensitizing potency in human colonic adenocarcinoma cells under hypoxic conditions.[7][8] The results demonstrate a clear structure-activity relationship where iodine substitution significantly impacts both cytotoxicity and radiosensitizing efficacy.
Table 1: Comparative Performance of Iodo-Nitroimidazoles as Radiosensitizers
| Compound | Key Structural Features | Iodine Atoms | Concentration (mM) | Cytotoxicity (% Survival, No Radiation) | Radiosensitizing Potency (DMF*)[7] |
|---|---|---|---|---|---|
| Misonidazole | 2-Nitroimidazole (Control) | 0 | 1.0 | ~85% | 1.5 |
| ZK 188790 | 2-Nitroimidazole derivative | 0 | 1.0 | ~70% | 1.6 |
| ZK 188970 | 4,5-diiodo-2-nitroimidazole derivative | 2 | 0.2 | ~75% | 1.8 |
| ZK 188970 | 4,5-diiodo-2-nitroimidazole derivative | 2 | 1.0 | <10% | >2.0 (High toxicity) |
*DMF (Dose Modification Factor) is the ratio of radiation dose required to achieve a certain level of cell kill in the absence of the drug versus in its presence. A higher DMF indicates greater radiosensitization. Data is approximated from figures in the cited source for illustrative purposes.[7]
Expertise & Experience: Interpreting the Data
The experimental data reveals two critical SAR insights:
-
Iodination Markedly Increases Cytotoxicity: The introduction of two iodine atoms in ZK 188970 resulted in a dramatic increase in intrinsic cytotoxicity compared to the non-iodinated controls, misonidazole and ZK 188790.[7][8] At a concentration of 1.0 mM, ZK 188970 killed over 90% of the cancer cells even without radiation, a factor that must be considered when evaluating its radiosensitizing potential.[7] This heightened toxicity is likely due to a combination of increased lipophilicity aiding cell entry and the enhanced electron-affinic nature of the molecule.
-
Iodination Appears to Enhance Radiosensitizing Potency: While the high intrinsic toxicity of ZK 188970 at 1.0 mM complicates the interpretation, its performance at a lower, less toxic concentration of 0.2 mM is revealing. At this concentration, ZK 188970 still demonstrated a higher radiosensitizing potency (DMF of 1.8) than the non-iodinated compounds at a five-fold higher concentration (1.0 mM).[7] This suggests that the presence of iodine atoms does indeed increase the radiosensitizing potential of the nitroimidazole scaffold, independent of its inherent cytotoxicity.[7][8]
Comparative Analysis II: Antimicrobial & Antiparasitic Activity
While direct comparative studies on iodo-substituted nitroimidazoles against bacteria and parasites are less common in the literature, we can infer SAR from studies on related derivatives. The core mechanism of reductive activation remains the same. The key question is how iodine substitution affects potency, spectrum of activity, and potential to overcome resistance.
A recent study explored a series of novel nitroimidazole carboxamides for activity against the parasites Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[12] While not all were iodinated, the derivatization of the scaffold provides valuable SAR insights. Many of the novel compounds showed significantly improved potency against both metronidazole-sensitive and metronidazole-resistant strains of G. lamblia.[12]
Table 2: Comparative Antiparasitic Activity of Nitroimidazole Derivatives
| Compound | Target Organism (Strain) | Assay Type | Activity (EC₅₀ Value) |
|---|---|---|---|
| Metronidazole | G. lamblia (Mtz-Sensitive) | EC₅₀ | 6.1 µM[12] |
| Metronidazole | G. lamblia (Mtz-Resistant) | EC₅₀ | 18 µM[12] |
| Novel Carboxamide 1 | G. lamblia (Mtz-Resistant) | EC₅₀ | 0.1 µM [12] |
| Metronidazole | E. histolytica | EC₅₀ | 5.0 µM[12] |
| Novel Carboxamide 2 | E. histolytica | EC₅₀ | 1.7 µM [12] |
| Metronidazole | T. vaginalis | EC₅₀ | 0.8 µM[12] |
| Novel Carboxamide 3 | T. vaginalis | EC₅₀ | 0.6 µM [12] |
Expertise & Experience: Interpreting the Data
This data underscores that the core nitroimidazole scaffold is highly amenable to modification. While not specifically focused on iodination, the success of the carboxamide series demonstrates that altering substituents can dramatically improve potency and, crucially, overcome existing resistance mechanisms.[12]
The structural features that would make an iodo-substituted nitroimidazole a superior antimicrobial agent include:
-
Optimal Lipophilicity: Iodine substitution increases lipophilicity, which can enhance penetration into parasitic cells. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and unfavorable pharmacokinetic properties.
-
Electronic Effects: The position of the iodine atom relative to the nitro group can influence the molecule's reduction potential. An ideal substitution pattern would lower the reduction potential, making the drug easier to activate by the parasite's specific enzymes but not by host cell enzymes, thus maintaining selectivity.
-
Overcoming Resistance: Resistance to nitroimidazoles often involves decreased activity of the activating nitroreductase enzymes.[1] A novel iodo-substituted derivative might be a better substrate for these enzymes or be activated by an alternative pathway, thereby circumventing resistance.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-controlled experimental protocols are essential. Below is a representative workflow for evaluating the radiosensitizing effects of a novel compound.
Protocol: Hypoxic Cell Radiosensitization Assay
-
Cell Culture: Human cancer cells (e.g., HT-29 colon adenocarcinoma) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 6-well plates or T-25 flasks at a density calculated to yield 50-150 colonies per plate/flask after treatment and allowed to attach for 24 hours.
-
Drug Incubation & Hypoxia Induction:
-
The test compound (e.g., an iodo-nitroimidazole) is dissolved in DMSO and diluted in culture media to final concentrations (e.g., 0.1, 0.5, 1.0 mM). A vehicle control (DMSO only) is included.
-
Media is replaced with the drug-containing media.
-
For hypoxic conditions, plates are placed in a modular incubator chamber, which is then flushed with a gas mixture of 95% N₂ and 5% CO₂ for at least 2 hours at 37°C to achieve hypoxia (O₂ < 0.1%). Normoxic control plates are kept in a standard incubator.
-
-
Irradiation: Hypoxic chambers and normoxic control plates are irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated linear accelerator.
-
Post-Irradiation Culture: Following irradiation, the drug-containing medium is removed, cells are washed with PBS, and fresh medium is added. Plates are returned to a standard normoxic incubator for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. Dose-response curves are generated, and Dose Modification Factors (DMFs) are calculated to quantify radiosensitization.
Caption: Workflow for a hypoxic cell radiosensitization assay.
Conclusion and Future Directions
The structure-activity relationship of iodo-substituted nitroimidazoles is a compelling area of drug discovery. Experimental evidence strongly indicates that the incorporation of iodine onto the nitroimidazole scaffold is a viable strategy for enhancing biological activity.
-
Key SAR Findings:
-
The nitro group is essential for the mechanism of action via reductive activation.[13][14]
-
Iodine substitution significantly increases the intrinsic cytotoxicity of nitroimidazoles.[7][8]
-
Iodination appears to increase radiosensitizing potency, making these compounds promising candidates for combination with radiation therapy.[7]
-
Modification of the nitroimidazole scaffold, including through halogenation, holds the potential to overcome drug resistance in parasitic infections.[12]
-
Future research should focus on the systematic synthesis and evaluation of mono- and di-iodo-substituted nitroimidazoles with varying substitution patterns on the imidazole ring and different side chains. This will allow for the fine-tuning of physicochemical properties to optimize the balance between potency, selectivity, and pharmacokinetics. Furthermore, the use of these iodine-containing molecules as dual-action therapeutic and imaging agents (theranostics), leveraging iodine's properties for computed tomography (CT) imaging, warrants deeper investigation.[7]
References
- 1. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 2. The role of nitroimidazole derivates in bacterial infections-metronidazole prophylaxis in appendectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 10. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nitroimidazoles as radiosensitizers and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-iodo-4-nitro-1H-imidazole: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of complex molecules such as 2-Bromo-5-iodo-4-nitro-1H-imidazole. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated nitroimidazole derivative, grounded in established safety principles and regulatory compliance. Our objective is to furnish laboratory personnel with the necessary information to manage this chemical waste stream confidently and safely, thereby fostering a culture of safety and environmental responsibility.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. This compound possesses a unique combination of functional groups that dictate its hazard profile: a brominated and iodinated imidazole ring coupled with a nitro group.
| Property | Value | Source |
| Molecular Formula | C₃HBrIN₃O₂ | [1][2] |
| Molecular Weight | 317.87 g/mol | [1][2] |
| Appearance | Light yellow powder | [3] |
| CAS Number | 862895-48-5 | [1] |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. When handling this compound in any capacity—from weighing and transfer to disposal—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[7] Given the presence of multiple halogens, it is advisable to consult a glove compatibility chart for extended handling procedures.
-
Body Protection: A flame-resistant laboratory coat is required to protect against spills.[7]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a properly fitted respirator is necessary to prevent inhalation.[7]
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure all necessary PPE is correctly worn.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent, non-reactive material like vermiculite or sand. Avoid raising dust.
-
Collect the Spilled Material: Gently sweep the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Waste Collection and Segregation: A Step-by-Step Guide
Proper segregation of chemical waste is paramount to ensure safe disposal and regulatory compliance. Due to its halogenated nature, this compound must be disposed of as halogenated organic waste .[8][9]
Protocol for Waste Collection:
-
Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[10]
-
Label the Container: The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "this compound."[10] Do not use abbreviations.
-
Solid Waste:
-
Place contaminated consumables (e.g., weighing paper, gloves, pipette tips) directly into the halogenated organic waste container.
-
For larger quantities of the solid compound, ensure it is in a sealed container before placing it in the main waste accumulation container.
-
-
Liquid Waste (Solutions):
Caption: Waste disposal workflow for this compound.
Decontamination and Final Disposal
Decontamination of Glassware:
Glassware that has been in contact with this compound should be decontaminated before routine washing.
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve any residual compound.
-
Collect this solvent rinse in the "Halogenated Organic Liquid Waste" container.
-
Repeat the rinse.
-
The glassware can then be washed with soap and water.
Final Disposal Route:
The primary and most effective method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[11] This process is designed to break down the complex organic molecule into simpler, less harmful compounds. The high temperatures and specialized scrubbers in these facilities are equipped to handle the acidic gases (such as hydrogen bromide and hydrogen iodide) that are produced during the combustion of halogenated materials.
It is imperative to contract with a certified hazardous waste disposal vendor for the final collection and disposal of the segregated waste. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
Environmental Considerations and the Precautionary Principle
The environmental fate of many novel research chemicals is often not well-documented. Studies on other nitroimidazoles have shown that they can be persistent in the environment and that their degradation products may sometimes be more toxic than the parent compound.[12] Although specific data for this compound is lacking, the precautionary principle dictates that we treat it as potentially harmful to the environment. Therefore, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[13]
Caption: Decision tree for the segregation of this compound waste.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants in Municipal Wastewater Treatment Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. community.preproom.org [community.preproom.org]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. collectandrecycle.com [collectandrecycle.com]
Navigating the Unseen Threat: A Guide to Handling 2-Bromo-5-iodo-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Compound
While a specific Safety Data Sheet (SDS) with comprehensive toxicological data for 2-Bromo-5-iodo-4-nitro-1H-imidazole is not available, an analysis of its structural components—a nitro-imidazole core with bromo- and iodo-substituents—necessitates a cautious approach. Nitroimidazoles as a class have raised concerns regarding potential mutagenicity and genotoxicity, although these effects are highly dependent on the specific molecular structure.[1][2][3] The presence of halogens further classifies this compound as a halogenated organic, requiring specific handling and disposal considerations.
Based on data for analogous compounds such as 2-bromo-4-nitro-1H-imidazole and other nitroimidazoles, we must assume that this compound may be a skin, eye, and respiratory irritant.[4][5][6][7] Therefore, all personal contact, including inhalation of dust, should be strictly avoided.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[5][7] A face shield is recommended when there is a significant risk of splashing or dust generation.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[7][8] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[9][10][11] Use proper glove removal technique to avoid skin contact.[9][11] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[7][8] For larger quantities or procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron is recommended.[9][11] |
| Respiratory Protection | Dust mask or respirator | All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7] If handling powders outside of a fume hood is unavoidable, a NIOSH-approved N95 or N100 respirator is required to protect against airborne particles.[12] For situations with potential vapor generation or significant aerosolization, a full face-piece chemical cartridge-type respirator may be necessary.[12][13] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls and Preparation
-
Fume Hood: All weighing and transfer operations of the solid compound must be conducted within a certified chemical fume hood.[7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]
-
Ventilation: Use in a well-ventilated area is crucial.[4] Avoid allowing the compound to concentrate in low-lying areas.[4]
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform these operations within a fume hood to contain any dust.
-
Use tools and equipment dedicated to this compound to prevent cross-contamination.
-
Minimize the creation of dust by handling the material gently.
-
-
During the Experiment:
-
Post-Handling:
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[9][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash before reuse.[4][5] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air immediately.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][8] If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.
Spill Management Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[4]
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect all cleaning materials for disposal as hazardous waste.[8]
-
Report: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.
Caption: Spill Response Protocol.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[15][16] Do not mix with non-halogenated waste.[15]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[15]
-
Storage: Keep waste containers securely sealed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials.[4][15]
-
Consult EHS: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a qualified hazardous waste disposal contractor.[8]
Storage
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
-
Container: Store in the original, tightly closed container.[4][5]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[4] While specific incompatibilities are not documented, as a general precaution, avoid strong oxidizing agents.
-
Physical Protection: Protect containers against physical damage and check regularly for leaks.[4]
By adhering to these guidelines, you can handle this compound with the high degree of caution it warrants, ensuring both your personal safety and the integrity of your research.
References
- 1. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. gerpac.eu [gerpac.eu]
- 14. Page loading... [guidechem.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
